molecular formula C19H19N5O4 B3432603 Disperse orange 31 CAS No. 61968-38-5

Disperse orange 31

货号: B3432603
CAS 编号: 61968-38-5
分子量: 381.4 g/mol
InChI 键: QLRDACXDRLGLOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, more commonly known as Disperse Orange 31 (CI 111135), is an azo dye with the molecular formula C19H19N5O4 and a molar mass of 381.392 g/mol . This compound is supplied as a high-purity material for research and development applications, particularly in the field of textile chemistry and dye synthesis. Azo dyes like this compound are primarily synthesized via a diazotization reaction, where a primary aromatic amine is converted to a diazonium salt, followed by a coupling reaction . This compound is of significant research value for studying the dyeing properties of disperse dyes on synthetic fibers like polyester. Its molecular structure features an azo group (-N=N-) as the chromophore, coupled with nitrile and ester functional groups that influence its solubility and affinity to hydrophobic materials . Researchers utilize this chemical to investigate the mechanisms of dye adsorption, color fastness, and the relationship between chemical structure and dye performance on various polymer substrates. It serves as a key intermediate in the development and optimization of dyeing processes . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

属性

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C19H19N5O4/c1-15(25)28-14-13-23(12-2-11-20)18-7-3-16(4-8-18)21-22-17-5-9-19(10-6-17)24(26)27/h3-10H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

QLRDACXDRLGLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0071465
Record name C.I. Disperse Orange 31
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Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68391-42-4, 6657-36-9, 61968-38-5
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile
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Record name Aniline, 4-(4-nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)-
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Record name 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Orange 31
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Record name 3-[[2-(acetyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
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Record name 4-(4-NITROPHENYLAZO)-N-(2-CYANOETHYL)-N-(2-ACETOXYETHYL)ANILINE
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Foundational & Exploratory

Disperse Orange 31 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 31 is a monoazo disperse dye characterized by its orange-red hue and application in the dyeing of synthetic fibers, particularly polyester. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are described in detail, and logical relationships are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is chemically known as 2-((2-Cyanoethyl)(4-((4-nitrophenyl)diazenyl)phenyl)amino)ethyl acetate.[1] It is classified as a single azo dye.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identification

Identifier Value
IUPAC Name 2-((2-Cyanoethyl)(4-((4-nitrophenyl)diazenyl)phenyl)amino)ethyl acetate
CAS Number 61968-38-5, 68391-42-4[1]
C.I. Name This compound[1]
Molecular Formula C19H19N5O4[1]

| Molecular Weight | 381.39 g/mol [1] |

Physicochemical Properties

This compound is a red-orange powder that is insoluble in water.[1][2] Its lipophilic nature makes it suitable for dyeing hydrophobic fibers.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Appearance Red-orange powder [2]
Density 1.24 g/cm³ [3]
Boiling Point 599.6 °C at 760 mmHg [3]
Flash Point 316.4 °C [3]
logP 4.81658 [3]

| Solubility | Insoluble in water |[1][2] |

Table 3: Dyeing Fastness Properties on Polyester

Fastness Property Grade
Dry Heat (Severe Fade) 4-5

| Dry Heat (Staining) | 2-3 |

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a two-step diazotization and coupling reaction.[1]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 4-Nitrobenzenamine 4-Nitrobenzenamine Diazonium Salt Diazonium Salt 4-Nitrobenzenamine->Diazonium Salt  NaNO2, HCl (0-5°C) NaNO2, HCl (0-5°C) NaNO2, HCl (0-5°C) Disperse_Orange_31 This compound Diazonium Salt->Disperse_Orange_31  Coupling Component Coupling_Component 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate

Figure 2: General Synthesis Workflow for this compound.

  • Diazotization: 4-Nitrobenzenamine is dissolved in a solution of hydrochloric acid and water. The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: The prepared diazonium salt solution is then slowly added to a solution of the coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate, also maintained at a low temperature. The reaction mixture is stirred until the coupling reaction is complete, indicated by the formation of the colored product.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Dyeing of Polyester Fabric with this compound

The following is a general high-temperature dyeing procedure for polyester fabrics.

Dyeing_Protocol start Start prepare_bath Prepare Dye Bath (Dye, Dispersing Agent, pH buffer) start->prepare_bath add_fabric Add Polyester Fabric prepare_bath->add_fabric heat_dye_bath Heat to 130°C add_fabric->heat_dye_bath hold_temp Hold at 130°C for 60 min heat_dye_bath->hold_temp cool_down Cool to 70°C hold_temp->cool_down rinse Rinse Fabric cool_down->rinse reduction_clear Reduction Clearing (NaOH, Sodium Hydrosulfite) rinse->reduction_clear final_rinse Final Rinse reduction_clear->final_rinse dry Dry Fabric final_rinse->dry end End dry->end

Figure 3: Experimental Workflow for Dyeing Polyester.

Detailed Protocol:

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor ratio (e.g., 1:10). The required amount of this compound is first pasted with a small amount of a dispersing agent and then diluted with water. This dispersion is added to the dye bath. The pH of the bath is adjusted to 4.5-5.5 using acetic acid.

  • Dyeing Process: The polyester fabric is introduced into the dye bath at room temperature. The temperature is then raised to 130 °C at a rate of 1-2 °C/min. The dyeing is continued at this temperature for 60 minutes to ensure proper diffusion and fixation of the dye within the polyester fibers.

  • Cooling and Rinsing: After dyeing, the bath is cooled to 70 °C, and the fabric is removed and rinsed with hot water and then cold water.

  • Reduction Clearing: To remove any unfixed dye from the surface of the fabric and to improve wash fastness, a reduction clearing process is carried out. The dyed fabric is treated in a solution containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80 °C for 15-20 minutes.

  • Final Rinse and Drying: The fabric is then thoroughly rinsed with water and neutralized with a weak solution of acetic acid if necessary. Finally, the fabric is dried.

Toxicological and Ecotoxicological Properties

Toxicological data for this compound is limited. However, data for the related compound, Disperse Orange 3, indicates potential for skin sensitization and eye irritation.

Table 4: Toxicological Data for Disperse Orange 3 (as a related compound)

Endpoint Result Reference
Oral LD50 (Rat) > 2000 mg/kg [4]
Skin Irritation Causes skin irritation [5]
Eye Irritation Causes serious eye irritation [5]

| Skin Sensitization | May cause an allergic skin reaction |[5] |

Ecotoxicity: Specific quantitative data on the aquatic toxicity of this compound is not readily available. As a disperse dye, it is expected to have low water solubility, which may limit its bioavailability in aquatic environments. However, disperse dyes as a class are known to be of environmental concern due to their persistence and potential for bioaccumulation. Effluents from textile dyeing processes containing disperse dyes should be adequately treated before discharge.

Conclusion

This compound is a commercially important monoazo dye for synthetic fibers. This guide has summarized its key chemical and physical properties, provided an overview of its synthesis, and detailed a typical dyeing protocol. While some toxicological data for a related compound is available, further research into the specific toxicological and ecotoxicological profile of this compound is warranted to ensure its safe handling and minimize its environmental impact. The provided information serves as a valuable resource for professionals requiring a technical understanding of this compound.

References

C.I. Disperse Orange 31 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Disperse Orange 31

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. This compound, a monoazo dye used in the textile industry. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering available data on its properties, synthesis, and applications.

Core Chemical and Physical Properties

C.I. This compound is recognized by the CAS Number 61968-38-5.[1] Its chemical structure is based on a single azo group.[1]

Table 1: Physicochemical Properties of C.I. This compound

PropertyValueSource
CAS Number 61968-38-5 / 68391-42-4[1]
Molecular Formula C19H19N5O4[1]
Molecular Weight 381.39 g/mol [1]
Appearance Red-orange to yellow-red dry powder[1]
Solubility Insoluble in water[1]

Synthesis and Manufacturing

The synthesis of C.I. This compound involves a diazotization and coupling reaction. The general manufacturing method consists of the diazotization of 4-nitrobenzenamine, which is then coupled with 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate.[1]

General Experimental Protocol for Azo Dye Synthesis

While a detailed, peer-reviewed protocol for the synthesis of C.I. This compound is not available, a general procedure for the synthesis of monoazo disperse dyes is as follows:

  • Diazotization: An aromatic primary amine (in this case, 4-nitrobenzenamine) is dissolved in a strong acid, typically hydrochloric acid. The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: The freshly prepared diazonium salt solution is slowly added to a solution of the coupling component (in this case, 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate) dissolved in a suitable solvent. The pH of the reaction mixture is controlled, often with the addition of a base like sodium acetate. The reaction is stirred at a low temperature until the coupling is complete.

  • Isolation and Purification: The precipitated dye is collected by filtration, washed with water to remove unreacted starting materials and salts, and then dried. Further purification may be carried out by recrystallization from an appropriate solvent.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling 4-Nitrobenzenamine 4-Nitrobenzenamine HCl_NaNO2 HCl, NaNO2 (0-5°C) 4-Nitrobenzenamine->HCl_NaNO2 Diazonium_Salt 4-Nitrobenzenamine Diazonium Salt HCl_NaNO2->Diazonium_Salt Coupling_Reaction Coupling Reaction Diazonium_Salt->Coupling_Reaction Coupling_Component 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate Coupling_Component->Coupling_Reaction Disperse_Orange_31 C.I. This compound Coupling_Reaction->Disperse_Orange_31 G Start Start Prepare_Dye_Bath Prepare Dye Bath (Dye, Dispersing Agent, Water, Acetic Acid) Start->Prepare_Dye_Bath Introduce_Fabric Introduce Polyester Fabric Prepare_Dye_Bath->Introduce_Fabric Ramp_Temperature Ramp Temperature to 130°C Introduce_Fabric->Ramp_Temperature Dye_at_130C Dye for 60 min at 130°C Ramp_Temperature->Dye_at_130C Cool_Down Cool Down and Rinse Dye_at_130C->Cool_Down Reduction_Clearing Reduction Clearing (NaOH, Sodium Hydrosulfite) Cool_Down->Reduction_Clearing Final_Rinse_Dry Final Rinse and Dry Reduction_Clearing->Final_Rinse_Dry End End Final_Rinse_Dry->End

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31 is a monoazo disperse dye belonging to the single azo class of colorants. It is primarily utilized in the dyeing and printing of synthetic fibers, particularly polyester and its blends, owing to its good dispersibility and fastness properties. Chemically, this compound is identified by the IUPAC name 2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, including detailed experimental protocols and relevant chemical data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
C.I. NameThis compound
C.I. Number111135
CAS Number61968-38-5, 68391-42-4
Chemical ClassMonoazo
Molecular FormulaC₁₉H₁₉N₅O₄
Molecular Weight381.39 g/mol
AppearanceRed-orange to yellow-red powder
SolubilityInsoluble in water

Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the preparation of the coupling component, 2-[N-(2-cyanoethyl)anilino]ethyl acetate. The second stage is a classic diazotization-coupling reaction, where 4-nitroaniline is diazotized and then coupled with the synthesized intermediate.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Coupling Component cluster_1 Stage 2: Diazotization and Azo Coupling N-(2-hydroxyethyl)aniline N-(2-hydroxyethyl)aniline N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline N-(2-hydroxyethyl)aniline->N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline + Acrylonitrile Acrylonitrile Acrylonitrile->N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline + Coupling_Component 2-[N-(2-cyanoethyl)anilino]ethyl acetate N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline->Coupling_Component + Acetic Anhydride Acetic Anhydride Acetic Anhydride Disperse_Orange_31 This compound Coupling_Component->Disperse_Orange_31 + 4-nitroaniline 4-nitroaniline Diazonium_Salt 4-nitrobenzenediazonium salt 4-nitroaniline->Diazonium_Salt Diazotization (NaNO₂, HCl, 0-5°C) Diazonium_Salt->Disperse_Orange_31 Azo Coupling

Diagram 1: Synthesis Pathway of this compound

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the key intermediate and the final this compound dye.

Part 1: Synthesis of the Coupling Component (2-[N-(2-cyanoethyl)anilino]ethyl acetate)

This synthesis is a two-step process starting from N-(2-hydroxyethyl)aniline.

Step 1a: Synthesis of N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge N-(2-hydroxyethyl)aniline.

  • Cyanoethylation: While maintaining the temperature, slowly add acrylonitrile to the reaction mixture. The reaction is typically carried out in the presence of a catalyst such as a weak acid or a copper salt to promote the cyanoethylation of the secondary amine.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting N-(2-hydroxyethyl)aniline is consumed.

  • Work-up: After the reaction is complete, the excess acrylonitrile and catalyst are removed. The product, N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline, is then purified, typically by vacuum distillation.

Step 1b: Acetylation of N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline

  • Reaction Setup: The purified N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline is placed in a reaction vessel.

  • Acetylation: Acetic anhydride is added to the vessel, often in the presence of a catalyst such as pyridine or a solid acid catalyst, to facilitate the esterification of the hydroxyl group.

  • Reaction Conditions: The reaction mixture is typically heated to a moderate temperature and stirred for a sufficient time to ensure complete conversion.

  • Purification: The final product, 2-[N-(2-cyanoethyl)anilino]ethyl acetate, is purified by distillation under reduced pressure.

Part 2: Synthesis of this compound

This stage involves the diazotization of 4-nitroaniline and its subsequent coupling with the previously synthesized intermediate.

Step 2a: Diazotization of 4-nitroaniline

  • Preparation of 4-nitroaniline solution: In a beaker, prepare a suspension of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Addition of Sodium Nitrite: A solution of sodium nitrite in cold water is added dropwise to the cold suspension of 4-nitroaniline hydrochloride. The temperature must be strictly maintained between 0-5 °C to prevent the decomposition of the diazonium salt.

  • Completion of Diazotization: After the addition of the sodium nitrite solution is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the 4-nitrobenzenediazonium salt solution.

Step 2b: Azo Coupling Reaction

  • Preparation of Coupling Component Solution: In a separate vessel, dissolve the synthesized 2-[N-(2-cyanoethyl)anilino]ethyl acetate in a suitable solvent, such as a mixture of acetic acid and water.

  • Cooling: Cool this solution to 0-5 °C.

  • Coupling: The cold 4-nitrobenzenediazonium salt solution is slowly added to the cold solution of the coupling component with efficient stirring. The pH of the reaction mixture is maintained in the acidic range to facilitate the electrophilic aromatic substitution.

  • Precipitation and Isolation: The this compound dye precipitates out of the solution as a colored solid. The reaction mixture is stirred for a few hours to ensure complete coupling. The solid product is then collected by filtration.

  • Washing and Drying: The filter cake is washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts. The purified dye is then dried under vacuum at a moderate temperature.

Manufacturing Process and Quality Control

The industrial-scale manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but with considerations for process optimization, safety, and cost-effectiveness.

Manufacturing_Workflow cluster_0 Raw Material Handling cluster_1 Synthesis cluster_2 Post-Synthesis Processing cluster_3 Final Product RM_Input Raw Materials (4-nitroaniline, N-(2-hydroxyethyl)aniline, Acrylonitrile, Acetic Anhydride, Acids, Bases, Solvents) QC_RM Quality Control (Purity Analysis) RM_Input->QC_RM Coupling_Component_Synth Synthesis of Coupling Component QC_RM->Coupling_Component_Synth Diazotization Diazotization of 4-nitroaniline QC_RM->Diazotization Azo_Coupling Azo Coupling Coupling_Component_Synth->Azo_Coupling Diazotization->Azo_Coupling Filtration Filtration Azo_Coupling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Milling Milling/Grinding Drying->Milling Formulation Formulation with Dispersing Agents Milling->Formulation QC_Final Final Product QC (Strength, Shade, Fastness) Formulation->QC_Final Packaging Packaging QC_Final->Packaging

Diagram 2: General Manufacturing Workflow for this compound

Key Manufacturing Considerations:

  • Reactors: Glass-lined or stainless steel reactors are typically used to handle the corrosive nature of the reactants.

  • Temperature Control: Precise temperature control is crucial, especially during the diazotization step, to prevent the decomposition of the unstable diazonium salt.

  • pH Control: The pH of the coupling reaction is a critical parameter that influences the reaction rate and the purity of the final product.

  • Purification: The crude dye is thoroughly washed to remove impurities, which can affect the brightness and fastness properties of the final product.

  • Finishing: The dried dye is often milled to a fine particle size and formulated with dispersing agents to ensure stable dispersion in the dye bath and uniform application on the textile fibers.

Quality Control:

The quality of this compound is assessed based on several parameters, including:

  • Color Strength and Shade: Compared against a standard using spectrophotometry.

  • Purity: Assessed by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Fastness Properties: Light, wash, and sublimation fastness are tested according to standardized methods (e.g., ISO standards).

  • Dispersion Stability: The stability of the dye dispersion in water is evaluated to ensure consistent dyeing performance.

Conclusion

The synthesis and manufacturing of this compound involve a well-established sequence of chemical reactions, primarily the synthesis of a specific coupling component followed by a diazotization and azo coupling reaction. Careful control of reaction parameters and rigorous quality control throughout the manufacturing process are essential to produce a high-quality dye with consistent and reliable performance in its application on synthetic textiles.

A Technical Guide to the Spectroscopic Analysis of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 31 (C.I. 111135) is a monoazo disperse dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure, 2-[(2-cyanoethyl){4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethyl acetate, dictates its chromophoric properties and its interactions with various materials.[2] A thorough understanding of its spectroscopic characteristics is essential for quality control, analytical method development, and toxicological studies. This guide provides an in-depth overview of the analysis of this compound using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure:

  • Chemical Name: 2-[(2-cyanoethyl){4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethyl acetate[2]

  • Molecular Formula: C₁₉H₁₉N₅O₄[2]

  • Molecular Weight: 381.39 g/mol [2]

  • CAS Number: 61968-38-5[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule. The absorption of light in the UV and visible regions is directly related to the dye's color and concentration in a solution. The wavelength of maximum absorbance (λmax) is a key identifier for chromophoric compounds. For this compound, the λmax is reported to be 465 nm.[3]

Data Presentation: UV-Vis Spectroscopy
ParameterValueSolvent
λmax465 nmNot Specified[3]
λmax (Calculated)~480 nmDMF[4]

Note: The calculated value is estimated from the published absorption spectrum in Dimethylformamide (DMF).[4]

Experimental Protocol: UV-Vis Analysis
  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., Dimethylformamide, Acetone, or Ethanol) in a class A volumetric flask to create a concentrated stock solution.

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions of known, decreasing concentrations.[5]

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization. Set the wavelength range for the scan, typically from 200 to 800 nm for dyes.[4]

  • Blank Measurement: Fill a clean cuvette with the pure solvent used for the solutions. Place it in the spectrophotometer and record a baseline or "blank" scan. This spectrum is automatically subtracted from subsequent sample scans to correct for solvent absorbance.[6]

  • Sample Measurement: Starting with the most dilute standard, rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder, ensuring the transparent sides are aligned with the light path.

  • Data Acquisition: Initiate the scan and record the absorbance spectrum. The wavelength of maximum absorbance (λmax) should be identified.[4]

  • Analysis: Repeat the measurement for all standard solutions. According to the Beer-Lambert law, absorbance is directly proportional to concentration. A calibration curve can be generated by plotting absorbance at λmax versus concentration.

Logical Workflow: UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation A Weigh Dye B Prepare Stock Solution A->B C Perform Serial Dilutions B->C D Calibrate with Blank Solvent C->D E Measure Sample Absorbance D->E F Identify λmax E->F G Plot Calibration Curve F->G H Determine Unknown Concentration G->H

Caption: General experimental workflow for UV-Vis analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7][8] The resulting spectrum is a unique molecular "fingerprint." While an experimental spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted based on its known chemical structure.

Data Presentation: Predicted FTIR Peaks
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~ 3100 - 3000C-H StretchAromatic C-H
~ 2950 - 2850C-H StretchAliphatic C-H (in ethyl groups)
~ 2250C≡N StretchNitrile
~ 1740C=O StretchEster Carbonyl
~ 1600, ~1500C=C StretchAromatic Ring
~ 1520N-O Asymmetric StretchNitro Group
~ 1450N=N StretchAzo Group (often weak)
~ 1340N-O Symmetric StretchNitro Group
~ 1300 - 1200C-N StretchAromatic Amine
~ 1240C-O StretchEster
Experimental Protocol: FTIR Analysis (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This scan measures the ambient atmosphere (e.g., CO₂, H₂O) and is subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid, powdered this compound dye directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Initiate the scan. The instrument collects an interferogram, which is then converted to an absorbance or transmittance spectrum via a Fourier Transform.[9] Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (Absorbance vs. Wavenumber in cm⁻¹) is analyzed. Identify the key absorption bands and assign them to their corresponding functional groups by comparing their positions to correlation charts.[7]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Logical Workflow: FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation A Ensure Sample is Dry Powder C Apply Sample to ATR Crystal A->C B Record Background Spectrum (Air) B->C D Acquire Sample Spectrum C->D E Perform Baseline Correction D->E F Identify Peak Wavenumbers E->F G Assign Peaks to Functional Groups F->G NMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation A Dissolve Dye in Deuterated Solvent B Filter into NMR Tube A->B C Insert Sample into Magnet B->C D Lock & Shim C->D E Acquire FID D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Integrate & Assign Peaks G->H

References

Solubility characteristics of Disperse Orange 31 in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Characteristics of Disperse Orange 31

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a monoazo disperse dye characterized by its limited solubility in aqueous solutions and its affinity for hydrophobic environments.[1][2][3][4] Primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, its physicochemical properties, particularly its solubility in various organic solvents, are of significant interest in diverse research and development applications. Understanding the solubility of this compound is crucial for optimizing dyeing processes, formulating stable dispersions, and for its potential use in non-textile applications where controlled dissolution and delivery are required. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a structured presentation of available and illustrative solubility data.

Physicochemical Properties of this compound

PropertyValueReference
CI Name This compound[4]
CAS Number 61968-38-5[4]
Molecular Formula C₁₉H₁₉N₅O₄[4]
Molecular Weight 381.39 g/mol [4]
Appearance Orange-red powder[1][3]
Water Solubility Insoluble[1][2][3][4]

Solubility of this compound in Various Solvents

The solubility of this compound is dictated by its molecular structure, which imparts a predominantly nonpolar character. Consequently, it exhibits poor solubility in water but is more soluble in certain organic solvents. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. The following table provides experimentally determined solubility in supercritical carbon dioxide and illustrative solubility values in common organic solvents based on the general behavior of similar disperse dyes. It is imperative that these illustrative values be experimentally verified for specific applications.

SolventTemperature (°C)Pressure (MPa)SolubilityUnits
Supercritical Carbon Dioxide 60.05 - 110.0516 - 281.4 × 10⁻⁵ - 3.7 × 10⁻⁵mol·mol⁻¹
Acetone 25AmbientIllustrativeg/L
Ethanol 25AmbientIllustrativeg/L
Toluene 25AmbientIllustrativeg/L
Dimethylformamide (DMF) 25AmbientIllustrativeg/L
Chloroform 25AmbientIllustrativeg/L
Qualitative Solubility Information

For analogous disperse dyes, such as Disperse Orange 3, qualitative solubility has been reported in several organic solvents. This information can serve as a preliminary guide for solvent selection for this compound.

SolventSolubility
EthanolSoluble[5][6]
AcetoneSoluble[5][6]
TolueneSoluble[5][6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in a specific organic solvent, adapted from established spectrophotometric methods for disperse dyes.

Principle

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is first established using standard solutions of known concentrations. The concentration of a saturated solution of this compound is then determined by measuring its absorbance and interpolating the value from the calibration curve.

Materials and Equipment
  • This compound (analytical standard)

  • Organic solvent of choice (spectroscopic grade)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • UV-Visible spectrophotometer

  • Thermostatic shaker

  • Syringe filters (0.45 µm)

Experimental Workflow

G A Prepare Stock Solution of this compound B Perform Serial Dilutions to Create Standard Solutions A->B D Measure Absorbance of Standard Solutions at λmax B->D C Determine Maximum Absorbance Wavelength (λmax) C->D E Generate Calibration Curve (Absorbance vs. Concentration) D->E J Calculate Solubility from Calibration Curve E->J F Prepare Saturated Solution of this compound G Equilibrate Saturated Solution F->G H Filter and Dilute Saturated Solution G->H I Measure Absorbance of Diluted Saturated Solution H->I I->J

Caption: Workflow for the spectrophotometric determination of dye solubility.

Step-by-Step Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits maximum absorbance.

  • Generation of a Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

    • Plot a graph of absorbance versus concentration for the standard solutions. This constitutes the calibration curve.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the solution to stand undisturbed for several hours to allow the excess solid to settle.

  • Measurement of Saturated Solution Absorbance:

    • Carefully withdraw a sample from the supernatant of the saturated solution.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be precisely recorded.

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: As a nonpolar molecule, this compound is expected to have higher solubility in less polar organic solvents.

  • Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature.

  • Presence of Other Solutes: The presence of other substances, such as dispersing agents, can affect the apparent solubility of the dye.

Conclusion

This technical guide has summarized the known solubility characteristics of this compound and provided a detailed experimental framework for its quantitative determination. While specific solubility data in many organic solvents remains to be published, the provided protocol offers a robust method for researchers to obtain this critical information. A thorough understanding and experimental determination of the solubility of this compound are essential for its effective application in both traditional and novel technological fields.

References

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Disperse Orange 31

This compound is a single azo class disperse dye.[1] It is an orange-red powder that is insoluble in water.[1][2] Its primary application is in the dyeing and printing of polyester and its blended fabrics.[1][2]

Physicochemical and Toxicological Data

The following tables summarize the known physicochemical properties of this compound and representative health and safety data from closely related disperse dyes.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 61968-38-5[1]
Molecular Formula C₁₉H₁₉N₅O₄[1]
Molecular Weight 381.38 g/mol [1]
Appearance Orange-red powder/grain[1][2][3]
Water Solubility Insoluble[1][2]
Boiling Point 599.6°C at 760 mmHg[4]
Flash Point 316.4°C[4]
Density 1.24 g/cm³[4]
Table 2: Representative Health and Safety Data (from Disperse Orange 3 and General Azo Dye Information)
HazardDescriptionSource
GHS Classification Skin Irritation (Category 2) , Serious Eye Irritation (Category 2) , Skin Sensitization (Category 1) , Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) . It is important to note that some azo dyes may be classified as Carcinogenicity (Category 1B) and Acute Aquatic Toxicity (Category 1) .[5]
Signal Word Warning[5]
Hazard Statements H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H350: May cause cancer. H400: Very toxic to aquatic life.[5]
Acute Oral Toxicity For Disperse Orange 3, the oral LD50 is estimated to be > 2000 mg/kg (based on ATE data), indicating that the classification criteria for acute oral toxicity are not met under that specific assessment.[6]
Chronic Health Effects There is concern that some disperse dyes may have carcinogenic or mutagenic potential, though data is often limited.[7] Long-term exposure to dye dusts can lead to respiratory issues.[7] Azo dyes have the potential to cleave and form aromatic amines, some of which are of toxicological concern.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standard OECD guidelines are typically followed for determining the health and safety data presented above. For instance:

  • Acute Oral Toxicity: OECD Guideline 423

  • Skin Irritation/Corrosion: OECD Guideline 404

  • Eye Irritation/Corrosion: OECD Guideline 405

  • Skin Sensitization: OECD Guideline 429 (Local Lymph Node Assay)

Safe Handling and Emergency Procedures in a Laboratory Setting

Given the potential hazards associated with disperse azo dyes, a stringent set of safety protocols should be implemented in the laboratory.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[9]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against eye irritation from dust particles.[10]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber) to prevent skin contact.[10][11]

  • Respiratory Protection: If handling large quantities or if dust cannot be adequately controlled by ventilation, a NIOSH-approved respirator for particulates is recommended.[10][12]

Handling and Storage
  • Handling: Avoid generating dust. Use spatulas and weigh boats carefully. Do not dry sweep spills; instead, gently vacuum with a HEPA-filtered vacuum or dampen the material before cleanup.[13]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualized Experimental Workflow: Safe Handling of Disperse Dye Powder

The following diagram illustrates a logical workflow for the safe handling of a disperse dye powder like this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood and Weighing Equipment Gather_PPE->Prepare_Work_Area Weigh_Dye Weigh Dye Powder in Fume Hood Prepare_Work_Area->Weigh_Dye Begin Handling Prepare_Solution Prepare Dye Solution (if applicable) Weigh_Dye->Prepare_Solution Decontaminate Decontaminate Glassware and Work Surfaces Prepare_Solution->Decontaminate Experiment Complete Dispose_Waste Dispose of Waste (Solid and Liquid) Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for Safe Handling of Disperse Dye Powders.

Conclusion

While specific toxicological data for this compound is limited, the information available for similar disperse azo dyes indicates that it should be handled with care in a laboratory setting. The primary hazards are likely to be skin and eye irritation, skin sensitization, and respiratory irritation from dust inhalation. As with all chemicals, a thorough risk assessment and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel.

References

Toxicological profile and environmental impact of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31 is a monoazo dye belonging to the extensive class of disperse dyes, primarily utilized in the textile industry for coloring synthetic fibers such as polyester.[1][2] Its chemical formula is C19H19N5O4 and its CAS registry numbers are 61968-38-5 and 68391-42-4.[1] While effective as a colorant, concerns regarding its toxicological properties and environmental impact have prompted closer scientific scrutiny. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile and environmental fate of this compound, with a focus on data presentation, experimental methodologies, and the visualization of key biological and experimental processes.

Toxicological Profile

The toxicological profile of this compound is primarily characterized by its potential for skin sensitization and genotoxicity. It is also known to be an irritant to the eyes and respiratory system.[3] Some studies have raised concerns about its carcinogenic potential, although the evidence is currently considered limited.[3] It is important to note that in some toxicological literature and patch testing materials, the substance identified as "Disperse Orange 3" has been revealed to be this compound, making some historical data on Disperse Orange 3 relevant to this profile.[4]

Acute Toxicity
Skin Sensitization

This compound is a known skin sensitizer.[3] Allergic contact dermatitis is a significant health concern for individuals exposed to textiles dyed with this substance.[5] The mechanism of sensitization is believed to involve the metabolic action of the skin microbiome.

Proposed Mechanism of Skin Sensitization

It is hypothesized that disperse azo dyes like this compound can be metabolized by commensal skin bacteria. This process involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. These smaller, reactive molecules can then penetrate the skin and act as haptens, binding to skin proteins to form immunogenic complexes that trigger an allergic response.[6][7]

SkinSensitizationPathway DO31 This compound SkinMicrobiota Skin Microbiota (Azo Reductase) DO31->SkinMicrobiota Metabolism AromaticAmines Aromatic Amines (Metabolites) SkinMicrobiota->AromaticAmines SkinProteins Skin Proteins AromaticAmines->SkinProteins Haptenation HaptenProteinComplex Hapten-Protein Complex SkinProteins->HaptenProteinComplex ImmuneResponse Allergic Contact Dermatitis HaptenProteinComplex->ImmuneResponse Triggers

Proposed metabolic pathway leading to skin sensitization by this compound.
Genotoxicity

Studies on azo dyes, including those structurally related to this compound, have indicated a potential for genotoxicity. For instance, Disperse Red 1 and Disperse Orange 1, which are also azo dyes, have been shown to increase the frequency of micronuclei in human lymphocytes and HepG2 cells, suggesting clastogenic and/or aneugenic effects.[8] The genotoxic potential of azo dyes is often linked to their metabolic reduction to aromatic amines, which can be carcinogenic.[9]

Table 1: Summary of Toxicological Data for this compound and Related Azo Dyes

EndpointTest SystemCompoundResultReference(s)
Skin Sensitization Human Patch TestDisperse Orange 3Positive[5]
Genotoxicity Micronucleus AssayDisperse Red 1Increased micronuclei frequency in human lymphocytes and HepG2 cells[8]
Genotoxicity Micronucleus AssayDisperse Orange 1Increased micronuclei frequency in human lymphocytes and HepG2 cells[8]
Irritation -Disperse Orange 3Irritating to eyes, respiratory system, and skin[3]
Carcinogenicity -Disperse Orange 3Limited evidence of a carcinogenic effect[3]

Environmental Impact

The environmental impact of this compound is a significant concern due to the large volumes of dye-containing effluents discharged from textile manufacturing facilities. Disperse dyes, by their nature, have low water solubility, which influences their environmental fate and distribution.[10]

Persistence and Biodegradation

Disperse dyes are generally designed to be stable and resistant to fading, which contributes to their persistence in the environment.[11] The complex aromatic structure of this compound makes it recalcitrant to biodegradation by many microorganisms.[11] While some specialized microorganisms may be capable of breaking down this dye, the process is often slow and incomplete under typical environmental conditions.[11]

Conceptual Biodegradation Pathway

The initial step in the biodegradation of azo dyes often involves the reductive cleavage of the azo bond under anaerobic conditions, leading to the formation of aromatic amines.[12] These amines may then be further degraded, often under aerobic conditions.[12]

BiodegradationPathway DO31 This compound (in wastewater) AnaerobicBacteria Anaerobic Bacteria (Azo Reductase) DO31->AnaerobicBacteria Anaerobic Conditions AromaticAmines Aromatic Amines AnaerobicBacteria->AromaticAmines Azo Bond Cleavage AerobicBacteria Aerobic Bacteria AromaticAmines->AerobicBacteria Aerobic Conditions Mineralization Mineralization (CO2, H2O, etc.) AerobicBacteria->Mineralization Further Degradation

Conceptual pathway for the biodegradation of this compound.
Ecotoxicity

The ecotoxicity of disperse dyes and their degradation products is a key area of concern. A study on a related compound, "Dispersed Orange H-4RL," demonstrated chronic toxicity to Daphnia magna, affecting reproduction and survival at concentrations as low as 6 µg/L.[13] The release of untreated textile effluents containing this compound can therefore pose a significant risk to aquatic ecosystems.

Table 2: Summary of Environmental Fate and Ecotoxicity Data

EndpointTest System/OrganismCompoundResultReference(s)
Persistence GeneralDisperse DyesHigh[11]
Biodegradation GeneralDisperse DyesLow[11]
Chronic Toxicity Daphnia magnaDispersed Orange H-4RLReduced reproduction and survival at 6 µg/L[13]
Bioaccumulation GeneralDisperse DyesPotential for bioaccumulation[14]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological and environmental impact studies. The following sections outline methodologies for key experiments based on standard guidelines and published research on related compounds.

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

The GPMT is a widely used method to assess the skin sensitization potential of a substance.

Experimental Workflow

GPMT_Workflow start Start induction Induction Phase (Intradermal & Topical Application) start->induction challenge Challenge Phase (Topical Application) induction->challenge 2 weeks observation Observation & Scoring (Erythema & Edema) challenge->observation 24 & 48 hours post-challenge end End observation->end

Workflow for the Guinea Pig Maximization Test (GPMT).

Methodology:

  • Animals: Healthy, young adult guinea pigs are used.

  • Induction Phase:

    • Intradermal Injection: The test substance (e.g., this compound) is injected intradermally into a shaved area on the animals' backs, both with and without an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response.

    • Topical Application: One week after the injections, the same skin area is treated with a topical application of the test substance, often under an occlusive patch for 48 hours.

  • Challenge Phase: Two weeks after the induction, a non-irritating concentration of the test substance is applied topically to a naive, shaved area of the skin on both test and control animals.

  • Observation and Scoring: The challenge sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal. The reactions are scored using a standardized scale (e.g., the Magnusson and Kligman scale).

  • Evaluation: A substance is classified as a sensitizer if a significantly higher number of test animals show a positive reaction compared to the control group.

This protocol is based on the principles of the OECD Guideline for the Testing of Chemicals, Section 4, Health Effects, Test No. 406: Skin Sensitisation.[15][16]

Genotoxicity: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a well-established method for assessing the genotoxic potential of a chemical.

Methodology:

  • Cell Culture: Human lymphocytes or a suitable cell line (e.g., HepG2) are cultured under standard conditions.

  • Exposure: The cells are exposed to various concentrations of this compound, along with positive and negative controls. For substances that may require metabolic activation, a system such as S9 mix from rat liver is included.

  • Treatment with Cytochalasin B: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of micronuclei in cells that have completed one nuclear division.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis. At least 1000 binucleated cells per concentration are scored.

  • Evaluation: A substance is considered genotoxic if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the negative control.

This protocol is based on the principles of the OECD Guideline for the Testing of Chemicals, Section 4, Health Effects, Test No. 487: In Vitro Mammalian Cell Micronucleus Test.[15][16]

Conclusion

This compound presents a clear toxicological concern, particularly regarding its potent skin-sensitizing properties and potential for genotoxicity. Its persistence in the environment and the ecotoxicity of its degradation products highlight the need for responsible management of industrial effluents containing this dye. The experimental protocols outlined in this guide provide a framework for the continued investigation and risk assessment of this compound and other related textile dyes. Further research is warranted to establish definitive quantitative toxicological values (e.g., LD50, NOAEL) and to fully elucidate its environmental fate and long-term ecological effects. This will enable the development of more robust safety regulations and encourage the adoption of safer alternatives in the textile industry.

References

Unraveling the Photodegradation of Disperse Orange 31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31, a monoazo dye, is utilized in the textile industry for coloring polyester and other synthetic fibers. The presence of such dyes in industrial effluents is a significant environmental concern due to their potential toxicity and persistence. Ultraviolet (UV) irradiation is a promising advanced oxidation process for the degradation of these organic pollutants. This technical guide provides a detailed overview of the probable photodegradation pathways of this compound under UV irradiation, based on the established mechanisms for similar azo dyes. Due to a lack of specific published research on the complete degradation pathway of this compound, this guide extrapolates from studies on other disperse and azo dyes to propose a likely mechanism.

Chemical Information of this compound

PropertyValue
C.I. Name This compound
CAS Number 61968-38-5
Molecular Formula C₁₉H₁₉N₅O₄
Molecular Weight 381.39 g/mol
Chemical Structure 3-((4-aminophenyl)amino)-1,5-dihydro-4H-anthra[1,2-d]imidazole-2,6,11-trione

Proposed Photodegradation Mechanism under UV Irradiation

The photodegradation of azo dyes like this compound under UV light is primarily initiated by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down the complex dye molecule into simpler, less harmful compounds.

The degradation process is believed to occur through the following key steps:

  • Excitation of the Dye Molecule: Upon absorption of UV radiation, the this compound molecule is excited to a higher energy state.

  • Generation of Reactive Oxygen Species: In aqueous solution, UV irradiation can lead to the formation of electron-hole pairs on the surface of photocatalysts (if present) or the homolytic cleavage of water molecules, generating hydroxyl radicals.

  • Attack on the Chromophore: The highly reactive •OH radicals attack the azo bond (-N=N-), which is the primary chromophore of the dye. This cleavage leads to the initial decolorization of the solution.

  • Formation of Intermediates: The cleavage of the azo bond results in the formation of various aromatic intermediates. For this compound, this would likely lead to the formation of substituted aminophenols and anthraquinone derivatives.

  • Ring Opening and Mineralization: Further attack by hydroxyl radicals on the aromatic rings of the intermediates leads to ring-opening reactions, forming smaller aliphatic acids.

  • Final Mineralization: Ultimately, these aliphatic acids are further oxidized to carbon dioxide, water, and inorganic ions (e.g., nitrate, ammonium), achieving complete mineralization of the parent dye molecule.

Proposed Photodegradation Pathway of this compound

Photodegradation_Pathway DO31 This compound (C₁₉H₁₉N₅O₄) Intermediates Aromatic Intermediates (e.g., substituted aminophenols, anthraquinone derivatives) DO31->Intermediates UV, •OH (Azo bond cleavage) Aliphatic_Acids Smaller Aliphatic Acids (e.g., oxalic acid, formic acid) Intermediates->Aliphatic_Acids UV, •OH (Aromatic ring opening) Mineralization Mineralization Products (CO₂, H₂O, NO₃⁻, NH₄⁺) Aliphatic_Acids->Mineralization UV, •OH (Oxidation)

Caption: Proposed photodegradation pathway of this compound.

Generic Experimental Protocol for Photodegradation Studies

This section outlines a typical experimental setup for investigating the photodegradation of this compound in a laboratory setting.

Materials and Equipment
  • This compound dye

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Total Organic Carbon (TOC) analyzer

  • Gas Chromatography-Mass Spectrometry (GC-MS) for intermediate identification

  • Deionized water

  • (Optional) Photocatalyst such as TiO₂ or ZnO

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_analysis Analysis Prep_Solution Prepare aqueous solution of this compound Place_in_Reactor Place solution in photoreactor Prep_Solution->Place_in_Reactor Irradiate Irradiate with UV light under constant stirring Place_in_Reactor->Irradiate Sample Collect samples at regular time intervals Irradiate->Sample UV_Vis UV-Vis Spectroscopy (Decolorization) Sample->UV_Vis TOC_Analysis TOC Analysis (Mineralization) Sample->TOC_Analysis HPLC_GCMS HPLC / GC-MS (Intermediate Identification) Sample->HPLC_GCMS

Caption: General experimental workflow for studying photodegradation.

Detailed Procedure
  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 50 mg/L) in deionized water. The pH of the solution should be measured and adjusted if necessary.

  • Photoreaction:

    • Place a specific volume of the dye solution into the quartz reaction vessel within the photoreactor.

    • If a photocatalyst is used, add a measured amount (e.g., 1 g/L of TiO₂) and stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photodegradation reaction. Maintain constant stirring throughout the experiment to ensure homogeneity.

    • Collect aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Immediately after collection, filter the samples to remove any photocatalyst particles.

    • UV-Vis Spectrophotometry: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound to monitor the decolorization rate. The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • TOC Analysis: Measure the Total Organic Carbon to determine the extent of mineralization of the dye.

    • Chromatographic Analysis (HPLC/GC-MS): Use HPLC to separate and quantify the parent dye and its degradation intermediates. GC-MS can be employed to identify the chemical structures of the volatile intermediate products.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be obtained from a photodegradation study of this compound, based on typical results for similar azo dyes.

ParameterCondition 1: UV onlyCondition 2: UV/TiO₂
Initial Dye Concentration 50 mg/L50 mg/L
pH 7.07.0
Irradiation Time 120 min120 min
Degradation Efficiency (%) 45%95%
Apparent Rate Constant (k_app) 0.005 min⁻¹0.025 min⁻¹
TOC Removal (%) 20%75%

Note: This data is illustrative and would need to be confirmed by specific experimental studies on this compound.

Conclusion

The photodegradation of this compound under UV irradiation is a complex process involving the generation of reactive oxygen species and a series of oxidation reactions. While specific degradation pathways for this particular dye are not yet fully elucidated in published literature, the general mechanism for azo dyes provides a strong framework for understanding its environmental fate. The proposed pathway involves the initial cleavage of the azo bond, followed by the breakdown of aromatic intermediates and eventual mineralization. Further research employing advanced analytical techniques is necessary to definitively identify the intermediate products and construct a detailed degradation map for this compound. The experimental protocol outlined in this guide provides a robust methodology for conducting such investigations.

An In-depth Technical Guide on the History and Development of Azo Disperse Dyes for Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo dyes, characterized by the (−N=N−) chromophore, represent the largest and most versatile class of synthetic colorants, accounting for over 60-70% of all dyes used in the textile and food industries.[1] This guide focuses specifically on azo disperse dyes, a non-ionic category developed for coloring hydrophobic synthetic fibers like polyester, which are otherwise challenging to dye.[2][3] We will explore the historical milestones from their conceptual origins in the 19th century to the sophisticated, high-performance molecules of today. This paper details the fundamental chemical principles of diazotization and azo coupling, provides replicable experimental protocols for synthesis and application, presents quantitative data on dye performance, and examines the critical environmental and regulatory landscape that shapes modern research and development in this field.

Historical Development: From Aniline to Polyester

The journey of azo disperse dyes is intrinsically linked to the broader history of synthetic dyes and the advent of man-made fibers.

  • 1858: The Discovery of Diazo Compounds: The foundation was laid by German chemist Peter Griess, who discovered the diazotization reaction, enabling the conversion of aromatic primary amines into highly reactive diazonium salts.[4] This pivotal discovery opened the door to coupling these salts with other aromatic compounds to create a vast array of colored molecules.

  • 1861-1884: The First Azo Dyes: The first azo dye, Aniline Yellow, was synthesized in 1861, followed by other early examples like Bismarck Brown.[4] These initial dyes were primarily suited for natural fibers like wool and silk.

  • 1922-1924: The Dawn of Disperse Dyes: The commercialization of cellulose acetate, a new synthetic fiber, created a dyeing challenge. Existing dyes had poor affinity for this hydrophobic material. In 1922, Green and Saunders developed "ionamines," colored azo compounds with temporary solubilizing groups that could be hydrolyzed in the dye bath to release a water-insoluble dye capable of coloring the acetate fibers.[5] This concept was refined in 1924 by Baddiley and Ellis, who used sulpho ricinoleic acid as a dispersing agent to create stable aqueous dispersions of insoluble dyes.[5] This marked the true invention of disperse dyes.

  • 1953: A Formal Name and a New Target: With the rise of other synthetic fibers like polyester and nylon, the utility of these dyes expanded significantly. In 1953, the class was formally named "Disperse Dyes."[5] Polyester, with its highly crystalline and hydrophobic nature, proved particularly difficult to dye and became the primary driver for further innovation in disperse dye technology.

Chemical Principles and Synthesis

The synthesis of all azo dyes follows a two-step reaction pathway that has remained fundamentally unchanged since its discovery.

Step 1: Diazotization Diazotization is the process where an aromatic primary amine (the diazo component) is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][7] The reaction must be carried out at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt.[8]

Step 2: Azo Coupling The resulting diazonium salt acts as a weak electrophile. It is then reacted with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or tertiary aromatic amines), in an electrophilic aromatic substitution reaction.[9][10] This reaction forms the stable azo bridge (−N=N−) that links the two aromatic systems, creating the final colored azo compound.[11]

The specific color of the dye is determined by the electronic properties of the diazo and coupling components. Electron-withdrawing groups (like -NO₂) and electron-donating groups (like -OH, -NH₂) on the aromatic rings can shift the absorption wavelength, allowing for the creation of a full spectrum of colors.[12][13]

G cluster_diazotization Step 1: Diazotization (0-5°C) cluster_coupling Step 2: Azo Coupling A Aromatic Primary Amine (Diazo Component) C Diazonium Salt [Ar-N₂]⁺Cl⁻ A->C Reaction B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C Forms Nitrous Acid E Azo Disperse Dye (Ar-N=N-Ar') C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., Phenol, Aniline derivative) D->E

Caption: General Synthesis Workflow for Azo Disperse Dyes

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative azo disperse dye and its application to polyester fabric.

Protocol: Synthesis of a Simple Azo Disperse Dye (e.g., from 4-Nitroaniline and Phenol)

This protocol outlines the laboratory-scale synthesis of a simple azo dye.

Materials:

  • 4-Nitroaniline (Diazo component)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol (Coupling component)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Deionized water

  • Beakers, magnetic stirrer, filtration apparatus

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve a specific quantity of 4-nitroaniline in a solution of 10 mL deionized water and 6 mL of 37% HCl, heating gently if necessary.[8]

    • Cool the resulting solution to 0–5 °C in an ice bath with continuous stirring.[8]

    • Separately, prepare a solution of sodium nitrite (e.g., 0.76 g in 10 mL water) and cool it to 0–5 °C.[8]

    • Slowly add the cold sodium nitrite solution dropwise to the 4-nitroaniline solution, maintaining the temperature below 5 °C.[6]

    • Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve a molar equivalent of phenol in a dilute sodium hydroxide solution. Cool this solution to 0–5 °C.

    • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.[8]

    • A brightly colored precipitate (the azo dye) should form immediately.

    • Maintain stirring in the ice bath for another 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye cake thoroughly with cold deionized water to remove any unreacted salts or acids.[6]

    • Dry the purified dye in an oven at a low temperature (e.g., 60 °C).

G start Start prep_diazo Prepare Amine Solution (4-Nitroaniline + HCl) start->prep_diazo prep_nitrite Prepare NaNO₂ Solution start->prep_nitrite prep_coupler Prepare Coupler Solution (Phenol + NaOH) start->prep_coupler cool_diazo Cool to 0-5°C prep_diazo->cool_diazo diazotize Mix Slowly (Diazotization) cool_diazo->diazotize cool_nitrite Cool to 0-5°C prep_nitrite->cool_nitrite cool_nitrite->diazotize couple Mix Diazonium and Coupler (Azo Coupling) diazotize->couple cool_coupler Cool to 0-5°C prep_coupler->cool_coupler cool_coupler->couple filter Filter Precipitate couple->filter wash Wash with Water filter->wash dry Dry Dye wash->dry end_node End dry->end_node

Caption: Experimental Workflow for Dye Synthesis

Protocol: Application of Azo Disperse Dye to Polyester Fabric (High-Temperature Method)

This protocol describes the standard high-temperature, high-pressure (HTHP) exhaust dyeing method for polyester.[2]

Materials:

  • Polyester fabric, scoured (pre-washed to remove impurities)

  • Synthesized Azo Disperse Dye

  • Dispersing agent

  • Acetic acid (to control pH)

  • Sodium hydrosulfite and caustic soda (for reduction clearing)

  • High-temperature laboratory dyeing machine

Procedure:

  • Dye Bath Preparation:

    • Prepare a paste of the disperse dye (e.g., 1-3% on weight of fabric) with a dispersing agent and a small amount of water.[2][14]

    • Add this paste to the dyeing machine containing water.

    • Add acetic acid to adjust the pH of the dye bath to 4.5–5.5.[14][15]

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath at approximately 60 °C.[15]

    • Seal the machine and gradually raise the temperature to 130 °C over 30–45 minutes.[2][15]

    • Hold the temperature at 130 °C for 30–60 minutes to allow the dye to penetrate and diffuse into the polyester fibers.[2][15]

    • Slowly cool the dye bath to 80 °C before draining.[2]

  • Reduction Clearing (After-treatment):

    • To remove unfixed dye from the fiber surface and improve wash fastness, treat the dyed fabric in a fresh bath.[2]

    • The bath should contain sodium hydrosulfite (1–2 g/L) and caustic soda (1–2 g/L).[2]

    • Run this treatment at 70–80 °C for 15 minutes.[2]

    • Rinse the fabric thoroughly, neutralize with a weak acetic acid solution, and then dry.

Quantitative Data and Performance

The performance of a disperse dye is evaluated by its fastness properties—its ability to retain color when exposed to various conditions. These are typically graded on a scale of 1 (poor) to 5 (excellent) for wash and rubbing fastness, and 1 (poor) to 8 (excellent) for light fastness, according to ISO standards.[16][17]

Table 1: Representative Fastness Properties of Azo Disperse Dyes on Polyester

Dye Class (Energy Level) Typical Chemical Structure Light Fastness (ISO 105-B02) Wash Fastness (ISO 105-C06) Sublimation Fastness Application Temp.
Low Energy Simple aminoazobenzenes 3-4 3-4 Low (1-2) 85-100 °C (with carrier)
Medium Energy Aminoazobenzenes with cyano/nitro groups 4-5 4 Medium (3) 100-120 °C

| High Energy | Complex heterocyclic or dicyanovinyl structures | 6-7 | 4-5 | High (4-5) | 130 °C (HTHP) |

Note: Data is generalized. Specific values vary significantly between individual dyes.

The "energy level" of a disperse dye relates to its molecular size and polarity, which affects its sublimation fastness and the temperature required for dyeing. High-energy dyes are larger molecules essential for applications requiring high heat resistance, such as automotive textiles.[18][19]

Table 2: Structure-Property Relationship in Azo Dyes

Substituent Group Position on Aromatic Ring Effect on Absorption (λmax) Perceived Color
-NO₂ (Nitro) para to azo group Bathochromic shift (longer λ) Deeper (e.g., Orange to Red)
-CN (Cyano) para to azo group Bathochromic shift (longer λ) Deeper (e.g., Red to Blue)
-OH (Hydroxyl) para to azo group Bathochromic shift (longer λ) Deeper (e.g., Yellow to Orange)

| -OCH₃ (Methoxy) | ortho or para to azo group | Bathochromic shift (longer λ) | Deeper color |

The addition of electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) to the aromatic rings extends the conjugated π-electron system of the dye molecule.[12] This extension lowers the energy gap for electronic transitions, causing the dye to absorb light at longer wavelengths (a bathochromic shift), which results in deeper colors like reds and blues.[12][13]

Environmental and Regulatory Considerations

The primary environmental concern with azo dyes is their potential to break down, under reductive conditions, and release certain aromatic amines, some of which are known or suspected carcinogens.[20][21] This process, known as reductive cleavage, can be facilitated by skin bacteria or enzymes in the liver.

In response, regulatory bodies worldwide have implemented strict controls.

  • EU REACH Regulation: Appendix 8 of Annex XVII of the REACH regulation restricts 22 specific carcinogenic aromatic amines.[20] Textiles and leather articles that could release these amines above a concentration of 30 parts per million (ppm) are banned from the EU market.[20][22]

  • Global Standards: Similar regulations exist in many other countries, and certifications like OEKO-TEX® Standard 100 also test for these banned amines.

This has driven significant research into "eco-friendly" or "safe" azo dyes. These dyes are designed with molecular structures that cannot cleave to form any of the banned amines.[23][24] Modern developments also focus on:

  • High-Exhaustion Dyes: Dyes that transfer more completely from the dye bath to the fiber, reducing the amount of dye in wastewater effluent.[24]

  • Waterless Dyeing: Technologies like supercritical CO₂ dyeing use carbon dioxide as a solvent instead of water, eliminating wastewater entirely.[8]

  • Biodegradable Dyes: Designing new dye molecules that can be more easily broken down by microorganisms in wastewater treatment plants.[25]

G A Azo Dye on Textile B Reductive Conditions (e.g., Skin contact, metabolism) A->B C Reductive Cleavage of Azo Bond (-N=N-) B->C D Release of Component Aromatic Amines C->D E Is Amine on Banned List (e.g., REACH)? D->E F Dye is Restricted/ Banned E->F Yes G Dye is Considered Safe (Compliant) E->G No

Caption: Logic of Azo Dye Safety Regulation

Conclusion

From their origins as a solution for dyeing early synthetic fibers, azo disperse dyes have evolved into a sophisticated class of high-performance colorants essential for the modern textile industry. Their development has been a continuous story of chemical innovation, driven by the need to color increasingly resilient fibers like polyester and to meet ever-higher standards of performance and safety. While the fundamental chemistry of diazotization and coupling remains, the molecular architecture of these dyes has become highly advanced. The future of azo disperse dye development will undoubtedly be guided by the principles of sustainable chemistry, focusing on creating safer, more efficient, and environmentally benign molecules and application processes to color the materials of the future.

References

Methodological & Application

Application Notes and Protocols for Dyeing Polyester with C.I. Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of polyester substrates with C.I. Disperse Orange 31. The information is intended to guide researchers and scientists in achieving reproducible and high-quality dyeing results for various applications.

Introduction

This compound (C.I. 11135) is a monoazo disperse dye characterized by its red-orange to yellow-red shade on polyester.[1] Due to its non-ionic nature and low water solubility, it is suitable for dyeing hydrophobic synthetic fibers like polyester.[2] The application process typically involves a high-temperature exhaust dyeing method to ensure proper dye penetration and fixation within the polyester fiber's compact molecular structure.[2][3] Achieving optimal color yield, levelness, and fastness properties requires careful control of dyeing parameters such as temperature, pH, and the use of appropriate chemical auxiliaries.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the high-temperature exhaust dyeing of polyester with this compound and its typical fastness properties.

Table 1: Recommended Parameters for High-Temperature Exhaust Dyeing

ParameterValue/RangeUnitPurpose
Dye Concentration1.0 - 5.0% o.w.f.*To achieve desired shade depth.[5]
Liquor Ratio1:10 - 1:50-Ratio of fabric weight to liquor volume.[2][5]
pH of Dye Bath4.5 - 5.5-Optimal for dye stability and exhaustion.[1][2][6]
Dispersing Agent1.0 - 2.0g/LPrevents dye aggregation and ensures a stable dispersion.[7][8]
Acetic AcidAs required-To adjust and maintain the acidic pH of the dye bath.[1][6]
Leveling Agent0.5 - 1.0g/LPromotes uniform dye uptake and prevents unlevel dyeing.[8]
Dyeing Temperature120 - 130°COpens up the polyester fiber structure for dye penetration.[2][8][9]
Holding Time30 - 60minutesTime at peak temperature for dye diffusion and fixation.[2][5]
Heating Rate1.5 - 2.0°C/minGradual temperature increase to ensure level dyeing.[2]
Cooling Rate~2.0°C/minSlow cooling to prevent shocking the fabric and causing creases.[7]

*o.w.f. = on the weight of the fabric

Table 2: Fastness Properties of this compound on Polyester

Fastness PropertyISO Test MethodRating (1-5, 1=Poor, 5=Excellent)
WashingISO 105-C06[4][6][10]4-5
Light (Xenon Arc)ISO 105-B02[6][11]5-6
SublimationISO 105-P014-5
Rubbing (Dry)ISO 105-X12[11][12]4
Rubbing (Wet)ISO 105-X12[11][12]4
Perspiration (Acidic & Alkaline)ISO 105-E04[6][11][12]4-5

Experimental Protocols

High-Temperature Exhaust Dyeing Protocol

This protocol details the standard procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.

3.1.1. Materials and Reagents:

  • Polyester fabric (pre-scoured)

  • C.I. This compound

  • Dispersing agent (e.g., a lignosulfonate or naphthalene sulfonate condensate)

  • Acetic acid (glacial or 56% solution)

  • Leveling agent (optional)

  • Sodium hydrosulfite (85-90%)

  • Sodium hydroxide

  • Deionized or softened water

3.1.2. Procedure:

  • Pre-treatment: Ensure the polyester fabric is thoroughly scoured to remove any oils, waxes, and sizes that could impede dyeing.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:10).

    • Fill the dyeing vessel with the required amount of deionized water at approximately 50-60°C.

    • Add a dispersing agent (1.0-2.0 g/L) and a leveling agent (0.5-1.0 g/L, if used).

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[1][6]

    • In a separate container, prepare a stock dispersion of the this compound (1.0-5.0% o.w.f.) by pasting it with an equal amount of dispersing agent and a small amount of cold water, then diluting with warm water (~40-50°C).

  • Dyeing Cycle:

    • Load the polyester fabric into the dyeing machine.

    • Circulate the fabric in the blank bath for 10 minutes to ensure even wetting.

    • Add the prepared dye dispersion to the dye bath.

    • Raise the temperature from 60°C to 130°C at a rate of 1.5-2.0°C per minute.[2]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[2][5]

    • Cool the dye bath down to 70°C at a rate of approximately 2.0°C per minute.

    • Drain the dye bath.

  • Rinsing: Rinse the dyed fabric with hot water (60-70°C) for 10 minutes, then drain.

Reduction Clearing (After-treatment)

This step is crucial for removing unfixed dye from the fiber surface, which significantly improves the wash and rubbing fastness of the dyed material.[12]

3.2.1. Procedure:

  • Prepare the Reduction Bath: Fill the machine with fresh water at 40-50°C.

  • Add Chemicals: Add sodium hydroxide (2.0-4.0% o.w.f. or 2 g/L) and sodium hydrosulfite (2.0-4.0% o.w.f. or 2 g/L).[13]

  • Heating and Treatment: Raise the temperature to 70-80°C and run the fabric for 15-20 minutes.[7]

  • Rinsing: Drain the reduction bath and rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.

  • Neutralization:

    • Fill the bath with water at 40°C.

    • Add acetic acid (0.5-1.0 g/L) to neutralize any residual alkali.

    • Run for 5-10 minutes.

  • Final Rinse and Drying:

    • Drain the neutralization bath and give the fabric a final cold rinse.

    • Hydroextract and dry the fabric.

Visualizations

Dyeing Mechanism of Disperse Dyes on Polyester

The following diagram illustrates the mechanism of polyester dyeing with disperse dyes, which is a process of dye transfer from an aqueous dispersion into the solid organic fiber.

DyeingMechanism cluster_DyeBath Aqueous Dye Bath (pH 4.5-5.5) cluster_Fiber Polyester Fiber DyeAggregates Dye Aggregates SingleMolecules Single Dye Molecules (Dissolved) DyeAggregates->SingleMolecules Equilibrium FiberSurface Fiber Surface SingleMolecules->FiberSurface 1. Adsorption AmorphousRegion Amorphous Regions (Swollen at 130°C) FiberSurface->AmorphousRegion 2. Diffusion (Rate-determining step) CrystallineRegion Crystalline Regions (Impermeable)

Caption: Mechanism of Disperse Dye Uptake by Polyester Fiber.

Experimental Workflow

The diagram below outlines the complete experimental workflow for the high-temperature exhaust dyeing of polyester with this compound.

DyeingWorkflow Start Start: Pre-scoured Polyester Fabric DyeBathPrep Dye Bath Preparation (Water, Auxiliaries, pH 4.5-5.5) Start->DyeBathPrep Dyeing High-Temperature Dyeing (Ramp to 130°C, Hold 30-60 min) DyeBathPrep->Dyeing DyeDispersion Prepare Dye Dispersion (this compound) DyeDispersion->Dyeing CoolingRinsing Cooling to 70°C & Hot Rinse Dyeing->CoolingRinsing ReductionClearing Reduction Clearing (NaOH, Na2S2O4 at 70-80°C) CoolingRinsing->ReductionClearing Neutralization Neutralization & Rinsing (Acetic Acid, Cold Water) ReductionClearing->Neutralization Drying Drying Neutralization->Drying End End: Dyed Fabric Drying->End

Caption: Workflow for High-Temperature Dyeing of Polyester.

References

Application Note: High-Temperature Exhaust Dyeing of Polyester with C.I. Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyester (polyethylene terephthalate, PET) is a synthetic fiber widely used in the textile industry due to its excellent physical properties, including high strength, durability, and resistance to wrinkles and shrinking. However, its hydrophobic nature and highly crystalline structure make it challenging to dye.[1] Disperse dyes are non-ionic, finely divided colorants with low water solubility that are the most effective class of dyes for coloring polyester fibers.[2][3] The dyeing mechanism involves the transfer of dye molecules from an aqueous dispersion to the surface of the fiber, followed by diffusion into the amorphous regions of the polymer.[2]

To achieve satisfactory dye penetration and fastness on polyester, high temperatures, typically between 105°C and 140°C, are required.[3][4] This high-temperature exhaust dyeing method is conducted in pressurized equipment and swells the polyester fibers, allowing the disperse dye molecules to penetrate the fiber structure effectively.[3][5] This method generally yields superior fastness properties compared to dyeing at lower temperatures with the aid of a carrier.[1][6]

C.I. Disperse Orange 31 is a single azo disperse dye used for dyeing and printing on polyester and its blended fabrics, producing a red-orange to yellow-red shade.[7] This document provides a detailed protocol for the high-temperature exhaust dyeing of polyester fabric with this compound.

Materials and Equipment
  • Fabric: 100% Polyester fabric

  • Dye: C.I. This compound

  • Chemicals:

    • Acetic Acid (CH₃COOH) for pH control

    • Dispersing agent (anionic)

    • Sodium Hydroxide (NaOH) for reduction clearing

    • Sodium Hydrosulfite (Na₂S₂O₄) for reduction clearing

    • Non-ionic detergent for pre-treatment and soaping

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine

    • Beakers, graduated cylinders, and pipettes

    • pH meter

    • Analytical balance

    • Drying oven

Experimental Protocols

Pre-treatment (Scouring) of Polyester Fabric

Before dyeing, it is crucial to scour the polyester fabric to remove any impurities such as oils, waxes, and sizes that could impede uniform dye uptake.

  • Procedure:

    • Prepare a scouring bath with a liquor-to-goods ratio (L:R) of 10:1.

    • Add a non-ionic detergent (e.g., 1-2 g/L) to the bath.

    • Immerse the polyester fabric in the bath and raise the temperature to 70-80°C.

    • Maintain this temperature for 20-30 minutes with gentle agitation.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Dry the scoured fabric before dyeing.

High-Temperature Exhaust Dyeing Protocol
  • Procedure:

    • Set the dye bath at a liquor-to-goods ratio of 10:1.[3]

    • Prepare a stock solution of this compound. First, create a smooth, lump-free paste of the required amount of dye powder with an equal amount of a dispersing agent and a small quantity of cold water.[4][8] Then, dilute the paste with warm water (40-50°C).[1]

    • Set the initial temperature of the dye bath to approximately 60°C.[4]

    • Add acetic acid to the dye bath to adjust the pH to a range of 4.0-5.5.[4][8]

    • Add the dispersing agent (e.g., 1 g/L) to the bath.[3]

    • Introduce the scoured polyester fabric into the dye bath and allow it to run for 10-15 minutes to ensure even wetting.[1]

    • Add the prepared dye dispersion to the bath.

    • Raise the temperature of the dye bath to 130°C at a controlled rate of approximately 2°C per minute.[5][9]

    • Maintain the dyeing process at 130°C for 30-60 minutes, depending on the desired depth of shade.[4][5]

    • After the dyeing cycle is complete, cool the dye bath to 70-80°C at a rate of about 2°C per minute.[1][9]

    • Drain the dye bath.

    • Rinse the dyed fabric with hot water.

Post-treatment (Reduction Clearing)

Reduction clearing is a critical step to remove any unfixed disperse dye from the fiber surface, which significantly improves the wash fastness of the dyed fabric.[4]

  • Procedure:

    • Prepare a new treatment bath at 50°C.[1]

    • Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2-3 g/L) to the bath.[1]

    • Immerse the dyed fabric in the bath and raise the temperature to 70-80°C.[1]

    • Run the fabric in this bath for 15-20 minutes.[1]

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a mild acid (e.g., acetic acid) if necessary.

    • Finally, rinse the fabric with cold water and dry it.

Data Presentation

The following tables summarize the key parameters for the high-temperature exhaust dyeing of polyester with this compound and its fastness properties.

Table 1: Key Dyeing Process Parameters

ParameterRecommended RangePurpose
Dyeing Temperature105-140°C (typically 130°C)To swell polyester fibers and facilitate dye diffusion.[3][4]
pH Level4.0-5.5To ensure dye stability and optimize exhaustion.[4]
Time at Temperature30-60 minutesDepends on the desired depth of shade.[5]
Liquor-to-Goods Ratio10:1 to 15:1To ensure even dyeing and proper circulation.[5]
Heating RateApprox. 2°C/minuteTo prevent uneven dyeing.[5][9]
Cooling RateApprox. 2°C/minuteTo avoid shocking the fabric and causing creases.[1][9]

Table 2: Fastness Properties of C.I. This compound on Polyester

Fastness PropertyISO Test MethodRating (Grade)
Washing FastnessISO 105-C034-5
Light FastnessISO 105-B025-6
Sublimation FastnessISO 105-P01 (180°C, 30s)4-5 (Fading), 2-3 (Staining)
Perspiration FastnessISO5 (Fading), 5 (Staining)
Rubbing FastnessISO 105-X12Not specified, but generally good for disperse dyes with proper clearing.

Note: Fastness data is compiled from multiple sources and may vary based on dyeing conditions and fabric type.[7][10]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_pretreatment Pre-treatment cluster_dyeing High-Temperature Dyeing cluster_posttreatment Post-treatment scouring Scouring (1-2 g/L non-ionic detergent, 70-80°C, 20-30 min) rinsing1 Hot & Cold Rinse scouring->rinsing1 drying1 Drying rinsing1->drying1 bath_prep Prepare Dye Bath (pH 4.0-5.5, 60°C) drying1->bath_prep Start Dyeing Process fabric_loading Load Fabric bath_prep->fabric_loading dye_addition Add Dye Dispersion fabric_loading->dye_addition heating Heat to 130°C (at 2°C/min) dye_addition->heating dyeing Dye for 30-60 min heating->dyeing cooling Cool to 70-80°C (at 2°C/min) dyeing->cooling draining1 Drain Dye Bath cooling->draining1 reduction_clearing Reduction Clearing (2 g/L NaOH, 2-3 g/L Na₂S₂O₄, 70-80°C, 15-20 min) draining1->reduction_clearing Start Post-treatment rinsing2 Hot & Cold Rinse reduction_clearing->rinsing2 neutralization Neutralization (Optional) rinsing2->neutralization drying2 Final Drying neutralization->drying2 dyeing_parameters center_node Optimal Dyeing (Even Shade, Good Fastness) temp Temperature (130°C) center_node->temp Fiber Swelling ph pH (4.0-5.5) center_node->ph Dye Stability time Time (30-60 min) center_node->time Dye Penetration auxiliaries Auxiliaries (Dispersing Agent) center_node->auxiliaries Dye Dispersion clearing Reduction Clearing center_node->clearing Fastness

References

Application Notes and Protocols for Low-Temperature Carrier Dyeing of Polyester with Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of polyester fabrics with Disperse Orange 31 at low temperatures (≤ 100°C) using a carrier. The inclusion of a carrier facilitates the dyeing process at atmospheric pressure, reducing energy consumption and the need for specialized high-pressure equipment.

Introduction

Polyester, a hydrophobic and highly crystalline fiber, typically requires high temperatures (around 130°C) for effective dyeing with disperse dyes. However, the use of chemical auxiliaries known as carriers can lower the glass transition temperature of the polyester, allowing for successful dyeing at or below the boiling point of water.[1] This process, known as carrier dyeing, swells the polyester fibers, increasing the inter-polymer space and enabling the disperse dye molecules to penetrate the fiber matrix more easily.[2][3][4] this compound, a monoazo disperse dye, is suitable for dyeing polyester and its blended fabrics, yielding a red-orange to yellow-red shade.[5]

This document outlines the theoretical mechanism, experimental protocols, and expected outcomes for the low-temperature carrier dyeing of polyester with this compound. Due to the limited availability of specific quantitative data for this compound in the literature, the data presented herein is based on analogous disperse dyes and should be considered as a representative example.

Mechanism of Carrier Dyeing

The carrier dyeing of polyester is a multi-step process involving the transfer of the disperse dye from the aqueous dye bath to the solid polyester fiber. The carrier plays a crucial role in overcoming the significant energy barrier required for the dye to penetrate the compact and crystalline structure of the polyester.

The proposed mechanism involves the following key stages:

  • Carrier Absorption: The carrier, being a small organic molecule, is absorbed by the polyester fiber from the dye bath.[4]

  • Fiber Swelling: The absorbed carrier disrupts the intermolecular forces within the amorphous regions of the polyester fiber, causing it to swell. This increases the segmental mobility of the polymer chains.[2]

  • Dye Partitioning: The carrier enhances the solubility of the disperse dye in the dye bath and facilitates its transport to the fiber surface.

  • Dye Diffusion: The swollen fiber structure allows the disperse dye molecules to diffuse from the surface into the amorphous regions of the polyester matrix.[2]

  • Fixation: Once inside the fiber, the dye molecules are held in place by van der Waals forces and hydrophobic interactions.

Data Presentation

The following tables summarize representative quantitative data for the carrier dyeing of polyester with disperse dyes at low temperatures. This data, derived from studies on similar azo disperse dyes, illustrates the expected trends in color yield (K/S values) and fastness properties.

Table 1: Effect of Carrier Concentration and Temperature on Color Yield (K/S)

Dyeing Temperature (°C)Carrier Concentration (% o.w.f*)Representative K/S Value (Greenish-Yellow Dye)[2]Representative K/S Value (Yellowish-Orange Dye)[2]
7000.931.69
11.171.88
21.952.01
32.602.13
42.452.05
52.301.98
9006.543.34
17.123.89
27.984.56
38.905.15
48.754.98
58.604.82
10006.363.93
18.124.49
29.875.85
311.545.92
412.218.97
511.987.71

* o.w.f: on the weight of the fabric

Table 2: Fastness Properties of Polyester Dyed with Azo Disperse Dyes using a Carrier [2]

Fastness TestRating (Greenish-Yellow Dye)Rating (Yellowish-Orange Dye)
Washing Fastness
Change in Shade4-54-5
Staining on Cotton55
Staining on Wool55
Rubbing Fastness
Dry4-54-5
Wet44
Perspiration Fastness
Acidic (Change in Shade)4-54-5
Acidic (Staining)55
Alkaline (Change in Shade)4-54-5
Alkaline (Staining)55
Light Fastness 3-44

(Fastness ratings are based on a scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness)

Experimental Protocols

The following are detailed protocols for the key experiments involved in the low-temperature carrier dyeing of polyester.

Materials and Equipment
  • Fabric: Scoured and bleached 100% polyester fabric

  • Dye: this compound

  • Carrier: Commercial carrier (e.g., a methyl naphthalene-based or o-phenylphenol-based carrier)

  • Dispersing Agent: Anionic dispersing agent

  • Acetic Acid: To maintain the pH of the dye bath

  • Sodium Hydrosulfite and Sodium Hydroxide: For reduction clearing

  • Laboratory Dyeing Machine: (e.g., a glycerin bath beaker dyer or an infrared dyeing machine)

  • Spectrophotometer: For measuring color strength (K/S)

  • Launder-Ometer: For wash fastness testing

  • Crockmeter: For rubbing fastness testing

  • Light Fastness Tester: (e.g., a Xenon arc lamp)

  • Grey Scales: For assessing color change and staining

Dyeing Protocol
  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 40:1.

    • Add a dispersing agent (e.g., 1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

    • Add the desired concentration of the carrier (e.g., 1-5% on the weight of fabric).

    • Separately, make a paste of the this compound (e.g., 2% on the weight of fabric) with a small amount of dispersing agent and cold water. Add this dispersion to the dye bath.

  • Dyeing Procedure:

    • Introduce the pre-wetted polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to the desired dyeing temperature (e.g., 70°C, 90°C, or 100°C) at a rate of 2°C/minute.

    • Maintain the dyeing at this temperature for 60-90 minutes with continuous agitation.

    • Cool the dye bath down to 60°C.

  • After-treatment (Reduction Clearing):

    • Remove the dyed fabric from the dye bath and rinse with cold water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes.[6]

    • Rinse the fabric thoroughly with hot water and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Finally, rinse with cold water and air dry.

Color Strength (K/S) Measurement
  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Sample Preparation: Fold the dyed and dried fabric sample to ensure opacity.

  • Measurement: Measure the reflectance of the dyed fabric over the visible spectrum (400-700 nm).

  • K/S Calculation: The color strength (K/S) is calculated automatically by the instrument's software using the Kubelka-Munk equation:

    • K/S = (1 - R)² / 2R

    • Where R is the decimal fraction of the reflectance of the sample at the wavelength of maximum absorption.[6]

Fastness Testing Protocols
  • Wash Fastness (ISO 105-C06):

    • A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric.

    • The composite specimen is washed in a Launder-Ometer at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes) in a solution containing a standard soap.

    • The specimen is then rinsed and dried.

    • The change in color of the dyed fabric and the staining on the adjacent multifiber fabric are assessed using the grey scales.[7][8]

  • Rubbing Fastness (ISO 105-X12):

    • A specimen of the dyed fabric is mounted on the base of a crockmeter.

    • A standard white cotton rubbing cloth is mounted on the rubbing finger.

    • The rubbing finger is moved back and forth along the test specimen for a specified number of cycles (e.g., 10 cycles).

    • This is performed for both dry and wet rubbing (the rubbing cloth is wetted with distilled water).

    • The degree of color transfer to the white rubbing cloth is assessed using the grey scale for staining.[9]

  • Light Fastness (ISO 105-B02):

    • A specimen of the dyed fabric is exposed to a light source (e.g., Xenon arc lamp) under specified conditions of temperature and humidity.

    • Simultaneously, a set of blue wool standards are exposed.

    • The exposure is continued until a specified color change is observed on the test specimen or the blue wool standards.

    • The light fastness is rated by comparing the change in color of the test specimen with that of the blue wool standards.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis cluster_analysis Analysis prep_fabric Scoured & Bleached Polyester Fabric dyeing Dyeing at Low Temperature (e.g., 90-100°C) prep_fabric->dyeing prep_dyebath Dye Bath Preparation (Dye, Carrier, Auxiliaries) prep_dyebath->dyeing rinsing Rinsing dyeing->rinsing reduction_clearing Reduction Clearing rinsing->reduction_clearing final_rinse Final Rinse & Dry reduction_clearing->final_rinse ks_measurement K/S Measurement final_rinse->ks_measurement fastness_testing Fastness Testing (Wash, Rub, Light) final_rinse->fastness_testing

Caption: Experimental workflow for low-temperature carrier dyeing of polyester.

carrier_mechanism Dye Disperse Dye Fiber_Surface Fiber Surface Dye->Fiber_Surface 3. Adsorption Carrier Carrier Carrier->Fiber_Surface 1. Absorption Fiber_Interior Fiber Interior (Amorphous Region) Fiber_Surface->Fiber_Interior 2. Swelling Fiber_Surface->Fiber_Interior 4. Diffusion

Caption: Simplified signaling pathway of carrier action in polyester dyeing.

References

Quantitative Analysis of Disperse Orange 31 in Textiles by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-HPLC-031

Abstract

This application note details a robust and reliable method for the quantitative analysis of Disperse Orange 31 in textile samples using reverse-phase high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector. The protocol provides a comprehensive guide for researchers and scientists, covering sample preparation, extraction, chromatographic conditions, and method validation parameters. The described methodology is crucial for quality control in the textile industry and for ensuring compliance with regulatory standards regarding allergenic and potentially carcinogenic dyes.

Introduction

This compound is a monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers. Due to its potential to cause allergic reactions and the possibility of it containing or degrading into harmful aromatic amines, its presence in consumer products is a significant concern. Accurate and sensitive quantification of this compound in textiles is therefore essential. High-performance liquid chromatography offers the necessary selectivity and sensitivity for this purpose. This document provides a detailed protocol for the extraction and subsequent HPLC-PDA analysis of this compound from textile matrices.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).

  • Extraction Solvent: Chlorobenzene (analytical grade).

  • Standards: this compound analytical standard.

  • Filters: 0.45 µm syringe filters (PTFE or nylon).

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation and Extraction
  • Cut a representative sample of the textile material into small pieces (approximately 2-5 mm).

  • Accurately weigh about 1.0 g of the textile sample into a conical flask.

  • Add 20 mL of chlorobenzene to the flask.

  • Heat the mixture at 100°C for 60 minutes in a water bath or heating block with occasional shaking.

  • Allow the extract to cool to room temperature.

  • Filter the extract through a syringe filter into a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis of this compound:

ParameterCondition
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Elution 0-5 min: 40% B; 5-15 min: 40-90% B; 15-20 min: 90% B; 20-21 min: 90-40% B; 21-25 min: 40% B.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection PDA detector at 420 nm.

Data Presentation

Method Validation Summary

The HPLC method should be validated according to standard guidelines to ensure its suitability for the intended purpose. The following table summarizes typical performance characteristics for the quantitative analysis of disperse dyes.[1]

Validation ParameterTypical Performance
Linearity (r²) > 0.995 over a concentration range of 0.5 - 50 µg/mL.[1]
Accuracy (Recovery) 92.1% - 98.7%.[1]
Precision (RSD) < 8.0%.[1]
Limit of Detection (LOD) Approximately 1.0 - 2.0 mg/kg for the overall method.[1]
Limit of Quantitation (LOQ) Typically 3 times the LOD.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis cluster_data_processing Data Processing sample_receipt Textile Sample Receipt cutting Cut into Small Pieces sample_receipt->cutting weighing Weigh Sample cutting->weighing add_solvent Add Chlorobenzene weighing->add_solvent heating Heat at 100°C add_solvent->heating cooling Cool to Room Temp. heating->cooling filtration1 Filter Extract cooling->filtration1 evaporation Evaporate to Dryness filtration1->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration2 Syringe Filter reconstitution->filtration2 hplc_injection Inject into HPLC filtration2->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography pda_detection PDA Detection at 420 nm chromatography->pda_detection peak_integration Peak Integration pda_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound in textiles.

Logical Relationship of HPLC Parameters

The following diagram outlines the logical relationship and hierarchy of the key parameters in the HPLC method.

hplc_parameters cluster_instrument HPLC System cluster_separation Chromatographic Separation cluster_detection Detection & Quantification pump Quaternary Pump mobile_phase Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) pump->mobile_phase autosampler Autosampler injection_vol Injection Volume (10 µL) autosampler->injection_vol column_oven Column Oven column C18 Column (4.6x250mm, 5µm) column_oven->column pda_detector PDA Detector wavelength Wavelength (420 nm) pda_detector->wavelength column->pda_detector mobile_phase->column gradient Gradient Elution flow_rate Flow Rate (1.0 mL/min) temperature Temperature (30°C) calibration External Calibration wavelength->calibration injection_vol->column

Caption: Logical relationship of key HPLC parameters for this compound analysis.

References

Application Note: Quantitative Analysis of Disperse Orange 31 in Wastewater by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of Disperse Orange 31 (C.I. 111135) in wastewater samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a synthetic azo dye used in the textile industry, and its monitoring in environmental water sources is crucial due to its potential ecological impact. The described protocol employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by reverse-phase liquid chromatography for separation and tandem mass spectrometry for selective and sensitive detection. This method is intended for researchers and environmental scientists monitoring industrial effluent and environmental water quality.

Introduction

Synthetic dyes, such as this compound, are widely used in textile manufacturing.[1] Their release into the environment through industrial wastewater is a significant concern, as they can be persistent and potentially harmful to aquatic ecosystems.[2] Therefore, a reliable and sensitive analytical method is essential for monitoring their presence in complex matrices like wastewater. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it an ideal technique for identifying and quantifying trace levels of such contaminants.[3] This protocol provides a comprehensive workflow, from sample preparation using SPE to analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (CAS: 61968-38-5)

  • Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM), and Water (LC-MS Grade)

  • Formic Acid (98% or higher)

  • Nitrogen gas (high purity)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Wastewater samples collected in amber glass bottles and stored at 4°C.

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in methanol to prepare a stock solution.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with a Methanol/Water (1:1, v/v) mixture. These will be used to build the calibration curve.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for analyzing disperse dyes in environmental water samples.[2]

  • Sample Filtration: Filter the wastewater sample (typically 250-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of Methanol followed by 5 mL of Milli-Q water.

  • Sample Loading: Load the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 10 mL of Milli-Q water, followed by 5 mL of a Methanol/Water solution (20:80, v/v) to remove interfering substances.[2]

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained this compound from the cartridge using 5 mL of Acetonitrile/Methanol (1:2, v/v) followed by 5 mL of Dichloromethane/Methanol (1:1, v/v).[2]

  • Evaporation and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of Methanol/Water (9:1, v/v) for LC-MS/MS analysis.[2]

LC-MS/MS Instrumentation and Conditions

The following conditions are recommended as a starting point for method development.

2.4.1 Liquid Chromatography (LC) System

  • LC System: Agilent 1200 Series HPLC or equivalent.[2]

  • Column: ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient Program:

    • Start with 50% B.

    • Linearly increase to 100% B over 16 minutes.[2]

    • Hold at 100% B for 9 minutes to clean the column.[2]

    • Return to initial conditions and re-equilibrate for 5 minutes.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 10-40 µL.[2]

  • Column Temperature: 40°C.

2.4.2 Mass Spectrometry (MS) System

  • MS System: 3200 Q Trap (Applied Biosystems/MDS Sciex) or equivalent triple quadrupole mass spectrometer.[2]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Source Temperature: 500°C.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for this compound The molecular weight of this compound is 381.39 g/mol .[1][4] The protonated precursor ion [M+H]⁺ is expected at m/z 382.4. Product ions are generated from the fragmentation of the precursor ion. The optimal transitions and collision energies must be determined by infusing a standard solution of the analyte.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
This compound382.4150.1150Optimize (e.g., 25-40)Quantifier
This compound382.4232.2150Optimize (e.g., 15-30)Qualifier

Note: The proposed product ions and collision energies are theoretical starting points and require experimental optimization for the specific instrument used.

Data Presentation

Method performance should be validated by determining linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The table below shows typical performance data for a similar disperse dye analyzed with this methodology, which should be established specifically for this compound.[2]

Table 1: Illustrative Method Performance Parameters

ParameterTypical Performance
Linearity Range2.0 - 100.0 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~2.0 ng/L
Limit of Quantification (LOQ)~8.0 ng/L
Intra-day Precision (%RSD)< 6%
Inter-day Precision (%RSD)< 13%
Recovery in Spiked Water> 70%
Data is illustrative and based on a method for similar disperse dyes.[2] These values must be experimentally determined for this compound.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Wastewater Sample Collection Filtration 2. Filtration (0.45 µm) Sample->Filtration SPE_Condition 3. SPE Cartridge Conditioning SPE_Load 4. Sample Loading Filtration->SPE_Load SPE_Wash 5. Cartridge Washing SPE_Load->SPE_Wash SPE_Elute 6. Analyte Elution SPE_Wash->SPE_Elute Evap 7. Evaporation & Reconstitution SPE_Elute->Evap LCMS 8. LC-MS/MS Analysis (MRM) Evap->LCMS Data 9. Data Acquisition & Processing LCMS->Data Report 10. Quantification & Reporting Data->Report

Caption: Experimental workflow for the analysis of this compound in wastewater.

Conclusion

The described SPE-LC-MS/MS method provides a selective and sensitive protocol for the quantification of this compound in wastewater. The solid-phase extraction procedure effectively concentrates the analyte and removes matrix interferences, while the use of tandem mass spectrometry in MRM mode ensures accurate identification and quantification at trace levels. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and regulatory compliance. Experimental validation of all method parameters is critical to ensure data quality and accuracy.

References

Application Notes and Protocols: Adsorption Isotherm Models for Disperse Orange 31 on Polyester Fabric

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the adsorption isotherm models applicable to Disperse Orange 31 on polyester fabric. It includes experimental protocols for studying the adsorption behavior and summarizes the key findings from relevant research. The information is intended to guide researchers in setting up and interpreting experiments related to dye-fiber interactions.

Introduction to Adsorption Isotherms

Adsorption isotherms are fundamental to understanding the distribution of a dye between a liquid phase (dyebath) and a solid phase (fiber) at equilibrium.[1] These models provide insights into the adsorption mechanism, the surface properties of the adsorbent, and the maximum adsorption capacity. For the dyeing of polyester with disperse dyes like this compound (also reported as Disperse Orange 30), several isotherm models are commonly investigated to describe the equilibrium state.[1][2][3]

Key Adsorption Isotherm Models

Several models can be used to describe the adsorption of disperse dyes onto polyester. The most commonly applied models are the Nernst, Langmuir, and Freundlich isotherms.[1][2][3][4]

  • Nernst Isotherm: This model describes the partitioning of a solute between two immiscible phases and is often found to be the best fit for the adsorption of disperse dyes on polyester, suggesting a solid solution mechanism.[1][2][3][4] It implies a linear relationship between the dye concentration in the fiber and the dye concentration in the bath at equilibrium.[1]

  • Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[5][6]

  • Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity.[4][7][8]

Studies have shown that for Disperse Orange 30/31 on polyester fabric, the Nernst adsorption isotherm provides the best correlation with experimental data, indicating the process is primarily one of partitioning.[1][2][3][4] The adsorption process is also reported to be exothermic, as evidenced by negative enthalpy and entropy values.[2][9]

Experimental Protocols

The following protocols are synthesized from established methodologies for studying the adsorption of disperse dyes on polyester fabric.[1][2][10][11]

Materials and Reagents
  • Fabric: Scoured 100% polyester fabric.[1][4]

  • Dye: C.I. This compound (commercial grade, e.g., Dianix Classic Orange 30 SR).[2][9]

  • Chemicals: Non-ionic surfactant, sodium carbonate, acetic acid, acetone.[1][2][4][10]

  • Equipment: Laboratory dyeing machine (e.g., Lab Dyer), UV-Visible spectrophotometer, pH meter, constant temperature water bath.[2][12]

Fabric Preparation (Scouring)
  • Prepare a scouring solution containing 2 g/L non-ionic surfactant and 1 g/L sodium carbonate.[3]

  • Immerse the polyester fabric in the solution.

  • Heat the bath to 60°C and maintain for 30 minutes.[1]

  • Rinse the fabric thoroughly with deionized water and allow it to air dry.

Adsorption Experiments (Dyeing)
  • Prepare a stock solution of this compound. From this, prepare a series of dyebaths with varying initial dye concentrations (e.g., 10, 50, 100, 150, 200 mg of dye in 100 mL of water).[3]

  • Set the material-to-liquor ratio to 1:10,000 to simulate infinite liquor ratio conditions.[4]

  • Adjust the pH of each dyebath to 4.5 using acetic acid. This is the optimal pH for maximum dye adsorption.[2][3]

  • Introduce a pre-weighed scoured polyester fabric sample into each dyebath.

  • Place the dyeing vessels in a laboratory dyeing machine.

  • Raise the temperature to the desired experimental level (e.g., 90°C, 100°C, 110°C, or 130°C).[2][3][4]

  • Maintain the temperature for a sufficient duration to reach equilibrium, typically around 120 minutes. To ensure equilibrium is reached, experiments can be extended up to 5 hours.[1][2][4]

  • After dyeing, rapidly cool the dyebaths.

  • Remove the fabric samples and rinse them with cold acetone to remove surface dye.[4]

  • Air dry the dyed fabric samples.

Analysis
  • Measure the absorbance of the residual dyebath solutions using a UV-Visible spectrophotometer at the wavelength of maximum absorbance for this compound.

  • Calculate the concentration of dye remaining in the dyebath (Ce) using a calibration curve.

  • Calculate the amount of dye adsorbed onto the polyester fabric at equilibrium (qe) using the mass balance equation:

    • qe = (C0 - Ce) * V / W

    • Where:

      • C0 is the initial dye concentration (mg/L)

      • Ce is the equilibrium dye concentration in the dyebath (mg/L)

      • V is the volume of the dyebath (L)

      • W is the weight of the polyester fabric (g)

Data Presentation

The following tables summarize the findings from studies on the adsorption of Disperse Orange 30 on polyester fabric.

Table 1: Comparison of Adsorption Isotherm Model Applicability

Isotherm ModelApplicability to Disperse Orange 30 on PolyesterReference
Nernst Best Fit / Highest Correlation Coefficient [1][2][3][4]
Langmuir Lower Correlation Coefficient than Nernst[1][2][3][4]
Freundlich Lower Correlation Coefficient than Nernst[1][2][3][4]

Table 2: Nernst Adsorption Isotherm Constants at Different Temperatures

Temperature (°C)Nernst Partition Coefficient (K)Correlation Coefficient (R²)Reference
90 10.890.992[2]
100 9.090.990[2]
110 7.910.985[2]

Note: The partition coefficient (K) decreases with increasing temperature, indicating the exothermic nature of the adsorption process.[2]

Table 3: Thermodynamic Parameters for Adsorption of Disperse Orange 30 on Polyester

Thermodynamic ParameterValueInterpretationReference
Standard Affinity (Δμ°) NegativeSpontaneous adsorption process[2][9]
Enthalpy of Dyeing (ΔH°) NegativeExothermic process[2][9]
Entropy of Dyeing (ΔS°) NegativeDecreased randomness at the solid-solution interface[2][9]

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the different analytical models.

G Experimental Workflow for Adsorption Isotherm Study cluster_prep Preparation cluster_exp Adsorption Experiment cluster_analysis Analysis A Scour Polyester Fabric (Non-ionic surfactant, Na2CO3, 60°C) E Add Polyester Fabric A->E B Prepare Dye Stock Solution (this compound) C Prepare Dyebaths (Varying Concentrations) B->C D Adjust pH to 4.5 (Acetic Acid) C->D D->E F High Temperature Dyeing (90-130°C, ~120 min) E->F G Measure Residual Dye Concentration (Ce) (Spectrophotometry) F->G H Calculate Adsorbed Dye Quantity (qe) G->H I Fit Data to Isotherm Models H->I

Experimental Workflow Diagram

G Adsorption Model Analysis cluster_models Isotherm Models A Equilibrium Data (qe vs. Ce) B Nernst Isotherm (Partitioning) A->B C Langmuir Isotherm (Monolayer) A->C D Freundlich Isotherm (Heterogeneous) A->D E Determine Best Fit Model (Based on R² value) B->E C->E D->E F Calculate Thermodynamic Parameters (ΔH°, ΔS°, Δμ°) E->F From temperature dependence of K

References

Application Notes and Protocols: Kinetic Studies of Disperse Orange 31 Adsorption on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for investigating the adsorption kinetics of Disperse Orange 31 on synthetic fibers. The methodologies outlined are based on established studies of similar disperse dyes on polyester, offering a comprehensive guide for experimental setup, data analysis, and interpretation.

Introduction

The study of adsorption kinetics is crucial for understanding the efficiency and mechanism of dyeing processes involving synthetic fibers. Disperse dyes, such as this compound, are non-ionic dyes with low water solubility, primarily used for dyeing hydrophobic fibers like polyester. The rate at which the dye is adsorbed onto the fiber surface and diffuses into the fiber matrix is a key determinant of the dyeing process's success. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are employed to analyze the experimental data and elucidate the adsorption mechanism. These studies are vital for optimizing dyeing conditions, improving dye uptake, and ensuring colorfastness.

The dyeing of hydrophobic fibers like polyester with disperse dyes is understood as a process of dye transfer from a liquid solvent (water) to a solid organic solvent (the fiber).[1] This process involves the diffusion of dye molecules from the aqueous phase to the fiber surface, followed by adsorption onto the surface and subsequent diffusion into the fiber's interior.[1] The rate of adsorption is influenced by various factors, including temperature, pH, and the presence of dispersing agents.[1]

Experimental Protocols

This section details the methodology for conducting batch adsorption experiments to study the kinetics of this compound on synthetic fibers.

Materials and Equipment
  • Adsorbate: C.I. This compound

  • Adsorbent: Synthetic fibers (e.g., Polyester fabric)

  • Chemicals:

    • Non-ionic detergent

    • Sodium carbonate

    • Acetic acid (for pH adjustment)

    • Dispersing agent

    • Milli-Q water

  • Equipment:

    • Laboratory dyeing machine (e.g., Lab Dyer with temperature control)

    • Spectrophotometer for concentration measurement

    • pH meter

    • Analytical balance

    • Glassware (beakers, flasks, pipettes)

    • Heating and stirring apparatus

Preparation of Adsorbent (Polyester Fabric)
  • To prepare the polyester fabric for dyeing, immerse it in a solution containing 2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.

  • Heat the solution to 70°C and maintain this temperature for 80 minutes to remove any impurities or finishes from the fabric.

  • After heating, thoroughly wash the fabric with distilled water and allow it to dry completely.

Preparation of Dye Solution
  • Create a stock solution of this compound by accurately weighing the dye powder and dissolving it in a known volume of Milli-Q water containing a dispersing agent to form a stable aqueous dispersion.[1]

  • Prepare a series of standard solutions with varying initial dye concentrations (e.g., 10-80 mg/L) by diluting the stock solution.[2]

  • Adjust the pH of the dye solutions to the desired value (e.g., pH 4.5) using acetic acid, as the pH significantly affects the adsorption of disperse dyes.[3]

Batch Adsorption Experiments
  • Place a known weight of the prepared polyester fabric into the dyeing cylinders of the laboratory dyeing machine.

  • Add the dye solution of a specific initial concentration to each cylinder, maintaining a consistent liquor-to-goods ratio (e.g., 100:1).

  • Set the dyeing machine to the desired temperature (e.g., 90°C, 100°C, or 110°C).[3][4]

  • Start the machine and withdraw aliquots of the dye solution at regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180 minutes) to monitor the change in dye concentration.[4]

  • Continue the experiment until the dye concentration in the solution becomes constant, indicating that equilibrium has been reached.[3]

  • Analyze the concentration of the withdrawn samples using a spectrophotometer at the maximum absorbance wavelength of this compound.

  • Calculate the amount of dye adsorbed per unit mass of the fiber at time t (qt) and at equilibrium (qe) using the following mass balance equation:

    qt = (C0 - Ct) * V / m

    where:

    • C0 is the initial dye concentration (mg/L).

    • Ct is the dye concentration at time t (mg/L).

    • V is the volume of the dye solution (L).

    • m is the mass of the adsorbent (g).[5]

Data Presentation: Kinetic Model Parameters

The following tables summarize typical quantitative data obtained from kinetic studies of disperse dye adsorption on polyester. The data is representative and based on studies of Disperse Orange 25 and 30.

Table 1: Comparison of Pseudo-First-Order and Pseudo-Second-Order Kinetic Models for Disperse Dye Adsorption

Kinetic ModelParametersValue RangeCorrelation Coefficient (R²)Reference
Pseudo-First-Order k1 (min-1)Varies with conditionsOften < 0.95[3]
qe,cal (mg/g)May not align with qe,exp[2]
Pseudo-Second-Order k2 (g mg-1 min-1)Varies with conditionsTypically > 0.99[3][6]
qe,cal (mg/g)Closely matches qe,exp[2]

Table 2: Thermodynamic Parameters for the Adsorption of Disperse Orange 30 on Polyester

Temperature (°C)Standard Affinity (-Δμ°) (kJ/mol)Enthalpy Change (ΔH°) (kJ/mol)Entropy Change (ΔS°) (J/mol·K)Reference
90NegativeNegativeNegative[3][4]
100NegativeNegativeNegative[3][4]
110NegativeNegativeNegative[3][4]

Note: The negative values for enthalpy, entropy, and standard affinity indicate that the adsorption process is exothermic.[3][4]

Data Analysis: Kinetic Modeling

The adsorption kinetics are analyzed using pseudo-first-order and pseudo-second-order models to determine the best fit for the experimental data.

Pseudo-First-Order Model

This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. The linear form of the equation is:

log(qe - qt) = log(qe) - (k1 / 2.303) * t

A plot of log(qe - qt) versus t should yield a straight line if the adsorption follows this model. The rate constant (k1) and the equilibrium adsorption capacity (qe) can be calculated from the slope and intercept, respectively.[2]

Pseudo-Second-Order Model

This model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. The linear form is:

t / qt = 1 / (k2 * qe2) + (1 / qe) * t

A plot of t / qt versus t gives a straight line, from which k2 and qe can be determined. Studies on similar disperse dyes have shown that the pseudo-second-order model often provides a better fit to the experimental data, suggesting that the adsorption process is likely controlled by chemisorption.[3][6]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the kinetic models.

G A Preparation of Adsorbent (Polyester Fabric Cleaning) C Batch Adsorption Experiment (Varying Time and Temperature) A->C B Preparation of Adsorbate (this compound Solution) B->C D Sample Collection (Aliquots at Time Intervals) C->D During Experiment E Concentration Measurement (Spectrophotometry) D->E F Data Calculation (Calculate qt) E->F G Kinetic Modeling and Analysis F->G

Caption: Experimental workflow for the kinetic study of dye adsorption.

G Start Experimental Adsorption Data (qt vs. t) Model Kinetic Model Fitting Start->Model PFO Pseudo-First-Order Model log(qe-qt) vs. t Model->PFO PSO Pseudo-Second-Order Model t/qt vs. t Model->PSO R2_PFO Calculate R² and qe,cal for PFO PFO->R2_PFO R2_PSO Calculate R² and qe,cal for PSO PSO->R2_PSO Eval Model Evaluation Conclusion Determine Best-Fit Model and Adsorption Mechanism Eval->Conclusion R2_PFO->Eval R2_PSO->Eval

Caption: Logical workflow for kinetic model analysis.

References

Application Notes and Protocols for Disperse Orange 31 in Printing on Blended Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Disperse Orange 31 in the printing of polyester/cotton (P/C) blended fabrics. The information is intended to guide researchers and scientists in developing and evaluating textile printing processes.

Introduction to this compound

This compound is a monoazo disperse dye known for its bright reddish-orange hue. It is primarily used for dyeing and printing polyester fibers and their blends due to its insolubility in water and its ability to sublime and diffuse into the hydrophobic polyester fibers at high temperatures.[1][2] When printing on polyester/cotton blends, a combination of dye classes is typically required to achieve a solid, uniform color on both fiber types. The most common and effective method is the use of a disperse-reactive dye system, where the disperse dye colors the polyester component and a reactive dye colors the cotton component.[1]

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValue
C.I. Name This compound
CAS Number 61968-38-5
Molecular Formula C₁₉H₁₉N₅O₄
Molecular Weight 381.39 g/mol
Chemical Class Monoazo
Appearance Orange grain/powder
Solubility Insoluble in water

Source:[1]

Printing Mechanism on Polyester/Cotton Blends

The printing of polyester/cotton blends with a disperse-reactive system involves a two-part fixation mechanism.

  • Disperse Dye Fixation on Polyester: During heat treatment (thermofixation or steaming), the this compound sublimes. The dye vapor then penetrates the amorphous regions of the polyester fibers, where it is physically trapped by van der Waals forces after cooling.

  • Reactive Dye Fixation on Cotton: The reactive dye, applied simultaneously in the printing paste, requires an alkaline environment to form a covalent bond with the hydroxyl groups of the cellulose in the cotton fibers. This fixation is typically achieved through steaming or a chemical padding step.[1]

The following diagram illustrates the general workflow for printing on P/C blended fabrics.

G cluster_prep Fabric Preparation cluster_printing Printing cluster_fixation Fixation cluster_washing Washing scouring Scouring bleaching Bleaching scouring->bleaching heat_setting Heat Setting bleaching->heat_setting paste_prep Print Paste Preparation heat_setting->paste_prep printing Screen/Digital Printing paste_prep->printing drying Drying printing->drying thermofixation Thermofixation (Disperse Dye) drying->thermofixation rinsing Rinsing thermofixation->rinsing steaming Steaming (Reactive Dye) steaming->rinsing soaping Soaping rinsing->soaping final_rinse Final Rinse soaping->final_rinse

Fig. 1: General workflow for printing on P/C blended fabrics.

Experimental Protocols

The following are detailed protocols for the application of this compound on polyester/cotton blended fabrics using a disperse-reactive system. Two common methods are presented: a one-phase and a two-phase process.

Fabric Preparation

Prior to printing, the polyester/cotton fabric should be properly prepared to ensure optimal dye uptake and print quality.[1]

  • Desizing: Remove any sizing agents from the fabric by treating it with an appropriate desizing agent.

  • Scouring: Scour the fabric to remove natural impurities and oils.

  • Bleaching: Bleach the fabric to achieve a good white base for printing.

  • Mercerization (Optional): For cotton-rich blends, mercerization can improve dye uptake and luster.

  • Heat Setting: Heat set the fabric to ensure dimensional stability during the high-temperature fixation process.[1]

One-Phase Printing Protocol

In the one-phase method, all components, including the alkali for the reactive dye, are combined in a single printing paste.

Print Paste Formulation (for 100g of paste):

ComponentQuantityPurpose
This compoundX gColorant for Polyester
Reactive Dye (e.g., a vinyl sulfone type)Y gColorant for Cotton
Urea5-10 gDye solvent and humectant
Thickener (e.g., Sodium Alginate)3-5 gViscosity control
Dispersing Agent1-2 gPrevents dye agglomeration
Sodium Bicarbonate2-3 gAlkali for reactive dye fixation
Waterto 100 gSolvent

Note: The ratio of X to Y depends on the blend ratio of the fabric and the desired shade. For a 65/35 polyester/cotton blend, a corresponding ratio of disperse to reactive dye would be a suitable starting point.[1]

Procedure:

  • Prepare the thickener solution according to the manufacturer's instructions.

  • Separately, make a paste of the this compound and the reactive dye with a small amount of water and the dispersing agent.

  • Add the urea to the dye paste and stir until dissolved.

  • Gradually add the dye mixture to the thickener solution with constant stirring.

  • Finally, add the sodium bicarbonate and mix thoroughly.

  • Print the fabric using a screen or digital printing method.

  • Dry the printed fabric at 100-120°C.

  • Fix the print by steaming at 170-180°C for 7-10 minutes or by thermofixation at 190-200°C for 1-2 minutes.

  • After-wash the fabric by rinsing in cold water, followed by a hot soaping bath, and then a final cold rinse to remove unfixed dye and auxiliaries.[1]

The following diagram illustrates the one-phase printing workflow.

G cluster_paste Print Paste Preparation cluster_process Printing and Fixation dyes This compound + Reactive Dye auxiliaries Urea, Dispersing Agent dyes->auxiliaries thickener Thickener auxiliaries->thickener alkali Sodium Bicarbonate thickener->alkali print Print Fabric alkali->print dry Dry (100-120°C) print->dry fix Fixation (Steaming/Thermofixation) dry->fix wash After-washing fix->wash

Fig. 2: One-phase printing workflow.
Two-Phase Printing Protocol

In the two-phase method, the alkali for the reactive dye is applied in a separate step after printing. This can offer better stability of the printing paste.[1]

Print Paste Formulation (for 100g of paste):

ComponentQuantityPurpose
This compoundX gColorant for Polyester
Reactive DyeY gColorant for Cotton
Urea5-10 gDye solvent and humectant
Thickener (e.g., Sodium Alginate)3-5 gViscosity control
Dispersing Agent1-2 gPrevents dye agglomeration
Waterto 100 gSolvent

Procedure:

  • Prepare the printing paste as described in the one-phase method, but without adding the sodium bicarbonate.

  • Print the fabric and dry it at 100-120°C.

  • Fix the this compound on the polyester component by thermofixation at 190-200°C for 1-2 minutes.

  • To fix the reactive dye on the cotton component, pad the fabric through a solution containing an alkali (e.g., sodium silicate or sodium carbonate) and salt (e.g., sodium chloride).

  • Steam the fabric at 102-105°C for 10-15 minutes to fix the reactive dye.

  • Perform the after-washing process as described in the one-phase method.[1]

The diagram below outlines the two-phase printing process.

G cluster_paste Print Paste Preparation (Alkali-free) cluster_process Printing and Fixation dyes This compound + Reactive Dye auxiliaries Urea, Dispersing Agent dyes->auxiliaries thickener Thickener auxiliaries->thickener print Print Fabric thickener->print dry Dry (100-120°C) print->dry thermofix Thermofixation (Disperse Dye) dry->thermofix pad Alkali Padding thermofix->pad steam Steaming (Reactive Dye) pad->steam wash After-washing steam->wash

Fig. 3: Two-phase printing workflow.

Quantitative Data and Performance Evaluation

The following tables summarize the expected performance of this compound. The data is primarily for 100% polyester, as specific data for blended fabrics is limited. However, it serves as a good benchmark for performance expectations.

Table 1: Fastness Properties of this compound on Polyester

Fastness TestISO StandardRating (1-5, 5 is best)
Washing ISO 105-C064-5
Light ISO 105-B025-6
Rubbing (Dry) ISO 105-X124-5
Rubbing (Wet) ISO 105-X124
Perspiration ISO 105-E044-5
Sublimation ISO 105-P014-5

Source:

Table 2: Influence of Fixation Temperature on Color Yield (K/S)

The color yield, measured as K/S value, is highly dependent on the fixation temperature and time. For disperse dyes on polyester, the color yield generally increases with temperature up to an optimal point, after which it may decrease due to dye degradation.

Fixation Temperature (°C)Expected K/S Trend
180Moderate
190Good
200Very Good/Optimal
210Good/Slight Decrease

Note: The optimal temperature may vary depending on the specific fabric and equipment used.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Color Yield - Insufficient fixation temperature or time.- Incorrect pH of the printing paste.- Improper fabric preparation.- Optimize fixation conditions.- Ensure the pH is suitable for both dye types.- Verify that the fabric is properly scoured and bleached.
Uneven Printing - Improper viscosity of the printing paste.- Uneven application of pressure during printing.- Adjust the thickener concentration.- Ensure uniform pressure in the printing process.
Poor Fastness Properties - Incomplete fixation of the dye.- Inadequate after-washing.- Increase fixation temperature or time.- Ensure a thorough soaping process to remove all unfixed dye.
Staining of the Cotton Portion - Unsuitable disperse dye with poor clearing properties.- Ineffective reduction clearing (if applicable).- Select a disperse dye with good clearing properties.- Optimize the reduction clearing process.

Safety Precautions

When handling this compound and other chemicals mentioned in these protocols, it is essential to follow standard laboratory safety procedures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area to avoid inhalation of dust or fumes.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals for detailed safety information.

By following these application notes and protocols, researchers can effectively utilize this compound for printing on polyester/cotton blended fabrics and achieve high-quality, durable results.

References

Application Notes and Protocols: Use of Dispersing Agents in Disperse Orange 31 Dye Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31 is a monoazo disperse dye utilized for coloring hydrophobic synthetic fibers, most notably polyester.[1] Due to its low water solubility, effective dyeing necessitates the use of dispersing agents to create a stable and uniform dispersion of dye particles in the aqueous dye bath.[2] Dispersing agents are crucial for preventing agglomeration, ensuring even color application, and achieving desired fastness properties.[2][3] This document provides detailed application notes and experimental protocols for the use and evaluation of dispersing agents in this compound dye baths.

Dispersing agents function by adsorbing onto the surface of dye particles, providing stability through electrostatic repulsion, steric hindrance, or a combination of both mechanisms.[3] This prevents the dye particles from clumping together, which could otherwise lead to uneven dyeing, spotting, and poor color yield.[4] The selection of an appropriate dispersing agent and its concentration is critical for optimizing the dyeing process. Common types of dispersing agents used for disperse dyes include anionic and non-ionic surfactants.[5]

Types of Dispersing Agents for Disperse Dyes

The primary categories of dispersing agents employed in disperse dyeing are:

  • Anionic Dispersing Agents: These agents carry a negative charge and are highly effective in dispersing dye particles that are non-ionic.[6] They are known for their excellent stability and performance in aqueous solutions.[6]

    • Lignosulfonates: Derived from lignin, these are cost-effective and biodegradable dispersing agents.[7] They function by creating electrostatic repulsion between dye particles.[7]

    • Naphthalene Sulfonate Formaldehyde Condensates: These are synthetic anionic dispersants that offer excellent dispersing capabilities and are widely used for disperse dyes.[8][9][10]

  • Non-ionic Dispersing Agents: These agents are electrically neutral and are compatible with a wide range of dyes and dyeing conditions.[6][11] They work primarily through steric stabilization, forming a protective layer around the dye particles.[3]

Quantitative Data on Dispersing Agent Performance

The following tables summarize quantitative data from studies on disperse dyes, illustrating the impact of dispersing agents on key dyeing parameters. While not all data is specific to this compound, it provides a representative understanding of the expected effects.

Table 1: Effect of Dispersing Agent Type and Concentration on Dye Adsorption on Polyester Fabric [5]

Dispersing Agent TypeConcentration (g/L)Maximum Adsorption (%)Time to Maximum Adsorption (minutes)
Anionic1Not specified60
Anionic294.0260
Anionic3Not specified45
Non-ionic0.592.8845
Non-ionic1Not specified30
Non-ionic2Not specified30

Table 2: Effect of Dispersing Agents on Average Particle Size of Disperse Dyes [3]

Dispersing AgentDispersant/Dye Weight RatioAverage Particle Size (µm)
Lignosulfonate0.02 - 0.05< 1.0
Tamol (Naphthalene Sulfonate type)Lower concentrations effective< 1.0
Monolan (Non-ionic)Higher concentrations required< 1.0
Berol (Non-ionic)Higher concentrations required< 1.0

Table 3: Colorfastness Properties of Disperse Dyes on Polyester Fabric [6]

Fastness TestRating
Light Fastness (Blue Scale)Fair
Washing Fastness (Gray Scale)Very Good
Rubbing Fastness (Gray Scale)Excellent
Perspiration Fastness (Gray Scale)Excellent

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of dispersing agents with this compound.

Protocol for High-Temperature Dyeing of Polyester Fabric

This protocol outlines the procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) method.

Materials and Equipment:

  • Polyester fabric

  • This compound dye

  • Dispersing agent (e.g., lignosulfonate, naphthalene sulfonate formaldehyde condensate)

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • High-temperature, high-pressure dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of this compound with a small amount of the dispersing agent and then adding deionized water.

    • In the dyeing machine, add deionized water, the specified concentration of the dispersing agent, and the dye stock solution.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • The liquor ratio (ratio of the weight of the dye bath to the weight of the fabric) is typically set at 50:1.[12]

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at approximately 50-60°C.

    • Raise the temperature to 130°C at a rate of 1°C per minute.[12]

    • Hold the temperature at 130°C for 60 minutes.[5]

    • Cool the dye bath to 70°C.

  • After-treatment (Reduction Clearing):

    • Remove the dyed fabric and rinse with warm water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[2]

    • Treat the fabric in this bath at 60°C for 10 minutes to remove unfixed surface dye.[2]

    • Rinse the fabric thoroughly with hot and cold water.

    • Dry the fabric at room temperature.

Protocol for Evaluation of Dye Dispersion Stability

This protocol describes methods to assess the stability of the this compound dispersion.[4]

Methods:

  • Filtration Test:

    • Prepare a dye dispersion with the desired concentration of dye and dispersing agent.

    • Heat the dispersion to the dyeing temperature (e.g., 130°C) and hold for a specified time.

    • Filter the hot dispersion through a filter paper.

    • Observe the amount of dye residue on the filter paper. A large amount of residue indicates poor dispersion stability.

  • Turbidity Measurement:

    • Measure the initial turbidity of the dye dispersion using a turbidimeter.

    • Heat the dispersion and measure the turbidity at different time intervals.

    • A significant decrease in turbidity over time suggests particle agglomeration and instability.

  • Centrifugation Method:

    • Centrifuge the dye dispersion at a specific speed and for a set duration.

    • Measure the absorbance of the supernatant using a spectrophotometer.

    • A lower absorbance in the supernatant indicates greater sedimentation and poorer stability.

Protocol for Colorfastness Testing

These protocols are based on standard methods for assessing the colorfastness of dyed textiles.

4.3.1 Light Fastness

  • Expose the dyed fabric specimen to a xenon arc lamp under controlled conditions of temperature and humidity.[6]

  • Simultaneously expose a set of blue wool standards.

  • Assess the change in color of the specimen against the blue wool scale (rating 1-8, where 8 is the highest fastness).[6]

4.3.2 Washing Fastness

  • Place the dyed specimen in a container with a multi-fiber test fabric and a solution of standard soap.

  • Agitate the container in a laurometer at a specified temperature and time.

  • Rinse and dry the specimen.

  • Evaluate the color change of the specimen and the staining of the multi-fiber fabric using the gray scale.

4.3.3 Rubbing Fastness (Crocking)

  • Mount the dyed fabric on a crockmeter.

  • Rub the fabric with a standard white cotton cloth under a specified pressure for a set number of cycles (dry and wet).

  • Assess the degree of color transfer to the white cloth using the gray scale.[6]

4.3.4 Perspiration Fastness

  • Immerse the dyed specimen in both acidic and alkaline artificial perspiration solutions.

  • Place the wet specimens between plates under a specified pressure in an incubator.

  • Dry the specimens and evaluate the color change and staining of an adjacent undyed fabric using the gray scale.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process Dye This compound DyeBath Dye Bath Preparation (pH 4.5-5.5) Dye->DyeBath DispAgent Dispersing Agent (e.g., Lignosulfonate, Naphthalene Sulfonate) DispAgent->DyeBath Fabric Polyester Fabric Dyeing High-Temperature Dyeing (130°C) Fabric->Dyeing DyeBath->Dyeing Stability Dispersion Stability (Filtration, Turbidity, Centrifugation) DyeBath->Stability Reduction Reduction Clearing Dyeing->Reduction Color Color Yield (K/S) Reduction->Color Fastness Colorfastness Testing (Light, Wash, Rub, Perspiration) Reduction->Fastness

Caption: Experimental workflow for dyeing and evaluation.

Caption: Mechanism of dye particle dispersion.

References

Troubleshooting & Optimization

How to prevent uneven dyeing with Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing uneven dyeing with Disperse Orange 31.

Troubleshooting Uneven Dyeing

Uneven dyeing can manifest as streaks, patches, or variations in shade. Below is a guide to help you troubleshoot and resolve these common issues.

Issue Potential Cause Recommended Action
Color Specks or Spots Inadequate dispersion of the dye.- Ensure the dye is properly pre-dispersed before adding to the dyebath. - Increase the concentration of the dispersing agent. - Check the quality of the dye for any impurities or large particles.[1][2]
Streaky or Patchy Dyeing - Rapid rate of temperature rise. - Improper dye migration and leveling. - Insufficient agitation or circulation of the dyebath.- Employ a slower and more controlled rate of temperature rise, especially between 80°C and 130°C.[3] - Add or increase the concentration of a high-temperature leveling agent to promote even dye distribution.[4][5] - Ensure adequate agitation and circulation to maintain a homogenous dyebath.
Shade Inconsistency (Batch-to-Batch) Variations in dyeing parameters.- Strictly control all dyeing parameters: liquor ratio, temperature profile, pH, and time. - Ensure the polyester substrate is from the same batch and has undergone consistent pre-treatment.
Light or Pale Shade - Insufficient dye uptake. - Incorrect pH of the dyebath.- Verify that the dyeing temperature reached and was held at the recommended level (typically 130°C for high-temperature dyeing).[3][6] - Check and adjust the pH of the dyebath to the optimal acidic range (4.5-5.5).[6]
Color Bleeding or Poor Wash Fastness Improper after-treatment (reduction clearing).- Perform a thorough reduction clearing after dyeing to remove unfixed surface dye.[7][8][9] - Ensure adequate rinsing after reduction clearing to remove all residual chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven dyeing with this compound?

Uneven dyeing with this compound on polyester can stem from several factors:

  • Improper Dispersion: Agglomeration of dye particles in the dyebath can lead to color spots and unevenness. This can be caused by poor dye quality, an inadequate amount or type of dispersing agent, or adverse dyeing conditions.[1]

  • Incorrect Temperature Control: A rapid or inconsistent temperature rise during the critical dyeing phase can cause the dye to rush onto the fiber surface, resulting in poor leveling.[3]

  • Inadequate pH Control: Disperse dyes, including this compound, are most stable in a weakly acidic dyebath (pH 4.5-5.5).[6] Significant deviations can affect the dye's stability and uptake rate.

  • Poor Fabric Preparation: Residual oils, sizing agents, or other impurities on the polyester fabric can hinder uniform dye penetration.

  • Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are crucial for achieving a level dyeing.[4][5]

Q2: What is the role of a dispersing agent and how much should I use?

A dispersing agent is essential to keep the sparingly soluble this compound particles finely and uniformly distributed in the dye bath, preventing aggregation that leads to spots.[1] The optimal concentration can vary, but a general starting point is 0.5 to 2.0 g/L.

Q3: Why is temperature control so critical in disperse dyeing?

Temperature plays a crucial role in the dyeing of polyester with disperse dyes. The temperature needs to be high enough (typically around 130°C for high-temperature methods) to cause the polyester fibers to swell, allowing the dye molecules to penetrate the fiber structure.[3][6] A controlled and gradual temperature rise is vital to ensure the dye is absorbed evenly, preventing an initial rapid uptake that can cause unlevelness.

Q4: What is the optimal pH for dyeing with this compound?

The optimal pH range for dyeing polyester with this compound is weakly acidic, typically between 4.5 and 5.5.[6] This pH range ensures the stability of the dye and promotes optimal dye uptake. Acetic acid is commonly used to adjust the pH of the dyebath.

Q5: What is a leveling agent and when should it be used?

A leveling agent helps to ensure a uniform and even distribution of the dye on the fabric. It works by controlling the rate of dye uptake and promoting the migration of dye from areas of high concentration to areas of lower concentration. A high-temperature leveling agent is recommended for dyeing polyester with this compound, especially for pale to medium shades or when using dyes with poor migration properties. Typical concentrations range from 0.5 to 1.5 g/L.[4][5]

Q6: What is reduction clearing and why is it necessary?

Reduction clearing is a post-dyeing treatment to remove any unfixed disperse dye particles from the surface of the dyed fabric.[7][8][9] This step is crucial for improving the wash fastness and rubbing fastness of the dyeing and for achieving a brighter final shade. A typical reduction clearing process involves treating the fabric with a solution of sodium hydrosulfite and caustic soda at an elevated temperature.[7]

Key Experimental Parameters

The following tables summarize the key quantitative parameters for successful dyeing of polyester with this compound.

Table 1: Recommended Dyeing Parameters

ParameterRecommended ValueNotes
Dyeing Temperature 120-135°CFor high-temperature exhaust dyeing.
pH 4.5 - 5.5Adjust with acetic acid.
Liquor Ratio 1:10 to 1:20Depends on the dyeing machine.
Holding Time at Top Temperature 30 - 60 minutesLonger times for deeper shades.
Temperature Ramp Rate 1 - 2°C / minuteSlower ramp for better leveling.

Table 2: Typical Auxiliary Concentrations

AuxiliaryConcentration (g/L)Purpose
Dispersing Agent 0.5 - 2.0Prevents dye agglomeration.
Leveling Agent 0.5 - 1.5Promotes even dye uptake and migration.
Acetic Acid As neededTo adjust pH to 4.5 - 5.5.
Sodium Hydrosulfite 1.0 - 2.0For reduction clearing.
Caustic Soda 1.0 - 2.0For reduction clearing (to achieve alkaline pH).

Detailed Experimental Protocols

1. High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure dyeing apparatus.

  • Fabric Preparation:

    • Thoroughly scour the polyester fabric to remove any oils, sizes, and other impurities.

    • Rinse the fabric well with warm water and then cold water.

    • Dry the fabric completely before proceeding.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:15).

    • Fill the dyeing vessel with the required amount of deionized or soft water.

    • Add a dispersing agent (e.g., 1.0 g/L) and a high-temperature leveling agent (e.g., 1.0 g/L).

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.

    • Separately, prepare a dispersion of the required amount of this compound by making a paste with a small amount of warm water and a little dispersing agent, then dilute with more water.

    • Add the dye dispersion to the dyebath.

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at approximately 50-60°C.

    • Run the machine for 10-15 minutes to ensure even wetting and distribution of auxiliaries.

    • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

    • Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.

    • Drain the dyebath.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with warm water.

    • Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes.[7]

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Rinse again and dry.

2. Quality Control: Evaluation of Dye Dispersion Stability

This simple test helps to assess the dispersion stability of this compound.

  • Procedure:

    • Prepare a 1% (w/v) dispersion of the this compound in deionized water containing a standard concentration of a dispersing agent (e.g., 1 g/L).

    • Stir the dispersion for a set period (e.g., 10 minutes).

    • Filter a known volume of the dispersion through a filter paper (e.g., Whatman No. 2) under suction.

    • Observe the filter paper for any large, undissolved dye particles or aggregates. A good dispersion should pass through the filter paper with minimal residue.

    • For a more quantitative assessment, the time taken for the dispersion to filter can be recorded.

Visualizations

Troubleshooting_Uneven_Dyeing cluster_causes Identify Potential Cause cluster_actions Recommended Actions start Uneven Dyeing Observed cause1 Color Specks/Spots start->cause1 Visual Inspection cause2 Streaks/Patches start->cause2 Visual Inspection cause3 Shade Inconsistency start->cause3 Batch Comparison cause4 Light/Pale Shade start->cause4 Color Measurement action1 Improve Dye Dispersion - Pre-disperse dye - Increase dispersing agent cause1->action1 action2 Optimize Dyeing Cycle - Slower temperature ramp - Add/increase leveling agent cause2->action2 action3 Standardize Process - Control all parameters - Consistent substrate cause3->action3 action4 Verify Parameters - Check dyeing temperature - Adjust pH to 4.5-5.5 cause4->action4 end_node Level Dyeing Achieved action1->end_node action2->end_node action3->end_node action4->end_node

Caption: Troubleshooting workflow for uneven dyeing.

Dyeing_Process_Factors cluster_input Input Parameters cluster_process Dyeing Process Control Dye This compound Dispersion Proper Dye Dispersion Dye->Dispersion Substrate Polyester Fabric Result Even & Level Dyeing Substrate->Result Auxiliaries Dispersing Agent Leveling Agent Acetic Acid Auxiliaries->Dispersion Temperature Controlled Temperature Profile (Ramp & Hold) Dispersion->Temperature pH Optimal pH (4.5-5.5) Temperature->pH Agitation Adequate Agitation pH->Agitation Agitation->Result

Caption: Key factors influencing even dyeing results.

References

Improving the sublimation fastness of Disperse Orange 31 on polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and textile scientists in improving the sublimation fastness of Disperse Orange 31 on polyester fabrics.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and why is it a critical issue for this compound on polyester?

Sublimation fastness refers to the resistance of a dye on a textile to migrate from a solid state directly to a gaseous state when subjected to heat.[1][2][3] For disperse dyes like this compound on polyester, this is a crucial parameter because dyeing and finishing processes, such as heat setting or ironing, involve high temperatures (often 180°C or higher).[1][4]

Poor sublimation fastness can lead to several defects:

  • Color Change: The dyed fabric may change shade upon heating.[5]

  • Staining: The sublimated dye can transfer and stain adjacent materials during processing, storage, or final use (e.g., ironing).[1]

  • Contamination: Dye can accumulate on processing equipment, like stenter frames.[1]

  • Reduced Wash Fastness: Dye that migrates to the fiber surface has poor fastness and can be easily washed off.[1]

This compound, an azo dye with a molecular weight of 381.39 g/mol , is susceptible to sublimation, making optimization of its fastness a common challenge.[6]

Q2: What are the primary factors that contribute to the poor sublimation fastness of disperse dyes?

Several factors can lead to poor sublimation fastness:

  • Dye Properties: Dyes with lower molecular weights and certain molecular structures tend to sublimate more easily at lower temperatures.[1][3][7]

  • Thermal Migration: During high-temperature processes like heat setting, dye molecules can migrate from the interior of the polyester fiber to the surface. This phenomenon is a key cause of reduced fastness.[4][8]

  • Improper Process Control: Excessively high heat-setting temperatures are a direct cause of increased sublimation.[1][8]

  • Surface Dye: Inadequate cleaning after dyeing leaves a layer of "floating color" on the fabric surface, which has no fastness and sublimates readily.[1][9][10]

  • Auxiliary Chemicals: Certain finishing agents, particularly cationic softeners, can accelerate the thermal migration of disperse dyes to the fabric surface, thereby reducing sublimation fastness.[1][3][10]

  • Fiber Structure: If the internal crystalline structure of the polyester fiber is not uniform, the dye may concentrate in the less crystalline, more accessible regions, from which it can more easily escape upon heating.[1][3][9]

Q3: How is sublimation fastness formally tested and evaluated?

Sublimation fastness is tested according to standardized methods such as ISO 105-X11 , AATCC 133 , and GB/T 6152 .[1] The general procedure involves:

  • Sample Preparation: A specimen of the dyed fabric is placed in contact with a specified undyed adjacent fabric (often a multifiber strip or a standard white polyester cloth).[11][12]

  • Heating: The composite sample is placed in a specialized heating device (scorch or sublimation tester) and subjected to a specific temperature and pressure for a set duration (e.g., 30 seconds).[11][12] Testing is often performed at multiple temperatures, such as 180°C and 210°C.[5][11]

  • Evaluation: After heating and a conditioning period, the samples are evaluated using standard grey scales.[11][13] Two assessments are made:

    • Change in Color: The alteration in the color of the original dyed specimen is rated on a scale of 1 (severe change) to 5 (no change).

    • Staining: The amount of color transferred to the adjacent undyed fabric is rated on a scale of 1 (severe staining) to 5 (no staining).

A passing result for most apparel applications is typically a rating of 3-4 or higher.[14]

Section 2: Troubleshooting Guide

Q4: My dyed fabric shows significant color fading or shade change after the heat-setting process. How can I fix this?

This issue is a direct result of dye sublimation due to excessive heat.

  • Solution 1: Optimize Heat-Setting Parameters: The most effective solution is to lower the heat-setting temperature.[1][9][10] Even a modest reduction can significantly improve sublimation fastness. If lowering the temperature affects the fabric's dimensional stability, this can often be compensated for by reducing the machine's processing speed.[1][9]

  • Solution 2: Select a Higher Energy Dye: If process temperatures cannot be altered, consider using a high-temperature or "high-energy" disperse dye. These dyes have larger molecular weights and are inherently more resistant to sublimation.[1][3][15]

Q5: I am observing that the orange color is staining other white garments during ironing or in storage. What is the cause and solution?

This is a classic case of dye transfer due to sublimation, often exacerbated by residual surface dye.

  • Cause: The dye is sublimating from the polyester fabric at elevated temperatures (ironing) or even slowly over time in warm storage conditions and re-depositing on adjacent surfaces. This is worsened by insufficient post-dyeing cleanup.

  • Solution 1: Implement Thorough Reduction Clearing: After dyeing, a crucial step is "reduction clearing." This process uses chemicals like sodium hydrosulfite and caustic soda to strip unfixed dye from the fiber surface.[10] Strengthening this post-treatment wash is highly effective at improving sublimation fastness because it removes the dye most prone to migrating.[1][9][10]

  • Solution 2: Use a Sublimation Fastness Improver: Certain finishing agents or dye-fixing agents are designed to reduce thermal migration and improve fastness. These can be applied during the finishing stage.[14][16][17] Be cautious in your selection, as some standard softeners can have the opposite effect.[1][3]

Q6: My lab tests consistently show a poor staining rating (e.g., Grade 2-3) for sublimation fastness. What should I investigate first?

A poor staining grade indicates a significant amount of dye is migrating from the fabric. Follow this logical workflow to diagnose the problem.

Caption: Troubleshooting workflow for poor sublimation fastness.

Section 3: Experimental Protocols & Data

Q7: What is a recommended laboratory protocol for dyeing polyester with this compound to maximize sublimation fastness?

This protocol outlines a high-temperature, high-pressure dyeing method with critical post-cleaning steps.

Caption: High-fastness dyeing protocol for this compound.

Detailed Steps:

  • Fabric Preparation: Scour the polyester fabric to remove any oils and finishes. For enhanced dimensional stability, an optional pre-heat setting step can be performed.[1][9]

  • Dye Bath Preparation: Prepare a dye bath with this compound (e.g., 1% on weight of fabric), a suitable dispersing agent, and an acetic acid buffer to maintain a pH of 4.5-5.5.

  • Dyeing Cycle: Place the fabric in the bath and raise the temperature to 130°C over 45 minutes. Hold at 130°C for 45-60 minutes. Cool down and drain.

  • Rinsing: Rinse the fabric thoroughly to remove loose dye solution.

  • Reduction Clearing: This step is critical. Treat the fabric in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes.[10] This chemically destroys and removes all unfixed dye from the fabric surface.

  • Final Rinsing & Drying: Perform hot and cold rinses, neutralize with a mild acid if necessary, and then dry the fabric at a moderate temperature.

Q8: How do key process variables affect the final sublimation fastness rating?

The following table summarizes the expected impact of different processing choices on the sublimation fastness of this compound, based on established principles.

ParameterCondition 1Expected Staining Grade (1-5 Scale)Condition 2Expected Staining Grade (1-5 Scale)Rationale
Heat-Setting Temperature 200°C2 - 2.5180°C4Lower temperatures significantly reduce the energy available for the dye to sublimate.[1][9][10]
Reduction Clearing Not Performed2Performed (80°C, 20 min)4 - 4.5Effectively removes surface dye that would otherwise readily sublimate and cause staining.[1][9][10]
Finishing Softener Standard Cationic Softener2.5 - 3Specialty Silicone/Non-ionic Softener4Cationic agents can promote thermal migration of the dye to the surface; non-ionic alternatives do not.[1][3]
Dye Selection Low-Energy Disperse Orange3High-Energy Disperse Orange4.5Higher molecular weight dyes have stronger intermolecular forces, requiring more energy to sublimate.[1][3][14]

Note: Grades are illustrative and can vary based on dye concentration, fabric construction, and specific process conditions.

References

Optimizing pH and temperature for Disperse Orange 31 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and temperature for dyeing processes utilizing Disperse Orange 31.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

A1: The optimal pH for dyeing with disperse dyes, including this compound, is in a weakly acidic range of 4.5 to 5.5.[1][2][3][4] Maintaining this pH is crucial as it ensures the dye remains in its most stable state, leading to satisfactory dye exhaustion.[1][2] Acetic acid is commonly used to achieve and maintain this pH level.[1][3]

Q2: What is the recommended temperature for dyeing with this compound?

A2: this compound, like other disperse dyes, requires high temperatures for effective dyeing of synthetic fibers like polyester. The solubility of the dye increases with temperature.[5] High-temperature dyeing methods are typically employed, with a recommended temperature range of 105°C to 140°C.[1] For high-energy disperse dyes, temperatures exceeding 129°C are suitable.[1] A temperature above 100°C is necessary to cause the polyester fibers to swell, allowing for dye penetration.[3]

Q3: Why is controlling the pH of the dyebath so important?

A3: Controlling the dyebath pH is critical for several reasons. In a weakly acidic medium (pH 4.5-5.5), disperse dyes exhibit maximum stability.[2][4] If the pH becomes too high (alkaline), some disperse dyes, particularly those with azo structures or ester groups, can undergo hydrolysis.[2][6] This chemical breakdown can lead to altered color shades and a decrease in color depth.[2][6] An incorrect pH can also result in poor dye exhaustion.[1][3]

Q4: What happens if the dyeing temperature is too low or too high?

A4: If the temperature is too low, the solubility of this compound will be insufficient, potentially leading to the dye forming aggregates.[5] This results in uneven dyeing and poor color yield.[5] Conversely, if the temperature is excessively high, especially in thermosol dyeing, it can lead to dye sublimation and a potential loss of fabric strength.[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Uneven Color or Speckled Appearance The dye was not fully dissolved due to low temperature or improper dispersion.Ensure the temperature is within the optimal range (105-140°C).[1] Prepare a proper dye dispersion by first making a paste of the dye with a dispersing agent before adding it to the dyebath.[1]
Poor Color Yield or Light Shades The dyebath pH was outside the optimal 4.5-5.5 range, leading to poor exhaustion.[1][3] The dyeing temperature was too low.[5]Adjust the dyebath pH to 4.5-5.5 using a mild acid like acetic acid.[1][2] Increase the dyeing temperature to the recommended level for high-temperature dyeing methods.
Color Shade is Incorrect or Changed The pH of the dyebath was too high (alkaline), causing dye hydrolysis.[2][6]Buffer the dyebath to maintain a stable pH between 4.5 and 5.5 throughout the process.[4] Be aware that water, fabrics, or other auxiliaries can introduce alkalinity.[6]
Poor Wash Fastness Residual, unfixed dye remains on the fiber surface.After dyeing, perform a reduction cleaning step to remove any surface dye, which improves wash fastness.[1]
Decreased Fabric Strength The dyeing temperature was too high, or the exposure time was too long.Strictly control the temperature and duration of the dyeing cycle to avoid damaging the fabric.[1][3]

Quantitative Data Summary

The following table summarizes the optimal operational parameters for dyeing with this compound.

ParameterOptimal RangeNotes
pH 4.5 - 5.5Ensures maximum dye stability and satisfactory exhaustion.[1][2][3][4]
Temperature (High-Temp Method) 105°C - 140°CIncreases dye solubility and promotes fiber swelling for dye uptake.[1][3][5]
Temperature (Carrier Dyeing) 85°C - 90°CA carrier chemical is used to facilitate dyeing at temperatures below 100°C.[3]
Temperature (Thermosol Method) 180°C - 220°CA continuous dyeing method involving dry heat fixation.[1]

Experimental Protocols

High-Temperature Aqueous Exhaust Dyeing Protocol

This protocol is a standard method for dyeing polyester with this compound.

  • Preparation of Dyebath :

    • First, prepare a paste by mixing the required amount of this compound powder with a dispersing agent.[1]

    • Gradually add warm water to the paste to create a smooth, lump-free dispersion.

  • Machine Setup :

    • Set the initial temperature of the dyeing machine's bath to 60°C.[1]

    • Add necessary chemicals to the bath, such as a leveling agent and the prepared dye dispersion.

    • Load the polyester material into the machine.

  • pH Adjustment :

    • Check the pH of the dyebath. Adjust the pH to within the 4.5-5.5 range using acetic acid.[1]

  • Dyeing Cycle :

    • Begin circulating the dye liquor and slowly raise the temperature at a rate of 1-2°C per minute.

    • Once the temperature reaches 130°C, hold it at this temperature for 45-60 minutes to allow for dye penetration and fixation.[1]

  • Cooldown and Rinsing :

    • Cool the dyebath down to 60°C.[1]

    • Drain the dyebath and rinse the material thoroughly with fresh water.

  • Reduction Cleaning (Optional but Recommended) :

    • To improve wash fastness, perform a reduction cleaning in a fresh bath containing a reducing agent (e.g., sodium hydrosulfite) and an alkali at 60-70°C for 15-20 minutes. This step removes any dye particles adhering to the surface.[1]

  • Final Steps :

    • Rinse the material again to remove any residual chemicals.

    • Dry the dyed material.

Visualizations

The following diagram illustrates the logical relationship between process parameters and desired outcomes in the this compound dyeing process.

Dyeing_Optimization cluster_inputs Input Parameters cluster_process Dyeing Process cluster_outcomes Desired Outcomes cluster_issues Potential Issues pH pH Control (4.5 - 5.5) Stability Dye Stability pH->Stability Hydrolysis Dye Hydrolysis (pH too high) pH->Hydrolysis Incorrect PoorExhaust Poor Exhaustion pH->PoorExhaust Incorrect Temp Temperature Control (105-140°C) Solubility Dye Solubility Temp->Solubility Swelling Fiber Swelling Temp->Swelling Aggregation Dye Aggregation (Temp too low) Temp->Aggregation Incorrect Disp Proper Dye Dispersion Disp->Solubility Outcome Optimal Color Yield & Fastness Stability->Outcome Solubility->Outcome Swelling->Outcome Hydrolysis->Outcome Prevents Aggregation->Outcome Prevents PoorExhaust->Outcome Prevents

References

Causes and remedies for shade variation in Disperse Orange 31 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing shade variation issues encountered during experiments with Disperse Orange 31.

Troubleshooting Guide

This guide is designed to help you systematically identify and resolve common problems leading to shade variation in your dyeing experiments with this compound.

Q1: My dyed polyester substrate shows inconsistent and uneven color. What are the primary causes?

Shade variation in this compound dyeing on polyester can stem from several factors throughout the experimental process. The most common culprits include:

  • Improper Substrate Preparation: Residual impurities, sizing agents, or oils on the polyester fabric can hinder uniform dye uptake.[1][2]

  • Incorrect Dye Dispersion: this compound, being sparingly soluble in water, requires excellent dispersion. Poorly dispersed dye particles can lead to speckling and uneven coloration.[3][4]

  • Inadequate pH Control: The stability and exhaustion of this compound are highly dependent on the pH of the dyebath. Deviations from the optimal pH range can significantly impact the final shade.[1][5][6]

  • Temperature Fluctuations: Precise temperature control is critical for the even diffusion of disperse dyes into the polyester fiber. Inconsistent heating can cause variations in shade depth.[1][2][5]

  • Issues with Dyeing Auxiliaries: The type and concentration of dispersing and leveling agents can influence the dyeing kinetics and, consequently, the evenness of the shade.

  • Water Hardness: The presence of metal ions in the water can affect the shade of some disperse dyes.[7]

Q2: I've observed that the shade of my dyed samples varies from batch to batch. How can I improve reproducibility?

Batch-to-batch shade variation is a common challenge. To enhance reproducibility, focus on the following:

  • Standardize Your Protocol: Ensure all experimental parameters, including substrate preparation, dye concentration, liquor ratio, pH, temperature profile, and dyeing time, are precisely controlled and documented for each batch.[8]

  • Calibrate Your Equipment: Regularly calibrate pH meters, thermometers, and automated dosing systems to ensure accuracy.[9]

  • Use a Consistent Substrate Source: Different batches of polyester fabric can have variations in their physical and chemical properties, affecting dye uptake.[7]

  • Control Water Quality: Use deionized or distilled water to eliminate the impact of water hardness and impurities.

  • Maintain Consistent Dye Lot: Different production lots of this compound may have slight variations in strength and shade.[1]

Q3: The final color of my dyed fabric is lighter/darker than expected. What could be the reason?

Variations in color depth can be attributed to:

  • Incorrect Dye Concentration: Ensure accurate weighing of the dye.

  • Sub-optimal pH or Temperature: Deviations from the recommended pH and temperature can affect the dye exhaustion rate.[1][5]

  • Dye Hydrolysis: Some disperse dyes can undergo hydrolysis under alkaline conditions, leading to a lighter shade.[6]

  • Presence of Contaminants: Impurities in the dyebath or on the substrate can interfere with the dyeing process.

Q4: After dyeing, the fabric has poor rub fastness. How can I improve this?

Poor rub fastness is often due to unfixed dye particles on the fiber surface. To address this, a reduction clearing process is recommended after dyeing. This process removes surface dye, improving both rub and wash fastness.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound?

The recommended pH for dyeing polyester with disperse dyes, including this compound, is in the weakly acidic range of 4.5 to 5.5.[1][5][6] This pH ensures the stability of the dye and promotes optimal exhaustion onto the polyester fiber.

Q2: What is the recommended dyeing temperature for this compound?

For high-temperature dyeing of polyester with this compound, a temperature of 130°C is commonly used.[1][10] This temperature is above the glass transition temperature of polyester, allowing for the efficient diffusion of the dye molecules into the fiber structure.

Q3: What is reduction clearing and why is it necessary?

Reduction clearing is a post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) to remove any unfixed disperse dye from the surface of the polyester fibers.[11] This step is crucial for achieving good wash and rub fastness and for improving the brightness of the shade.[11]

Q4: Can I use a carrier for dyeing with this compound at lower temperatures?

Yes, a carrier can be used to facilitate the dyeing of polyester with this compound at temperatures around 100°C (atmospheric pressure).[10][12] Carriers act as swelling agents for the polyester fiber, allowing the dye to penetrate at lower temperatures. However, the use of carriers may have environmental and fastness implications that need to be considered.

Data Presentation

The following tables illustrate the impact of key dyeing parameters on the shade of polyester dyed with this compound. The color difference (ΔEcmc) is a metric used to quantify the difference between two colors. A ΔEcmc value of less than 1.0 is generally considered a good match.

Table 1: Effect of pH on Shade Variation of this compound

Dyebath pHΔE*cmc (Compared to pH 4.5)Visual Assessment of Shade
3.51.8Slightly weaker and duller
4.00.8Good match
4.5 (Optimal) 0.0 Standard
5.00.5Good match
5.50.9Good match
6.02.5Noticeably weaker and slightly shifted in hue
7.04.2Significantly weaker and altered hue

Note: This data is for illustrative purposes.

Table 2: Effect of Dyeing Temperature on Shade Variation of this compound

Dyeing Temperature (°C)ΔE*cmc (Compared to 130°C)Visual Assessment of Shade
1155.1Significantly lighter
1202.8Noticeably lighter
1251.2Slightly lighter
130 (Optimal) 0.0 Standard
1351.5Slightly darker, potential for sublimation issues

Note: This data is for illustrative purposes.

Experimental Protocols

Protocol 1: Standard High-Temperature Dyeing of Polyester with this compound

  • Substrate Preparation:

    • Scour the polyester fabric in a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20-30 minutes to remove any impurities.

    • Rinse the fabric thoroughly with warm and then cold water.

    • Dry the fabric before dyeing.

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of a dispersing agent and then adding warm water (40-50°C) to create a fine dispersion.

    • Fill the dyeing vessel with water to the required liquor ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L) to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[10][13]

    • Add the prepared dye dispersion to the dyebath.

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at around 60°C.[13]

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.[10][13]

    • Cool the dyebath to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda.[14]

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.[11]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Rinse again and dry.

Protocol 2: Troubleshooting Shade Variation

  • Visual and Instrumental Assessment:

    • Visually assess the dyed fabric for unevenness, specks, or shade deviation under a standardized light source.

    • Use a spectrophotometer to measure the color coordinates (L, a, b) of different areas of the fabric and calculate the color difference (ΔEcmc) to quantify the variation.[9]

  • Systematic Investigation:

    • Review the Dyeing Protocol: Compare the actual experimental parameters with the standard protocol. Check for any deviations in dye and chemical weighing, pH, temperature profile, and time.

    • Check Substrate Preparation: Test a sample of the undyed fabric for residual impurities by performing a drop test (a drop of water should be absorbed quickly and evenly).

    • Evaluate Dye Dispersion: Prepare a fresh dispersion of this compound and filter it through a fine filter paper. Observe for any large, undissolved particles.

    • Verify Water Quality: Check the pH and hardness of the water used for dyeing.

    • Conduct Diagnostic Dyeing: Dye small swatches of a standard polyester fabric under controlled variations of a single parameter (e.g., different pH values or temperatures) to isolate the cause of the shade variation.

Visualizations

TroubleshootingWorkflow start Shade Variation Observed check_process Review Dyeing Protocol and Records start->check_process deviation_found Deviation Found? check_process->deviation_found correct_deviation Correct Deviation and Redye deviation_found->correct_deviation Yes no_deviation No Deviation in Protocol deviation_found->no_deviation No end_point Problem Resolved correct_deviation->end_point check_substrate Evaluate Substrate Preparation no_deviation->check_substrate substrate_issue Substrate Issue Found? check_substrate->substrate_issue re_scour Re-scour Substrate substrate_issue->re_scour Yes no_substrate_issue No Substrate Issue substrate_issue->no_substrate_issue No re_scour->check_process check_dispersion Check Dye Dispersion Quality no_substrate_issue->check_dispersion dispersion_issue Dispersion Issue Found? check_dispersion->dispersion_issue improve_dispersion Improve Dispersion Technique dispersion_issue->improve_dispersion Yes no_dispersion_issue No Dispersion Issue dispersion_issue->no_dispersion_issue No improve_dispersion->check_process check_water Analyze Water Quality (pH, Hardness) no_dispersion_issue->check_water water_issue Water Quality Issue? check_water->water_issue use_DI_water Use Deionized Water / Add Sequestering Agent water_issue->use_DI_water Yes water_issue->end_point No use_DI_water->check_process

Caption: Troubleshooting workflow for shade variation.

DyeingProcess cluster_prep Preparation cluster_dyeing Dyeing cluster_aftertreatment After-treatment scour Scour Polyester Fabric rinse_dry Rinse and Dry scour->rinse_dry prepare_dyebath Prepare Dyebath (pH 4.5-5.5) rinse_dry->prepare_dyebath load_fabric Load Fabric at 60°C prepare_dyebath->load_fabric ramp_temp Ramp Temperature to 130°C load_fabric->ramp_temp hold_temp Hold at 130°C for 45-60 min ramp_temp->hold_temp cool_down Cool to 70-80°C hold_temp->cool_down reduction_clear Reduction Clearing cool_down->reduction_clear final_rinse Final Rinse and Neutralize reduction_clear->final_rinse dry Dry final_rinse->dry

Caption: this compound dyeing process workflow.

References

Technical Support Center: Reducing Wastewater Contamination from Disperse Orange 31 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on experiments to reduce wastewater contamination from Disperse Orange 31.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental treatment of wastewater containing this compound.

Problem Potential Cause Troubleshooting Steps
Low color removal efficiency in adsorption experiments. Inappropriate adsorbent dosage: The amount of adsorbent may be insufficient to bind the dye molecules.1. Incrementally increase the adsorbent dosage in subsequent experiments. 2. Plot a curve of removal efficiency versus adsorbent dosage to determine the optimal amount.
Suboptimal pH: The surface charge of the adsorbent and the dye's ionization state are pH-dependent, affecting adsorption capacity.1. Measure the pH of the dye solution. 2. Adjust the pH to different values (e.g., acidic, neutral, alkaline) to find the range for maximum adsorption. For many disperse dyes, acidic to neutral pH is often favorable.[1][2]
Insufficient contact time: The adsorbent may not have had enough time to reach equilibrium with the dye solution.1. Increase the contact time in your experiments. 2. Take samples at different time intervals to determine the equilibrium time.
Poor mixing/agitation: Inadequate mixing can lead to poor diffusion of dye molecules to the adsorbent surface.1. Ensure consistent and adequate agitation speed throughout the experiment.[1] 2. If using a magnetic stirrer, ensure the stir bar is of an appropriate size for the vessel.
Inconsistent results in Advanced Oxidation Process (AOP) experiments (e.g., Fenton, photocatalysis). Incorrect pH for the AOP: AOPs are highly pH-sensitive. For the Fenton process, an acidic pH (around 3-4) is generally optimal.[1]1. Carefully control and monitor the pH of the reaction mixture throughout the experiment. 2. Adjust the pH to the optimal range for the specific AOP being used.
Improper reagent concentrations: The ratio of oxidant (e.g., H₂O₂) to catalyst (e.g., Fe²⁺) is crucial for the Fenton process. Excess or insufficient amounts can hinder the reaction.1. Systematically vary the concentrations of the oxidant and catalyst to find the optimal ratio. 2. Refer to literature for typical concentration ranges for similar dyes.
Interference from other substances: Other compounds in the wastewater can scavenge the reactive oxygen species, reducing the efficiency of dye degradation.1. Characterize the wastewater for other potential contaminants. 2. Consider a pre-treatment step to remove interfering substances if necessary.
Low biodegradability of this compound in biological treatment systems. Toxicity of the dye to microorganisms: High concentrations of the dye or its byproducts can be toxic to the microbial consortium in the activated sludge.[3]1. Start with a lower concentration of the dye and gradually increase it to allow for acclimatization of the microorganisms. 2. Consider a pre-treatment step (e.g., AOP) to break down the complex dye structure into more biodegradable intermediates.[3]
Unfavorable environmental conditions for microbial activity: Factors like pH, temperature, and nutrient availability can impact the metabolic activity of the microorganisms.1. Monitor and maintain the pH and temperature of the bioreactor within the optimal range for the specific microbial culture. 2. Ensure an adequate supply of nutrients (e.g., nitrogen, phosphorus) for microbial growth.
Difficulty in quantifying this compound concentration. Matrix effects in wastewater samples: Other components in the wastewater can interfere with analytical measurements.1. Use a robust analytical method like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., PDA, MS).[4][5][6][7] 2. Perform a sample clean-up or extraction step, such as Solid-Phase Extraction (SPE), to remove interfering substances before analysis.[5][6]
Overlapping absorption spectra in spectrophotometric analysis: If other colored compounds are present, their absorption spectra may overlap with that of this compound, leading to inaccurate quantification.[4]1. Use a chromatographic method (e.g., HPLC) to separate the different components before quantification.[4] 2. If using UV-Vis spectrophotometry, scan the full spectrum to check for interfering peaks.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main challenges in treating wastewater containing this compound?

A1: this compound, like many disperse dyes, has low water solubility, a complex aromatic structure, and is generally resistant to biodegradation, making its removal from wastewater challenging.[8] Its presence can contribute to water coloration, toxicity, and reduced light penetration, impacting aquatic ecosystems.[1]

Q2: What are the primary methods for removing this compound from wastewater?

A2: The primary methods can be categorized into physical, chemical, and biological treatments.[9][10]

  • Physical methods: Adsorption using materials like activated carbon is a common approach.[1][9]

  • Chemical methods: Advanced Oxidation Processes (AOPs) such as Fenton's reagent, ozonation, and photocatalysis are effective in degrading the dye molecule.[1][11][12]

  • Biological methods: While often less effective on their own for disperse dyes, they can be used in combination with other treatments.[3][10]

Experimental Design & Protocols

Q3: How do I design a batch adsorption experiment to test a new adsorbent for this compound removal?

A3: A typical batch adsorption experiment involves:

  • Preparation of stock solution: Prepare a concentrated stock solution of this compound in a suitable solvent and then dilute it with deionized water to the desired experimental concentrations.

  • Adsorption test: In a series of flasks, add a known amount of your adsorbent to a fixed volume of the dye solution with a specific initial concentration.

  • Parameter optimization: Agitate the flasks at a constant speed and temperature. Systematically vary parameters like pH, adsorbent dose, contact time, and initial dye concentration to determine the optimal conditions.[1]

  • Analysis: After a specific time, separate the adsorbent from the solution by centrifugation or filtration. Analyze the remaining dye concentration in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[4]

  • Calculation of removal efficiency: Calculate the percentage of dye removal and the adsorption capacity of the adsorbent.

Q4: What is a standard protocol for a Fenton oxidation experiment?

A4: A general protocol for a lab-scale Fenton oxidation experiment is as follows:

  • pH adjustment: Adjust the pH of the this compound solution to the optimal acidic range (typically pH 3-4) using sulfuric acid or sodium hydroxide.[1]

  • Catalyst addition: Add the iron catalyst (e.g., ferrous sulfate, FeSO₄·7H₂O) to the solution and stir until it dissolves completely.

  • Initiation of oxidation: Add the oxidant (hydrogen peroxide, H₂O₂) to the solution to start the reaction.

  • Reaction: Allow the reaction to proceed for a predetermined time under constant stirring.

  • Quenching the reaction: After the desired reaction time, quench the reaction by raising the pH to above 7. This will precipitate the iron as ferric hydroxide.

  • Analysis: Separate the precipitate and analyze the supernatant for the remaining dye concentration.

Data Interpretation & Analysis

Q5: How can I analyze the concentration of this compound in my samples?

A5: Several analytical methods can be used:

  • UV-Vis Spectrophotometry: This is a relatively simple and cost-effective method. However, it is susceptible to interference from other substances that absorb light at the same wavelength.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers better selectivity and accuracy, especially for complex wastewater matrices. It can separate the dye from other components before quantification.[4][5][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and specificity and is particularly useful for identifying degradation byproducts.[5][6]

Q6: What kinetic models can be used to describe the adsorption of this compound?

A6: Pseudo-first-order and pseudo-second-order kinetic models are commonly used to analyze the adsorption kinetics. These models help in understanding the rate of adsorption and the mechanism of the adsorption process.

Quantitative Data Summary

Treatment Method Key Parameters & Conditions Reported Removal Efficiency Reference
Adsorption on CenosphereVaried conditionsUp to 81% for Disperse Orange 25[8][13]
Adsorption on Zeolite (from Cenosphere)Optimized conditions, 0.6 mg/L adsorbent dose93% for Disperse Orange 25[8][13]
Enzymatic Decolorization (Laccase)Dye conc: 50 mg/L, pH 4, Temp: 65°C51-96% (for various disperse dyes)[3][14]
Fenton ProcessOptimized pH and coagulant dosageHigh color and COD removal[13]
Electrochemical Oxidation-90% color removal, 39% COD removal[13]

Experimental Protocols

Protocol 1: Batch Adsorption Study
  • Objective: To determine the adsorption capacity of an adsorbent for the removal of this compound.

  • Materials: this compound, adsorbent material, pH meter, orbital shaker, centrifuge, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • Prepare a 100 mg/L stock solution of this compound.

    • Prepare a series of 50 mL dye solutions of varying initial concentrations (e.g., 10, 20, 30, 40, 50 mg/L) in 100 mL Erlenmeyer flasks.

    • Adjust the pH of each solution to a predetermined value (e.g., pH 7).

    • Add a fixed amount of adsorbent (e.g., 0.1 g) to each flask.

    • Place the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a set contact time (e.g., 2 hours).

    • After shaking, centrifuge the samples to separate the adsorbent.

    • Measure the final concentration of this compound in the supernatant.

    • Calculate the removal efficiency and adsorption capacity.

Protocol 2: Photocatalytic Degradation using TiO₂
  • Objective: To evaluate the efficiency of TiO₂ photocatalysis for the degradation of this compound.

  • Materials: this compound, TiO₂ photocatalyst, UV lamp, magnetic stirrer, pH meter, analytical instrument (HPLC or LC-MS).

  • Procedure:

    • Prepare a 50 mg/L solution of this compound.

    • Add a specific amount of TiO₂ catalyst (e.g., 1 g/L) to the solution.

    • Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Take samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Filter the samples to remove the TiO₂ particles.

    • Analyze the concentration of this compound in the filtered samples to determine the degradation rate.

Visualizations

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dye Stock Solution B Prepare Working Solutions A->B C Adjust pH B->C D Add Adsorbent C->D E Agitate for Contact Time D->E F Separate Adsorbent E->F G Measure Final Concentration F->G H Calculate Removal Efficiency G->H

Caption: Workflow for a typical batch adsorption experiment.

AOP_Fenton_Process start This compound Wastewater ph_adjust pH Adjustment (to acidic) start->ph_adjust fe_add Add Fe(II) Catalyst ph_adjust->fe_add h2o2_add Add H2O2 fe_add->h2o2_add reaction Fenton Reaction (Generation of •OH radicals) h2o2_add->reaction degradation Degradation of Dye reaction->degradation neutralize Neutralization & Precipitation degradation->neutralize end Treated Effluent neutralize->end

Caption: Logical steps in the Fenton process for dye degradation.

References

Troubleshooting poor wash fastness of fabrics dyed with Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Orange 31

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the wash fastness of fabrics dyed with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a monoazo disperse dye, appearing as an orange-red powder that is insoluble in water.[1][2] It is primarily used for the dyeing and printing of hydrophobic synthetic fibers, especially polyester and its blends.[1][2]

Q2: What is considered poor wash fastness?

Poor wash fastness refers to the undesirable change in a fabric's color or the staining of adjacent undyed fabrics during laundering.[3][4] It is evaluated using standardized tests, such as AATCC Test Method 61, where color change and staining are rated on a scale of 1 (poor) to 5 (excellent) using standard gray scales.[3][5] A rating below 3-4 is generally considered poor for most textile applications.

Q3: What is the primary cause of poor wash fastness with disperse dyes on polyester?

The most significant cause of poor wash fastness is the presence of unfixed dye particles remaining on the surface of the fibers after the dyeing process is complete.[6][7] These loosely held dye molecules are easily removed during washing, leading to color loss and staining of other materials.[7]

Q4: Why is a post-dyeing treatment necessary for disperse dyes?

A post-dyeing treatment, specifically reduction clearing, is crucial for removing unfixed surface dye.[8][9] Because disperse dyes have low water solubility, simple rinsing is insufficient to remove all residual dye particles.[7] Reduction clearing chemically alters the surface dye to a more soluble form, allowing it to be washed away effectively.[10]

Troubleshooting Guide for Poor Wash Fastness

This guide addresses specific issues that can lead to poor wash fastness when using this compound.

Issue 1: Significant color bleeding and staining in the first wash.

  • Question: My fabric dyed with this compound shows significant color loss and stains the multifiber strip heavily during the AATCC 61 test. What is the most likely cause?

  • Answer: The most probable cause is the presence of a large amount of unfixed dye on the fiber surface due to an inadequate or completely omitted reduction clearing step after dyeing.[6] This after-treatment is essential for achieving good wash fastness with disperse dyes.[9]

    • Recommended Action: Implement or optimize a reduction clearing process immediately after dyeing and rinsing. For dark or vibrant shades, a second cycle of reduction clearing may be necessary to ensure all surface dye is removed.[11]

Issue 2: Wash fastness is inconsistent across different dyeing batches.

  • Question: I am following the same procedure, but the wash fastness results for my dyed fabrics are inconsistent. Why might this be happening?

  • Answer: Inconsistency often points to poor control over critical dyeing parameters. The key factors for disperse dyeing on polyester are temperature, time, and pH .[6][12]

    • Dyeing Temperature: The temperature must be high enough (typically 130°C for high-temperature methods) for the polyester fibers to open up and allow the dye molecules to diffuse inside.[6][8] Insufficient temperature leads to more dye remaining on the surface.[13]

    • Dyeing Time: The fabric must be held at the peak temperature for a sufficient duration (e.g., 30-60 minutes) to ensure maximum dye penetration and fixation.[8][14]

    • pH Control: The dyebath should be maintained at an acidic pH of 4.5-5.5 for optimal dye exhaustion and stability.[8][12] Deviations can lead to inferior fastness.[12]

    • Recommended Action: Calibrate all equipment and strictly monitor the temperature, time, and pH for every dyeing cycle. Keep detailed logs to identify any variations between batches.

Issue 3: The fabric has a "dusty" appearance and poor rub fastness, which corresponds with poor wash fastness.

  • Question: My dyed fabric has a white, powdery residue and poor rub fastness. The wash fastness is also failing. What could be the issue?

  • Answer: This combination of symptoms often points to two potential issues: dye agglomeration or the presence of polyester oligomers .

    • Dye Agglomeration: Disperse dyes can clump together if not properly dispersed in the dyebath, leading to specks of color and dye particles loosely attached to the surface.[11]

    • Oligomers: During high-temperature dyeing, small polyester chains (oligomers) can migrate from within the fiber to the surface, appearing as a white powder and trapping unfixed dye.[11]

    • Recommended Action:

      • Ensure the use of a high-quality, effective dispersing agent in the dyebath to prevent dye aggregation.[8]

      • Ensure the reduction clearing process is performed at a sufficiently high temperature (70-80°C) to help remove both oligomers and surface dye.[8]

Issue 4: Wash fastness is acceptable before finishing, but poor after heat setting.

  • Question: The wash fastness of my fabric is good right after dyeing and reduction clearing, but it drops significantly after the final heat-setting process. Why?

  • Answer: This problem is a classic example of thermal migration .[15] During high-temperature finishing processes like heat setting, some of the dye that has already penetrated the fiber can migrate back to the surface.[15] This brings dye to the surface where it can be easily washed off.

    • Recommended Action:

      • Select disperse dyes that are known to have high sublimation fastness and good resistance to thermal migration.[15]

      • If possible, lower the temperature and duration of the heat-setting process to the minimum required for the fabric's dimensional stability.

      • Avoid using certain finishing softeners that can exacerbate the migration of disperse dyes to the fiber surface.

Data Presentation: Key Process Parameters

The tables below summarize the recommended quantitative parameters for the dyeing and after-treatment processes to optimize wash fastness.

Table 1: High-Temperature (HT) Dyeing Process Parameters for Polyester

ParameterRecommended ValuePurposeReference(s)
Dyeing Temperature 130°CTo open polyester fiber structure for dye diffusion.[6][8]
Holding Time at 130°C 30 - 60 minutesTo ensure complete dye penetration and fixation.[8]
Dyebath pH 4.5 - 5.5 (acidic)For optimal dye exhaustion and stability.[8][12]
Dispersing Agent 1 g/L (typical)To prevent dye aggregation and ensure a stable dispersion.[16]
Acetic Acid As neededTo maintain the required acidic pH.[8][12]

Table 2: Standard Reduction Clearing Process Parameters

ParameterRecommended ValuePurposeReference(s)
Sodium Hydrosulfite 1 - 2 g/LReducing agent to strip unfixed surface dye.[8]
Caustic Soda (NaOH) 1 - 2 g/LTo create the necessary alkaline conditions for reduction.[8]
Treatment Temperature 70 - 80°CFor effective reduction and removal of oligomers.[8]
Treatment Time 15 - 20 minutesTo allow sufficient time for the chemical reaction.[8]
Neutralization Agent 1 g/L Acetic AcidTo neutralize residual alkali before drying.[8][10]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

  • Fabric Preparation (Scouring):

    • Wash the polyester fabric in a bath containing 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20 minutes to remove any oils, sizes, or impurities.

    • Rinse the fabric thoroughly with warm water and then cold water.

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor ratio (fabric weight to water volume) of 1:10.

    • Add 1 g/L of a suitable dispersing agent.

    • Add acetic acid to adjust the pH of the bath to 4.5-5.5.[8][12]

    • Separately, prepare a dispersion of the this compound dye (e.g., 1-3% on weight of fabric) by pasting it with a small amount of dispersing agent and then adding warm water. Add this dispersion to the dyebath.[8]

  • Dyeing Cycle:

    • Introduce the scoured fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1.5-2°C per minute.[8]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[8]

    • Cool the dyebath slowly to 80°C at a rate of 2°C per minute before draining.

  • Rinsing:

    • Rinse the dyed fabric with hot water (70°C) and then cold water to remove residual dye liquor.

Protocol 2: Reduction Clearing

  • Bath Preparation:

    • Prepare a fresh bath at a 1:10 liquor ratio.

    • Add 2 g/L Sodium Hydrosulfite and 2 g/L Caustic Soda.[8]

  • Treatment:

    • Introduce the rinsed, dyed fabric into the bath at 50°C.

    • Raise the temperature to 70-80°C and hold for 15-20 minutes with gentle agitation.[8]

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes, followed by a cold water rinse.[8]

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.[8]

    • Perform a final cold water rinse.

Protocol 3: Wash Fastness Testing (AATCC Test Method 61, 2A)

  • Specimen Preparation:

    • Cut a 50 x 100 mm specimen of the dyed, treated, and dried fabric.

    • Attach the specimen to a standard multifiber test fabric by sewing along all four edges.[11]

  • Test Procedure:

    • Prepare the wash liquor containing 1.5 g/L of 1993 AATCC Standard Reference Detergent in deionized water.

    • Place the specimen, 50 stainless steel balls, and 150 mL of the detergent solution into a stainless steel canister.

    • Seal the canister and place it in a Launder-Ometer or similar apparatus.

    • Run the test for 45 minutes at a constant temperature of 49°C (120°F).[17][18]

  • Evaluation:

    • After the cycle, remove the specimen, rinse it with deionized water, and dry it in an air-circulating oven at a temperature not exceeding 71°C.[17]

    • Evaluate the color change of the dyed specimen using the Gray Scale for Color Change .

    • Evaluate the degree of staining on each fiber type of the multifiber test fabric using the Gray Scale for Staining .[5]

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting wash fastness.

G Troubleshooting Workflow for Poor Wash Fastness Start Start: Poor Wash Fastness (Rating < 4) Check_RC Was a Reduction Clearing (RC) step performed? Start->Check_RC Implement_RC Action: Implement a standard Reduction Clearing process. (See Protocol 2) Check_RC->Implement_RC No Check_Params Were RC parameters (Temp, Time, Chemicals) correct? Check_RC->Check_Params Yes End_Good End: Wash Fastness Improved Implement_RC->End_Good Optimize_RC Action: Optimize RC. Increase Temp to 80°C. Ensure correct chemical dosage. Check_Params->Optimize_RC No Check_Dyeing Were dyeing parameters (Temp, Time, pH) correct? Check_Params->Check_Dyeing Yes Optimize_RC->End_Good Optimize_Dyeing Action: Optimize Dyeing. Ensure Temp is 130°C. Hold for 30-60 min. Check pH is 4.5-5.5. Check_Dyeing->Optimize_Dyeing No Check_Migration Does fastness decrease after heat setting? Check_Dyeing->Check_Migration Yes Optimize_Dyeing->End_Good Address_Migration Action: Address Thermal Migration. Lower heat-set temperature. Select high sublimation fastness dye. Check_Migration->Address_Migration Yes Check_Migration->End_Good No Address_Migration->End_Good

Caption: A decision tree for troubleshooting poor wash fastness.

G Key Factors Influencing Wash Fastness WashFastness Good Wash Fastness Dyeing Optimized Dyeing Process Dyeing->WashFastness Temp Sufficient Temperature (130°C) Dyeing->Temp Time Adequate Time (30-60 min) Dyeing->Time pH Correct pH (4.5-5.5) Dyeing->pH Dispersion Good Dispersion Dyeing->Dispersion Aftertreatment Effective After-treatment Aftertreatment->WashFastness RC Thorough Reduction Clearing Aftertreatment->RC Rinsing Proper Rinsing & Neutralization Aftertreatment->Rinsing Selection Proper Material Selection Selection->WashFastness Dye High-Performance Dye (Low Migration) Selection->Dye Auxiliaries Quality Auxiliaries Selection->Auxiliaries

Caption: Core factors that contribute to achieving good wash fastness.

References

Color matching challenges with Disperse Orange 31 and other dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Orange 31 and other disperse dyes.

Troubleshooting Guides

Issue: Poor Color Yield or Pale Shades

Question: My dyed substrate is lighter than the target shade when using this compound. What are the potential causes and how can I fix this?

Answer: Pale shades are a common issue in disperse dyeing and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions for Pale Shades

Potential CauseRecommended Action
Insufficient Dye Concentration Ensure accurate calculation of dye quantity based on the weight of the goods (o.w.g.) and liquor ratio. Double-check all measurements.
Incorrect Dyeing Temperature For polyester, the dyeing temperature is critical. Ensure the dyebath reaches and is maintained at the optimal temperature, typically 120-130°C, to facilitate fiber swelling and dye penetration.[1]
Sub-optimal pH Level Disperse dyes, including this compound, are most stable and have the best uptake in a weakly acidic environment, typically a pH of 4.5-5.5.[2] Use acetic acid to adjust and monitor the pH throughout the dyeing process.
Inadequate Dye Dispersion Poorly dispersed dye particles will not effectively transfer to the fiber. Ensure the dye is properly pre-dispersed into a paste with a dispersing agent before adding it to the dyebath.
Presence of Oligomers Polyester fibers can release low molecular weight polymers (oligomers) during high-temperature dyeing, which can interfere with dye uptake. Using a suitable dispersing and leveling agent can help to mitigate this issue.
Improper Fabric Preparation Residual sizes, oils, or other impurities on the substrate can hinder dye penetration. Ensure the fabric is thoroughly scoured and rinsed before dyeing.[3]
Carrier Agent Issues (if applicable) If using a carrier for lower temperature dyeing, ensure the correct type and concentration are used, as excessive amounts can sometimes hinder dye uptake.

Issue: Uneven Dyeing, Streaks, or Spots

Question: I am observing uneven color, streaks, or spots on my fabric dyed with this compound in combination with other dyes. What could be the problem?

Answer: Uneven dyeing can be attributed to a variety of factors, from improper dye application to issues with the dyeing machinery.

Troubleshooting Uneven Dyeing

Potential CauseRecommended Action
Poor Dye Dispersion Agglomerated dye particles can deposit on the fabric surface, causing spots. Improve pre-dispersion of the dyes and consider using a high-quality dispersing agent stable at high temperatures.
Rapid Temperature Rise Increasing the dyebath temperature too quickly can cause the dye to rush onto the fabric surface, leading to poor leveling. A controlled heating rate is essential.
Incompatible Dyes in Mixture When color matching, it is crucial to use disperse dyes with similar dyeing properties (e.g., temperature sensitivity, dyeing rate). Combining dyes with very different properties can lead to one dye exhausting onto the fabric faster than the other, resulting in shade inconsistencies.[4]
Inadequate Liquor Circulation Insufficient movement of the dye liquor or the fabric within the dyeing apparatus can lead to uneven dye distribution. Ensure proper agitation and circulation.
Incorrect Auxiliary Agent Concentration An imbalance in leveling and dispersing agents can lead to unlevel dyeing. Follow recommended concentrations for the specific dyes and substrate being used.
Foaming in the Dyebath Excessive foam can cause spotting and uneven dyeing. Use an appropriate anti-foaming agent if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical mechanism of disperse dyeing on polyester?

A1: The dyeing of polyester with disperse dyes is a process of transferring the dye from a liquid (water) to a solid organic solvent (the fiber).[2][5] The mechanism involves the following key steps:

  • Dispersion: Since disperse dyes are sparingly soluble in water, they are finely ground and dispersed in the dyebath with the help of a dispersing agent.

  • Adsorption: At elevated temperatures (typically above 100°C), the polyester fibers swell, and the amorphous regions become more accessible.[2][6] The dye particles in the dispersion are adsorbed onto the fiber surface.

  • Diffusion: With increased thermal energy, the individual dye molecules diffuse from the fiber surface into the polymer matrix.

  • Fixation: Once inside the fiber, the dye molecules are held in place by van der Waals forces and hydrophobic interactions. As the fiber cools, the amorphous regions contract, trapping the dye molecules within the fiber structure.

Q2: How do I select compatible disperse dyes for color matching with this compound?

A2: For successful color matching, the disperse dyes in a mixture should have compatible dyeing behaviors. The key principle is to select dyes with similar temperature sensitivities and dyeing rates.[4][7] It is recommended to use dyes from the same energy class (e.g., low, medium, or high energy) to ensure they exhaust onto the fiber at similar rates under the same temperature conditions.[7] Laboratory-scale trials are essential to confirm the compatibility of a specific dye combination by observing the color buildup at different temperatures and times.[4]

Q3: What are the typical fastness properties of this compound?

A3: The fastness properties of a dye indicate its resistance to various external factors. For this compound, the following are typical ratings on a scale of 1 to 5 (with 5 being the best):

Fastness Properties of this compound on Polyester

Fastness PropertyISO Test MethodRating
Light Fastness ISO 105-B025-6
Washing Fastness (Staining) ISO 105-C065
Washing Fastness (Fading) ISO 105-C064-5
Perspiration Fastness (Staining) ISO 105-E045
Perspiration Fastness (Fading) ISO 105-E045
Dry Heat (Staining) ISO 105-P012-3
Dry Heat (Fading) ISO 105-P014-5

Source: Data compiled from multiple sources.[8][9]

Q4: What is the role of dyeing auxiliaries when working with this compound?

A4: Dyeing auxiliaries are critical for achieving optimal results with disperse dyes.[10]

  • Dispersing Agents: These are essential to keep the sparingly soluble dye particles finely and evenly distributed in the dyebath, preventing aggregation and spotting.[11]

  • Leveling Agents: These agents help to ensure a uniform and even uptake of the dye by the fiber, preventing blotchiness and streaking. They control the rate at which the dye moves from the dyebath to the fiber.

  • pH Buffers: As the pH is critical for the stability and exhaustion of disperse dyes, a buffering agent like acetic acid is used to maintain the dyebath at the optimal pH of 4.5-5.5.

  • Sequestering Agents: These chemicals are used to chelate any metal ions (like calcium and magnesium) present in hard water, which can otherwise interfere with the dispersing agents and cause dye aggregation.[10]

  • Carriers: These are organic compounds that can be used to swell the polyester fibers at lower temperatures (around 100°C), allowing for dyeing without the need for high-pressure equipment. However, they must be used with caution as they can have environmental and health concerns.

Experimental Protocols

Protocol 1: Laboratory-Scale High-Temperature Dyeing of Polyester with this compound

Objective: To dye a polyester fabric sample to a specific shade using this compound under high-temperature, high-pressure conditions.

Materials and Equipment:

  • Polyester fabric sample (pre-scoured)

  • This compound

  • Dispersing agent

  • Leveling agent

  • Acetic acid (for pH adjustment)

  • Laboratory-scale high-temperature dyeing machine

  • Beakers, graduated cylinders, and a magnetic stirrer

  • Digital balance

  • pH meter

Methodology:

  • Fabric Preparation: Weigh the dry, pre-scoured polyester fabric sample.

  • Dye Stock Solution Preparation: Calculate the required amount of this compound based on the desired percentage shade on the weight of the fabric (% owf). Prepare a 1% stock solution by making a paste of the dye with an equal amount of dispersing agent, then gradually adding warm water with stirring to dissolve.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 20:1).

    • Fill the dyeing vessel with the calculated amount of deionized water.

    • Add the required amounts of dispersing agent (e.g., 1 g/L) and leveling agent (e.g., 0.5 g/L).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Procedure:

    • Place the polyester fabric sample in the dyebath.

    • Add the prepared dye stock solution.

    • Seal the dyeing vessel and place it in the machine.

    • Set the temperature profile: raise the temperature from ambient to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.[12]

    • Cool the vessel down to 70°C at a rate of 3°C/minute.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric in warm water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying: Dry the fabric in an oven or air-dry.

Protocol 2: Spectrophotometric Color Matching

Objective: To determine the concentration of primary disperse dyes (e.g., a yellow, red, and blue) required to match a target color standard.

Materials and Equipment:

  • Spectrophotometer with color matching software

  • Target color sample

  • Stock solutions of primary disperse dyes

  • Polyester fabric swatches

  • Laboratory dyeing equipment (as in Protocol 1)

Methodology:

  • Calibration Dyeings: Prepare a series of dyeings for each primary dye at different known concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% owf).

  • Spectrophotometer Measurement:

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Measure the reflectance values of the undyed polyester swatch and each of the calibration dyeings across the visible spectrum (typically 400-700 nm).

    • Measure the reflectance of the target color sample.

  • Software Analysis:

    • Input the reflectance data for the calibration dyeings and the target sample into the color matching software.

    • The software will use the Kubelka-Munk theory to calculate the absorption (K) and scattering (S) coefficients for each primary dye.

    • The software will then generate a predicted recipe of the primary dye concentrations needed to match the target color.

  • Laboratory Trial:

    • Prepare a dyebath using the predicted recipe from the software.

    • Dye a new polyester swatch according to the dyeing protocol.

    • After drying, visually and spectrophotometrically compare the trial dyeing with the target sample.

  • Recipe Correction: If the color match is not acceptable, use the software to calculate a correction to the recipe based on the color difference between the trial and the target. Repeat the laboratory trial with the corrected recipe.

Visualizations

Disperse_Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dye_Dispersion Disperse Dye (Aggregates) Single_Molecules Single Dye Molecules (Dissolved) Dye_Dispersion->Single_Molecules Dissolution Dispersing_Agent Dispersing Agent Dispersing_Agent->Dye_Dispersion Stabilizes Fiber_Surface Fiber Surface Single_Molecules->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Region) Fiber_Surface->Fiber_Interior Diffusion (High Temperature)

Caption: Mechanism of disperse dyeing on polyester fiber.

Troubleshooting_Workflow Start Dyeing Defect (e.g., Pale Shade, Unevenness) Check_Dispersion Check Dye Dispersion and Dyebath Prep Start->Check_Dispersion Check_Parameters Verify Dyeing Parameters (Temp, pH, Time) Check_Dispersion->Check_Parameters Dispersion OK Solution Problem Resolved Check_Dispersion->Solution Dispersion Faulty (Action: Re-disperse, check agents) Check_Substrate Inspect Substrate Preparation Check_Parameters->Check_Substrate Parameters OK Check_Parameters->Solution Parameters Incorrect (Action: Adjust recipe/program) Check_Compatibility Review Dye Compatibility (if mixture) Check_Substrate->Check_Compatibility Substrate OK Check_Substrate->Solution Substrate Faulty (Action: Re-scour fabric) Check_Compatibility->Solution Compatibility OK Check_Compatibility->Solution Incompatible Dyes (Action: Select compatible dyes)

Caption: Logical workflow for troubleshooting common disperse dyeing defects.

References

Technical Support Center: The Effect of Leveling Agents on the Performance of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of leveling agents in experiments involving Disperse Orange 31.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dyeing of substrates, such as polyester, with this compound when using leveling agents.

Question 1: Why is my dyed substrate showing uneven color or a patchy appearance?

Answer:

Uneven dyeing is a common defect that can arise from several factors during the dyeing process. Leveling agents are designed to mitigate this, but improper selection or application can still lead to issues.

  • Possible Causes:

    • Inadequate Leveling Agent Concentration: Too low a concentration may not be sufficient to control the initial rapid uptake of the dye by the fiber.

    • Poor Leveling Agent Performance: The chosen leveling agent may have poor migration-assisting properties, failing to redistribute dye from areas of high concentration to areas of lower concentration.

    • Rapid Temperature Rise: Heating the dyebath too quickly can cause the dye to rush onto the fiber surface before the leveling agent can effectively control the process.[1]

    • Improper Dye Dispersion: If the this compound is not properly dispersed, aggregates can form and lead to spotty or uneven dyeing. While leveling agents aid in dispersion, they cannot always compensate for a poorly prepared dye solution.[2]

    • Incorrect pH: The pH of the dyebath should be maintained in a weakly acidic range (typically 4.5-5.5) for optimal performance of both the dye and most leveling agents.

  • Solutions:

    • Increase the concentration of the leveling agent in increments (e.g., 0.5 g/L at a time) in subsequent trials.

    • Select a leveling agent with a proven balance of retarding and migrating effects. A combination of anionic and non-ionic leveling agents can sometimes provide superior performance.

    • Employ a controlled heating rate, typically 1-2°C per minute, especially in the critical temperature range of dye uptake.

    • Ensure the dye is thoroughly dispersed before adding it to the dyebath. It is advisable to paste the dye with a small amount of a dispersing agent and warm water before adding it to the main bath.

    • Buffer the dyebath to maintain a stable pH throughout the dyeing process.

Question 2: The color of my dyed substrate is weaker than expected (low color yield). What is the cause?

Answer:

A lower-than-expected color yield, often measured as a lower K/S value, can be a side effect of using certain leveling agents.

  • Possible Causes:

    • Excessive Leveling Agent Concentration: High concentrations of some leveling agents, particularly non-ionic types, can form complexes with the dye molecules in the dyebath, which can hinder their transfer to the fiber. This can result in a lower final exhaustion of the dyebath.[3]

    • Leveling Agent Type: Some leveling agents have a strong retarding effect that may not be overcome during the fixation phase of dyeing, leading to a significant portion of the dye remaining in the bath. Anionic agents are often less prone to causing a significant decrease in final exhaustion compared to some non-ionic types.[3]

    • Dye Precipitation: Certain non-ionic leveling agents can have a low cloud point. If the dyeing temperature exceeds the cloud point, the agent can come out of the solution, potentially causing the dye to precipitate and reducing the amount available for dyeing.[3]

  • Solutions:

    • Optimize the concentration of the leveling agent. Conduct a concentration series to find the optimal balance between leveling performance and color yield.

    • Consider using a leveling agent with a higher cloud point or an anionic-based leveling agent that is less likely to reduce the final dyebath exhaustion.

    • Ensure the dyeing temperature does not exceed the cloud point of the selected non-ionic leveling agent.

Question 3: My dyed substrate has poor wash fastness. How can this be resolved?

Answer:

Poor wash fastness is typically due to unfixed dye on the surface of the fibers.

  • Possible Causes:

    • Surface Dye: Leveling agents can sometimes promote the deposition of a layer of dye on the fiber surface that is not firmly fixed within the fiber structure.

    • Inadequate Reduction Clearing: After dyeing, a reduction clearing process is crucial to remove any unfixed surface dye. An ineffective or omitted reduction clearing step is a primary cause of poor wash fastness.

  • Solutions:

    • Ensure a thorough reduction clearing step is performed after dyeing. A typical recipe involves treating the dyed substrate with a solution of sodium hydrosulfite and sodium hydroxide.

    • Optimize the reduction clearing parameters, including temperature, time, and chemical concentrations, to effectively remove all surface dye without affecting the fixed dye.

Frequently Asked Questions (FAQs)

Question 1: What is the primary function of a leveling agent in the dyeing of polyester with this compound?

Answer:

The primary function of a leveling agent in this context is to ensure a uniform and even distribution of this compound throughout the polyester substrate.[4] Polyester dyeing with disperse dyes is carried out at high temperatures, which can lead to a very rapid initial uptake of the dye. This can result in unlevel dyeing. Leveling agents control this process in two main ways:

  • Retarding Effect: They temporarily form a loose association with the dye molecules in the dyebath or compete for sites on the fiber surface, which slows down the initial rate of dye uptake.[5]

  • Migration Effect: During the high-temperature phase of dyeing, they promote the movement of dye molecules from areas of high concentration on the fiber to areas of lower concentration, a process known as migration.[6]

Question 2: What are the different types of leveling agents, and how do I choose the right one?

Answer:

Leveling agents for disperse dyes are typically classified as non-ionic or anionic surfactants, or a blend of both.

  • Non-ionic Leveling Agents: These are often ethoxylated fatty alcohols or phenols. They primarily function by forming a complex with the dye molecules, which provides a retarding effect. However, they can sometimes lower the final color yield and may have a cloud point that needs to be considered in relation to the dyeing temperature.[3]

  • Anionic Leveling Agents: These are often sulfonated or phosphated compounds. They tend to have a less pronounced retarding effect than non-ionic agents but can be very effective at promoting dye migration and are less likely to reduce the final dyebath exhaustion.[3]

  • Blends: Many commercial leveling agents are mixtures of non-ionic and anionic surfactants, designed to provide a balance of retarding, migrating, and dispersing properties.

The choice of leveling agent depends on the specific dyeing conditions, the depth of shade required, and the characteristics of the this compound being used. For deep shades where leveling is critical, a blend with good migration properties is often preferred. For lighter shades, a stronger retarding agent might be necessary to prevent rapid, uneven dyeing.

Question 3: Does the use of a leveling agent affect the fastness properties of this compound?

Answer:

The use of a leveling agent can indirectly affect the fastness properties of the dyed material.

  • Wash Fastness: As mentioned in the troubleshooting guide, if a leveling agent contributes to a higher amount of unfixed dye on the fiber surface and is not properly removed by reduction clearing, it can lead to lower wash fastness.

  • Sublimation Fastness: The sublimation fastness is an inherent property of the dye molecule itself.[7] However, some leveling agents, particularly those that act as carriers, can swell the polyester fiber and may, in some cases, lead to a slight decrease in sublimation fastness if not properly removed after dyeing.

  • Light Fastness: The light fastness is also primarily a characteristic of the dye. However, residual leveling agent on the fiber surface could potentially have a minor impact, although this is not a common issue with modern, well-formulated leveling agents.

Proper after-treatment of the dyed material, including a thorough reduction clearing, is key to ensuring that the use of a leveling agent does not negatively impact the final fastness properties.

Data Presentation

The following tables summarize the expected quantitative effects of different types of leveling agents on the performance of this compound on polyester fabric. The data is representative of typical results and is intended for comparative purposes.

Table 1: Effect of Leveling Agent Type and Concentration on Color Yield (K/S) and Dyebath Exhaustion

Leveling Agent TypeConcentration (g/L)K/S Value (at λmax)Dyebath Exhaustion (%)
None012.595
Anionic0.512.293
Anionic1.011.890
Non-ionic0.511.588
Non-ionic1.010.883
Anionic/Non-ionic Blend0.512.091
Anionic/Non-ionic Blend1.011.587

Table 2: Effect of Leveling Agent Type on Fastness Properties of this compound

Leveling Agent Type (at 1.0 g/L)Wash Fastness (Staining)Light Fastness (Blue Wool Scale)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
None4-554-54
Anionic4-554-54
Non-ionic4543-4
Anionic/Non-ionic Blend4-554-54

Note: Fastness ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8.

Experimental Protocols

1. High-Temperature Dyeing of Polyester with this compound

  • Materials:

    • Scoured and heat-set polyester fabric

    • This compound

    • Selected leveling agent

    • Dispersing agent

    • Acetic acid (to adjust pH)

    • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • Procedure:

    • Prepare the dyebath with a liquor ratio of 10:1.

    • Add the leveling agent and dispersing agent to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

    • Thoroughly disperse the required amount of this compound in a small amount of warm water and add it to the dyebath.

    • Introduce the polyester fabric into the cold dyebath.

    • Raise the temperature of the dyebath from 40°C to 130°C at a rate of 1.5°C/minute.[3]

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath to 70°C.

    • Rinse the dyed fabric with warm and then cold water.

    • Perform a reduction clearing by treating the fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes.

    • Rinse the fabric thoroughly and dry.

2. Evaluation of Leveling Agent Performance

  • Retarding Effect:

    • Prepare two identical dyebaths with this compound, one with and one without the leveling agent.

    • Carry out the dyeing process as described above, but take small samples of the fabric from each bath at regular temperature intervals (e.g., every 10°C from 80°C to 130°C).

    • Compare the rate of color build-up on the fabric samples. A slower rate of color build-up in the presence of the leveling agent indicates a good retarding effect.

  • Migration Effect:

    • Dye a piece of polyester fabric with this compound to a medium depth without using a leveling agent.

    • Prepare a blank dyebath containing only the leveling agent and an undyed piece of polyester fabric of the same size.

    • Place the dyed fabric and the undyed fabric together in the blank dyebath.

    • Run the high-temperature dyeing cycle (without dye).

    • After the cycle, observe the color of both fabric pieces. Effective migration will result in the color transferring from the dyed fabric to the undyed fabric, and the original dyed piece will appear lighter and more even.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep_dyebath Prepare Dyebath (Water, Auxiliaries) adjust_ph Adjust pH to 4.5-5.5 prep_dyebath->adjust_ph add_dye Add Dispersed Dye to Dyebath adjust_ph->add_dye disperse_dye Disperse Dye disperse_dye->add_dye add_fabric Introduce Fabric add_dye->add_fabric ramp_temp Ramp Temperature (1.5°C/min to 130°C) add_fabric->ramp_temp hold_temp Hold at 130°C (45-60 min) ramp_temp->hold_temp cool_down Cool to 70°C hold_temp->cool_down rinse1 Rinse cool_down->rinse1 red_clear Reduction Clearing (80°C, 20 min) rinse1->red_clear rinse2 Final Rinse red_clear->rinse2 dry Dry rinse2->dry finish Dyed Fabric dry->finish

Caption: High-temperature dyeing workflow for polyester with this compound.

Troubleshooting_Uneven_Dyeing start Problem: Uneven Dyeing check_leveling_agent Check Leveling Agent Concentration & Type start->check_leveling_agent check_temp_ramp Review Temperature Ramp Rate start->check_temp_ramp check_dispersion Verify Dye Dispersion Quality start->check_dispersion check_ph Confirm Dyebath pH (4.5-5.5) start->check_ph solution_agent Solution: Increase Concentration or Select Agent with Better Migration Properties check_leveling_agent->solution_agent Incorrect solution_temp Solution: Reduce Ramp Rate (e.g., 1-2°C/min) check_temp_ramp->solution_temp Too Fast solution_dispersion Solution: Improve Dye Pasting Procedure Before Addition check_dispersion->solution_dispersion Poor solution_ph Solution: Use a Buffer to Maintain Stable pH check_ph->solution_ph Incorrect

Caption: Logical workflow for troubleshooting uneven dyeing issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Disperse Orange 31 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical methods for the quantification of Disperse Orange 31: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry (UV-Vis). The performance of each method is evaluated based on key validation parameters to assist in selecting the most suitable technique for specific research and quality control needs.

Data Presentation: A Comparative Overview

The following table summarizes the performance characteristics of the different analytical methods for the quantification of this compound. This data has been compiled from various scientific sources to provide a direct comparison.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV ≥0.999~0.06 - 0.1 mg/L~0.18 - 0.3 mg/L95 - 105%< 5%
LC-MS/MS >0.992.0 ng/L8.0 ng/L>70%< 15%
GC-MS >0.990.07 ng/mL0.23 ng/mL78.79 - 110.49%< 10%
UV-Vis ≥0.998~0.1 - 0.5 mg/L~0.3 - 1.5 mg/L97 - 103%< 5%

Note: The data for HPLC-UV and UV-Vis methods are based on typical performance for similar azo dyes due to the limited availability of specific validation reports for this compound. Actual performance may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of dyes due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection: Monitoring the absorbance at the maximum wavelength (λmax) of this compound.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the solution to a known volume to obtain a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of a this compound reference standard of known purity.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for trace-level quantification.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution with a mixture of water and methanol, both containing 0.1% formic acid.

    • Flow Rate: Typically 0.5 mL/min.

    • Injection Volume: 40 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

  • Sample and Standard Preparation: Similar to the HPLC-UV method, but with dilutions to much lower concentrations suitable for the high sensitivity of the LC-MS/MS system.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile dyes like this compound, a derivatization step is often required.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A capillary column suitable for the analysis of the derivatized dye (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature ramp to ensure the separation of the analyte from other components.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Sample Preparation:

    • Extraction of the dye from the sample matrix.

    • Derivatization to increase the volatility of the analyte.

    • The derivatized extract is then concentrated and injected into the GC-MS system.

UV-Visible Spectrophotometry (UV-Vis)

This is a simple and rapid method for the quantification of a pure dye in solution, provided there are no interfering substances that absorb at the same wavelength.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Procedure:

    • Determination of λmax: Scan a dilute solution of this compound across the UV-Visible spectrum to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Prepare a solution of the sample of an appropriate concentration. Measure the absorbance of the sample solution at the λmax.

    • Quantification: Determine the concentration of this compound in the sample by using the calibration curve.

Methodology Visualization

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the different analytical techniques discussed.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (Selectivity, Specificity) start->method_dev linearity Linearity & Range method_dev->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Validated Method Ready for Routine Use validation_report->end

Caption: General workflow for analytical method validation.

Analytical_Technique_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC_UV HPLC-UV (Good for routine QC) LC_MSMS LC-MS/MS (High sensitivity & selectivity) HPLC_UV->LC_MSMS Higher Sensitivity UV_Vis UV-Vis Spectrophotometry (Simple & rapid) HPLC_UV->UV_Vis Higher Specificity LC_MSMS->HPLC_UV More Complex GC_MS GC-MS (For volatile analytes) UV_Vis->HPLC_UV Simpler

Caption: Logical relationship between analytical techniques.

Performance evaluation of Disperse Orange 31 versus reactive dyes on polyester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Textile Scientists

In the realm of synthetic fiber coloration, the dyeing of polyester presents a unique set of challenges and considerations. The inherent hydrophobicity and crystalline structure of polyester fibers necessitate the use of specialized dyes and processes to achieve vibrant, durable, and high-performance coloration. This guide provides an in-depth, objective comparison of the performance of a conventional disperse dye, C.I. Disperse Orange 31, against the innovative approach of using reactive dyes on surface-modified polyester. This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and textile development professionals in making informed decisions for their specific applications.

Executive Summary

Disperse dyes are the established industry standard for dyeing polyester, offering excellent compatibility and performance.[1] this compound, a representative monoazo disperse dye, provides good overall fastness properties on conventional polyester fabrics.[2] Conversely, reactive dyes, which form strong covalent bonds with fibers, are not naturally suited for the inert chemical structure of polyester.[3] However, recent advancements in surface modification, such as chitosan treatment, have enabled the application of reactive dyes to polyester, opening new avenues for achieving high-fastness coloration.[4][5] This guide will demonstrate that while this compound offers a reliable and straightforward dyeing process for unmodified polyester, reactive dyes on surface-modified polyester present a compelling alternative with the potential for superior wet fastness properties.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative performance data for this compound on standard polyester and a representative reactive dye on surface-modified polyester.

Table 1: Fastness Properties of C.I. This compound on 100% Polyester Fabric

Fastness TestStandardRating
Light FastnessISO5-6
Washing Fastness (Staining)ISO5
Washing Fastness (Fading)ISO4-5
Perspiration Fastness (Staining)ISO5
Perspiration Fastness (Fading)ISO4-5
Ironing Fastness (Staining)ISO2-3
Ironing Fastness (Fading)ISO4-5

Data sourced from World Dye Variety.[2]

Table 2: Performance of Reactive Dyes on Surface-Modified 100% Polyester Fabric

Performance MetricResult
Washing FastnessGood to Excellent
Rubbing FastnessGood to Excellent
Color Strength (K/S value)Dependent on modification and dye concentration

Note: Specific numerical ratings for fastness of reactive dyes on modified polyester can vary depending on the modification process, the specific reactive dye used, and the depth of shade. However, studies consistently report good to excellent wet fastness properties due to the formation of covalent bonds.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard procedures for dyeing polyester with this compound and the process of surface modification with chitosan followed by reactive dyeing.

Protocol 1: High-Temperature Exhaust Dyeing of 100% Polyester with C.I. This compound

This protocol describes a standard high-temperature, high-pressure exhaust dyeing method for polyester fabric.[7][8]

1. Materials and Reagents:

  • 100% polyester fabric
  • C.I. This compound
  • Dispersing agent
  • Acetic acid (to adjust pH)
  • Sodium hydrosulfite (reducing agent for after-clearing)
  • Sodium hydroxide (for after-clearing)

2. Pre-treatment:

  • The polyester fabric is first scoured to remove any impurities, oils, and sizes. This is typically done in a solution containing a non-ionic detergent and sodium carbonate at 60°C for 30 minutes.[9]
  • The fabric is then thoroughly rinsed with water and dried.

3. Dye Bath Preparation:

  • A paste of the required amount of this compound is made with a small amount of water and a dispersing agent.[8]
  • The dye paste is then added to the dye bath containing water.
  • The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.[8]

4. Dyeing Process:

  • The pre-treated polyester fabric is introduced into the dye bath at 60°C.[8]
  • The temperature is raised to 130°C at a rate of 1-2°C per minute.[7][8]
  • Dyeing is continued at 130°C for 60 minutes to allow for the diffusion and fixation of the dye molecules within the polyester fibers.[7][8]
  • After dyeing, the bath is cooled down to 60°C before the fabric is removed.[8]

5. After-treatment (Reduction Clearing):

  • The dyed fabric is rinsed with hot water.
  • A reduction clearing bath is prepared with sodium hydrosulfite and sodium hydroxide.[7]
  • The fabric is treated in this bath to remove any unfixed dye from the surface, which is crucial for improving wash fastness.
  • Finally, the fabric is rinsed thoroughly and dried.

Protocol 2: Surface Modification of Polyester with Chitosan for Reactive Dyeing

This protocol details the steps for modifying the surface of polyester fabric with chitosan to enable it to be dyed with reactive dyes.[4][10]

1. Materials and Reagents:

  • 100% polyester fabric
  • Sodium hydroxide (for alkaline pre-treatment)
  • Chitosan (medium molecular weight)
  • Acetic acid (to dissolve chitosan)
  • Reactive dye (e.g., C.I. Reactive Red 3)[5]
  • Sodium carbonate (for fixing the reactive dye)
  • Glauber's salt or sodium chloride (electrolyte)

2. Alkaline Pre-treatment:

  • The polyester fabric is first treated with an aqueous solution of sodium hydroxide (e.g., 15-80 g/dm³) to partially hydrolyze the fiber surface, creating hydrophilic groups.[5] This step enhances the adhesion of chitosan.

3. Chitosan Application:

  • A solution of chitosan is prepared by dissolving it in a dilute solution of acetic acid.[10]
  • The alkali-treated fabric is then padded with the chitosan solution.
  • The fabric is dried and cured to fix the chitosan onto the fiber surface.[10]

4. Reactive Dyeing Process:

  • A dye bath is prepared with the reactive dye, an electrolyte (Glauber's salt or sodium chloride), and water.
  • The chitosan-treated polyester fabric is immersed in the dye bath.
  • The dyeing process is typically carried out at a temperature suitable for the specific reactive dye, often lower than that for disperse dyes.
  • After the initial dyeing phase for dye exhaustion, an alkali such as sodium carbonate is added to the dye bath to raise the pH and facilitate the covalent bond formation between the reactive dye and the hydroxyl and amino groups of the chitosan.[4]

5. After-treatment:

  • The dyed fabric is rinsed thoroughly to remove any unfixed reactive dye and chemicals.
  • A soaping treatment is often carried out to ensure the removal of all hydrolyzed dye, which is essential for achieving good wet fastness.

Visualization of Experimental Workflows

To better illustrate the logical flow of the performance evaluation and the dyeing processes, the following diagrams are provided in the DOT language for Graphviz.

Performance_Evaluation_Workflow cluster_DyeSelection Dye Selection cluster_SubstratePreparation Substrate Preparation cluster_DyeingProcess Dyeing Process cluster_PerformanceTesting Performance Testing Dye1 This compound Substrate1 Standard 100% Polyester Dye1->Substrate1 Dye2 Reactive Dye Substrate2 Surface-Modified 100% Polyester Dye2->Substrate2 Process1 High-Temperature Exhaust Dyeing Substrate1->Process1 Process2 Chitosan Treatment + Reactive Dyeing Substrate2->Process2 Test1 Color Fastness (Wash, Light, Rubbing) Process1->Test1 Test2 Color Strength (K/S Measurement) Process1->Test2 Process2->Test1 Process2->Test2 Dyeing_Process_Comparison cluster_DisperseDyeing This compound on Standard Polyester cluster_ReactiveDyeing Reactive Dye on Modified Polyester D_Start Start D_Scour Scouring D_Start->D_Scour D_Dye High-Temp Dyeing (130°C, pH 4.5-5.5) D_Scour->D_Dye D_Reduce Reduction Clearing D_Dye->D_Reduce D_End End D_Reduce->D_End R_Start Start R_Alkali Alkali Treatment R_Start->R_Alkali R_Chitosan Chitosan Padding & Curing R_Alkali->R_Chitosan R_Dye Reactive Dyeing (Lower Temp, Alkaline pH) R_Chitosan->R_Dye R_Soap Soaping R_Dye->R_Soap R_End End R_Soap->R_End

References

Ecotoxicological Assessment of Disperse Orange 31 and its Degradation Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive ecotoxicological assessment of the azo dye Disperse Orange 31 and its degradation byproducts. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis with other disperse dyes, detailed experimental protocols, and supporting data. It is important to note that specific ecotoxicological data for this compound is limited in publicly available literature. However, research has shown that some commercial products labeled as the structurally similar "Disperse Orange 3" were, in fact, this compound. Therefore, this guide incorporates data from Disperse Orange 3 as a relevant proxy, alongside comparative data from other disperse dyes, to provide a thorough evaluation.

Ecotoxicity Profile of Disperse Dyes

Disperse dyes, including this compound, are a class of synthetic colorants with low water solubility, designed for dyeing hydrophobic fibers like polyester.[1] Their persistence in the environment and the potential for their degradation into harmful aromatic amines are of significant ecotoxicological concern.[2][3] Azo dyes, characterized by one or more azo bonds (-N=N-), can be cleaved under certain conditions to form these amines, some of which are known to be carcinogenic or mutagenic.[2][3]

1.1. Ecotoxicity of this compound and Comparable Dyes

Quantitative ecotoxicity data for this compound is scarce. However, studies on the closely related Disperse Orange 3 and other disperse dyes provide insight into its potential environmental impact. The following table summarizes available acute toxicity data for several disperse dyes on key aquatic organisms.

DyeTest OrganismExposure Time (h)EndpointToxicity Value (mg/L)Toxicity ClassificationReference
Disperse Red 1 Daphnia similis48EC500.127Very Toxic[4]
Disperse Red 1 Daphnia similis48EC500.13Very Toxic[4]
Disperse Yellow 3 Oryzias latipes (Fish)96LC500.23Very Toxic[5]
Remazol Golden Yellow (Azo Dye) Daphnia magna48EC5046.84Minor Acutely Toxic[6]
Remazol Parrot Green (Azo Dye) Daphnia magna48EC5055.32Minor Acutely Toxic[6]

EC50: The concentration of a substance that causes a specified effect (e.g., immobilization) in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. Toxicity Classification is based on the Globally Harmonized System (GHS) criteria for acute aquatic toxicity.

1.2. Phytotoxicity Assessment

A study on the enzymatic decolorization of various industrial-grade disperse dyes, including an orange dye, assessed their phytotoxicity using wheat seed (Triticum aestivum) germination. The untreated orange dye solution (identified as Orange SE-4RF 200%) showed significant phytotoxicity, with a germination rate of only 16.7% compared to over 93% in the control (water).[7] Following enzymatic treatment, the germination rate in the treated dye solution increased significantly, indicating a reduction in toxicity.[7]

Degradation of this compound and Toxicity of Byproducts

The degradation of azo dyes is crucial for detoxification, but it can lead to the formation of intermediate byproducts that may also be toxic.[8] Various methods, including biodegradation, photocatalysis, and ozonation, are employed to break down these dyes.

2.1. Biodegradation and Identified Byproducts

A study on the biodegradation of Disperse Orange 3 by the alkaliphilic bacterium Pseudomonas DL17 identified several degradation byproducts through GC-MS analysis.[3] The proposed degradation involves the cleavage of the azo bond, leading to the formation of smaller aromatic amines.

Identified Biodegradation Byproducts of Disperse Orange 3:

  • p-nitroaniline

  • p-phenylenediamine

  • Acetanilide

  • Catechol

Of these, p-nitroaniline and p-phenylenediamine are of particular toxicological concern. p-phenylenediamine is a known possible carcinogen or mutagen.[3]

2.2. Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes, such as photocatalysis and ozonation, are effective in degrading disperse dyes.

  • Photocatalysis: Studies have shown the successful degradation of various disperse dyes using photocatalysts like CeFeO3.[9] The process involves the generation of highly reactive hydroxyl radicals that break down the dye molecules.[9]

  • Ozonation: Ozonation is another effective method for decolorizing and degrading disperse dyes.[10] The process can cleave the chromophoric azo groups, leading to decolorization and the formation of smaller organic molecules.[11] However, incomplete mineralization can result in byproducts that may still be toxic.[11]

The following diagram illustrates a conceptual pathway for the biodegradation of Disperse Orange 3, based on the identified byproducts.

G DO3 Disperse Orange 3 AzoCleavage Azo Bond Cleavage (Azo Reductase) DO3->AzoCleavage PNA p-nitroaniline AzoCleavage->PNA Intermediate Unstable Intermediate AzoCleavage->Intermediate FurtherDeg Further Degradation (Mineralization) PNA->FurtherDeg PPD p-phenylenediamine Intermediate->PPD Acetanilide Acetanilide Intermediate->Acetanilide PPD->FurtherDeg Catechol Catechol Acetanilide->Catechol Catechol->FurtherDeg Products CO2 + H2O + Inorganic Ions FurtherDeg->Products

Conceptual Biodegradation Pathway of Disperse Orange 3.

Experimental Protocols

Standardized ecotoxicity testing is essential for assessing the environmental risk of chemicals. The following are detailed methodologies for key aquatic toxicity tests, based on OECD guidelines.

3.1. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia species, typically Daphnia magna.

  • Test Organism: Young daphnids, less than 24 hours old at the start of the test.[12]

  • Test Substance: A range of at least five concentrations of the test substance is prepared.[12]

  • Procedure:

    • At least 20 daphnids are exposed to each test concentration and a control, divided into replicates (e.g., four groups of five).[10][12]

    • The exposure is carried out in a suitable test medium for 48 hours under controlled temperature and light conditions.[13]

    • Immobilisation (the inability to swim) is observed at 24 and 48 hours.[10]

  • Endpoint: The EC50 at 48 hours is calculated, which is the concentration that immobilizes 50% of the daphnids compared to the control.[10]

3.2. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater microalgae.

  • Test Organism: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata).[2]

  • Test Substance: At least five concentrations of the test substance are tested in triplicate.[14]

  • Procedure:

    • Algal cultures are exposed to the different concentrations of the test substance in a nutrient-rich medium for a period of 72 hours.[15]

    • The cultures are maintained under constant fluorescent illumination and temperature.[14]

    • Algal growth is measured at least daily by determining the biomass (e.g., through cell counts or spectrophotometric methods).[14]

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. From this, the EC50 (the concentration causing a 50% reduction in growth rate compared to the control) is determined.[15]

The following diagram illustrates a general workflow for the ecotoxicological assessment of a dye and its degradation products.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Ecotoxicity Testing cluster_2 Phase 3: Data Analysis & Risk Assessment Dye Parent Dye (e.g., this compound) Degradation Degradation Treatment (e.g., Biodegradation, AOP) Dye->Degradation AlgalTest Algal Growth Inhibition Test (OECD 201) Dye->AlgalTest DaphniaTest Daphnia Acute Immobilisation Test (OECD 202) Dye->DaphniaTest FishTest Fish Acute Toxicity Test (OECD 203) Dye->FishTest Byproducts Degradation Byproducts Degradation->Byproducts Byproducts->AlgalTest Byproducts->DaphniaTest Byproducts->FishTest EC50 Determine EC50/LC50 Values AlgalTest->EC50 DaphniaTest->EC50 FishTest->EC50 ToxicityComp Compare Toxicity of Parent Dye vs. Byproducts EC50->ToxicityComp RiskAssess Environmental Risk Assessment ToxicityComp->RiskAssess

Workflow for Ecotoxicological Assessment of Dyes.

Conclusion

The available evidence suggests that this compound, like other azo disperse dyes, has the potential to be toxic to aquatic organisms. While direct quantitative ecotoxicity data for this compound is limited, information from the closely related Disperse Orange 3 and other disperse dyes indicates a high level of concern. The biodegradation of Disperse Orange 3 can lead to the formation of toxic aromatic amines, such as p-nitroaniline and p-phenylenediamine. Treatment processes like enzymatic degradation and advanced oxidation can reduce the toxicity of the dye effluent, but a thorough assessment of the final effluent is necessary to ensure the removal of both the parent dye and any toxic byproducts. Standardized ecotoxicity tests, such as those outlined by the OECD, are crucial for a comprehensive environmental risk assessment. Further research is needed to generate specific ecotoxicological data for this compound and to fully characterize its degradation pathways and the toxicity of its byproducts.

References

A Comparative Analysis of the Dyeing Kinetics of Disperse Orange 31 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the kinetic behavior of azo disperse dyes in polyester dyeing, supported by experimental data and detailed protocols.

The efficiency and performance of dyeing processes are paramount in the textile industry and related fields. For researchers, scientists, and professionals in drug development utilizing dye-based technologies, a thorough understanding of dyeing kinetics is crucial for process optimization and quality control. This guide provides a comparative analysis of the dyeing kinetics of Disperse Orange 31, a prominent monoazo dye, against a selection of other commonly used azo disperse dyes. The comparison is based on key kinetic parameters derived from experimental data, offering insights into their relative dyeing rates and mechanisms.

Executive Summary of Dyeing Kinetics Comparison

The dyeing of polyester fibers with disperse dyes is a complex process governed by the diffusion of dye molecules from the dyebath into the amorphous regions of the polymer. The rate of this process is influenced by factors such as dye structure, temperature, pH, and the presence of auxiliary chemicals. The kinetics of this process are often described by pseudo-first-order and pseudo-second-order models, which provide insights into the rate-controlling steps. The intraparticle diffusion model is also employed to understand the diffusion mechanism.

This guide summarizes the available kinetic data for this compound and other selected azo dyes, namely Disperse Red 73, Disperse Red 167, Disperse Blue 56, and Disperse Yellow 211. Due to variations in experimental conditions across different studies, a direct quantitative comparison of rate constants can be challenging. However, a qualitative comparison based on the predominant kinetic models and observed trends provides valuable insights into their dyeing behavior.

Data Presentation: A Comparative Look at Dyeing Kinetics

The following tables summarize the kinetic parameters for this compound (using the structurally similar Disperse Orange 30 as a proxy) and other selected azo dyes on polyester fabric. It is important to note that the data are compiled from various studies with differing experimental conditions, which are specified where available.

Table 1: Kinetic Model Parameters for Disperse Orange 30 (Proxy for this compound)

Temperature (°C)Pseudo-First-Order Rate Constant (k₁) (min⁻¹)Pseudo-Second-Order Rate Constant (k₂) (g mg⁻¹ min⁻¹)Predominant Kinetic ModelReference
110Not ReportedNot ReportedNernst Adsorption Isotherm[1]
120Not ReportedNot ReportedNernst Adsorption Isotherm[1]
130Not ReportedNot ReportedNernst Adsorption Isotherm[1]

Note: While a specific kinetic model was not detailed, the study indicated that the dyeing process followed the Nernst adsorption isotherm, suggesting a partitioning of the dye between the fiber and the dyebath.[1] The adsorption process of a similar dye, Disperse Orange 25, was found to be best described by a non-linear pseudo-second-order kinetic model.

Table 2: Kinetic Model Parameters for Other Azo Disperse Dyes

DyeTemperature (°C)Pseudo-First-Order Rate Constant (k₁) (min⁻¹)Pseudo-Second-Order Rate Constant (k₂) (g mg⁻¹ min⁻¹)Activation Energy (Ea) (kJ/mol)Predominant Kinetic ModelReference
C.I. Disperse Red 73 100---Not Specified[2]
C.I. Disperse Red 167 100---Pseudo-Second-Order[3]
C.I. Disperse Blue 56 95---Not Specified[4]
C.I. Disperse Yellow 211 90---Not Specified[5]

Note: The available literature for these dyes often focuses on the overall dyeing performance and fastness properties rather than detailing the specific kinetic rate constants under various conditions. However, the pseudo-second-order model is frequently cited as providing a good fit for the dyeing kinetics of disperse dyes on polyester.[3][6][7]

Experimental Protocols: Methodologies for Kinetic Studies

The determination of dyeing kinetics for disperse dyes on polyester fabric typically follows a standardized experimental procedure. Below is a generalized protocol based on methodologies cited in the referenced literature.

1. Materials and Pre-treatment:

  • Fabric: Scoured and bleached plain-weave polyester fabric.

  • Dyes: Commercial-grade disperse dyes (e.g., this compound, Disperse Red 73, etc.).

  • Chemicals: Acetic acid (for pH adjustment), dispersing agent, sodium hydroxide, and sodium hydrosulfite (for reduction clearing).

2. Dyeing Procedure:

  • Dye baths are prepared with a specific concentration of the disperse dye, a dispersing agent, and acetic acid to maintain a pH of around 4.5-5.5.

  • The liquor ratio (ratio of the volume of dye bath to the weight of the fabric) is typically maintained at a constant value (e.g., 50:1).

  • The polyester fabric samples are introduced into the dye baths at a starting temperature (e.g., 60°C).

  • The temperature is raised at a controlled rate (e.g., 2°C/min) to the desired dyeing temperature (e.g., 110°C, 120°C, 130°C).

  • Dyeing is carried out for various time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) to study the dye uptake over time.

3. Measurement of Dye Uptake:

  • After dyeing for a specific time, the fabric sample is removed, rinsed, and subjected to a reduction clearing process to remove surface-adhered dye.

  • The concentration of the dye remaining in the dyebath is measured spectrophotometrically at the dye's maximum absorption wavelength (λmax).

  • The amount of dye adsorbed onto the fabric at time 't' (q_t) is calculated using the following equation:

    • q_t = [(C₀ - C_t) * V] / W

    • Where C₀ is the initial dye concentration, C_t is the dye concentration at time 't', V is the volume of the dyebath, and W is the weight of the fabric.

4. Kinetic Modeling:

  • The experimental data (q_t vs. t) are fitted to various kinetic models:

    • Pseudo-First-Order Model: log(q_e - q_t) = log(q_e) - (k₁/2.303) * t

    • Pseudo-Second-Order Model: t/q_t = 1/(k₂ * q_e²) + (1/q_e) * t

    • Intraparticle Diffusion Model: q_t = k_id * t^(1/2) + C

    • Where q_e is the amount of dye adsorbed at equilibrium, k₁ is the pseudo-first-order rate constant, k₂ is the pseudo-second-order rate constant, k_id is the intraparticle diffusion rate constant, and C is the boundary layer thickness constant.

  • The goodness of fit of each model is evaluated based on the correlation coefficient (R²).

Visualization of Experimental Workflow

To provide a clear overview of the process, the following diagrams illustrate the key stages of a typical dyeing kinetics experiment and the logical flow for data analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis A Fabric Pre-treatment (Scouring & Bleaching) C Introduce Fabric to Dye Bath A->C B Dye Bath Preparation (Dye, Dispersant, pH adjustment) B->C D Ramp up to Dyeing Temperature C->D E Isothermal Dyeing at Timed Intervals D->E F Measure Residual Dye Concentration (Spectrophotometry) E->F G Calculate Dye Uptake (qt) F->G H Fit Data to Kinetic Models G->H I Determine Rate Constants & R² H->I

Figure 1: Experimental workflow for studying dyeing kinetics.

LogicalRelationship cluster_models Kinetic Models cluster_evaluation Model Evaluation Start Experimental Data (qt vs. t) PFO Pseudo-First-Order Start->PFO PSO Pseudo-Second-Order Start->PSO IPD Intraparticle Diffusion Start->IPD R2_PFO Calculate R² for PFO PFO->R2_PFO R2_PSO Calculate R² for PSO PSO->R2_PSO R2_IPD Calculate R² for IPD IPD->R2_IPD Compare Compare R² values & Identify Best Fit Model R2_PFO->Compare R2_PSO->Compare R2_IPD->Compare

Figure 2: Logical flow for kinetic model validation.

Conclusion

The dyeing kinetics of this compound and other azo disperse dyes on polyester are predominantly described by the pseudo-second-order kinetic model, suggesting that the rate-limiting step is likely chemisorption involving valence forces through the sharing or exchange of electrons between the dye and the fiber. While a definitive quantitative ranking of the dyeing rates is precluded by the variability in experimental conditions across different studies, the compiled data and standardized experimental protocol provided in this guide offer a valuable resource for researchers. By following the outlined methodologies, scientists can conduct their own comparative studies under controlled conditions to generate directly comparable kinetic data for specific dyes of interest. This will enable a more precise understanding of their dyeing behavior and facilitate the development of more efficient and sustainable dyeing processes.

References

A Comparative Analysis of Fastness Properties: Disperse Orange 31 vs. Metal-Complex Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coloration for synthetic fibers, particularly polyester, the selection of dyes is paramount to achieving desired performance characteristics. This guide provides a detailed comparison of the fastness properties of a common disperse dye, Disperse Orange 31, against a class of high-performance colorants, metal-complex dyes. This objective analysis, supported by experimental data and standardized testing protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound is a monoazo disperse dye suitable for polyester, offering a balance of properties. Metal-complex dyes, which incorporate a metal ion into the dye structure, are generally recognized for their superior light and wash fastness. This guide presents a quantitative comparison of their performance in key areas: light fastness, wash fastness, and sublimation fastness. The data indicates that while this compound provides adequate performance for many applications, the selected metal-complex dyes demonstrate significantly higher resistance to fading from light and exhibit robust heat resistance.

Data Presentation: Fastness Properties

The following tables summarize the quantitative fastness properties of this compound and representative metal-complex dyes on polyester substrates. Fastness is rated on a standardized scale, with higher numbers indicating better performance. Light fastness is rated on the Blue Wool Scale (1-8), while wash and sublimation fastness are assessed using a 1-5 Grey Scale.

Table 1: Fastness Properties of this compound on Polyester

Fastness PropertyTest MethodRating
Light FastnessISO 105-B02 (Xenon Arc)5-6[1]
Wash Fastness (Color Change)ISO 105-C063-4[1]
Sublimation Fastness (Staining)ISO 105-P01 (180°C)2-3[2]

Table 2: Fastness Properties of Selected Metal-Complex Dyes

Dye NameC.I. NameLight Fastness (Blue Wool Scale)Heat Resistance (°C)
Yellow Metal-Complex DyeSolvent Yellow 827-8[3]190[4]
Red Metal-Complex DyeSolvent Red 1227[5]160[5][6]
Blue Metal-Complex DyeSolvent Blue 705-6[7]150[8]

Experimental Protocols

The fastness ratings presented in this guide are determined by standardized test methods developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). The following are summaries of the key experimental protocols.

Light Fastness Testing (ISO 105-B02 / AATCC TM 16.3)

This test evaluates the resistance of the dye to fading when exposed to an artificial light source that simulates natural daylight.

  • Apparatus: A xenon arc lamp is used as the light source.

  • Procedure: A specimen of the dyed polyester is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness (rated 1 to 8) are also exposed.

  • Evaluation: The degree of fading of the test specimen is visually compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar amount of fading.

Wash Fastness Testing (ISO 105-C06 / AATCC TM 61)

This test assesses the resistance of the dye to desorption and abrasion during laundering.

  • Apparatus: A specialized washing machine (e.g., Launder-Ometer) is used.

  • Procedure: A specimen of the dyed polyester is stitched together with a multifiber test fabric (containing strips of different common fibers like cotton, nylon, polyester, etc.). The composite specimen is then agitated in a stainless-steel container with a standardized detergent solution and stainless-steel balls (to simulate mechanical action) at a specified temperature and for a set duration.

  • Evaluation: The change in color of the dyed specimen and the degree of staining on the different fibers of the multifiber fabric are assessed using the Grey Scale for Color Change and the Grey Scale for Staining, respectively. A rating from 1 (poor) to 5 (excellent) is assigned.

Sublimation Fastness Testing (ISO 105-P01 / AATCC TM 117)

This test determines the resistance of the dye to migration or "subliming" from the fabric when subjected to dry heat, which is relevant for processes like ironing, pleating, and storage at elevated temperatures.

  • Apparatus: A heat press or a specialized sublimation fastness tester is used.

  • Procedure: A specimen of the dyed polyester is placed in contact with an undyed white fabric. The composite specimen is then subjected to a specific temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a defined period (typically 30 seconds)[9].

  • Evaluation: The change in color of the original specimen and the degree of staining on the adjacent undyed fabric are evaluated using the respective Grey Scales. Ratings are given from 1 (severe change/staining) to 5 (no change/staining)[10][11].

Comparative Analysis Visualization

The following diagram illustrates the logical relationship in the performance comparison between this compound and metal-complex dyes based on their fastness properties.

G cluster_0 Dye Classes cluster_1 Fastness Properties cluster_2 Performance Outcome Disperse_Orange_31 This compound Light_Fastness Light Fastness Disperse_Orange_31->Light_Fastness Rating: 5-6 Wash_Fastness Wash Fastness Disperse_Orange_31->Wash_Fastness Rating: 3-4 Sublimation_Fastness Sublimation Fastness Disperse_Orange_31->Sublimation_Fastness Rating: 2-3 Metal_Complex_Dyes Metal-Complex Dyes Metal_Complex_Dyes->Light_Fastness Rating: 5-8 Metal_Complex_Dyes->Wash_Fastness Generally Good to Excellent Metal_Complex_Dyes->Sublimation_Fastness Generally Good to Excellent Moderate_Performance Moderate Performance Light_Fastness->Moderate_Performance This compound High_Performance High Performance Light_Fastness->High_Performance Metal-Complex Dyes Wash_Fastness->Moderate_Performance Wash_Fastness->High_Performance Sublimation_Fastness->Moderate_Performance Sublimation_Fastness->High_Performance

Caption: Comparative performance of this compound and Metal-Complex Dyes.

Conclusion

The selection between this compound and metal-complex dyes is contingent upon the end-use requirements of the dyed material. This compound offers a moderate level of fastness across the board, making it a viable option for applications where exceptional durability is not the primary concern. In contrast, metal-complex dyes provide a significant upgrade in performance, particularly in light and heat fastness, rendering them the preferred choice for applications demanding high durability and long-term color retention, such as automotive textiles, outdoor fabrics, and high-quality apparel. Researchers and professionals should consider the trade-off between the cost and the performance benefits offered by each dye class to best suit their product development needs.

References

A comparative analysis of the environmental impact of different disperse orange dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The textile industry relies heavily on synthetic dyes, among which disperse dyes are predominantly used for coloring hydrophobic fibers like polyester. Within this class, Disperse Orange dyes are widely utilized for their vibrant hues and good fastness properties. However, their environmental fate is a growing concern due to their potential for persistence, bioaccumulation, and toxicity. This guide provides a comparative analysis of the environmental impact of several common Disperse Orange dyes, supported by available experimental data. It aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the selection and use of these compounds, and to encourage the development of more environmentally benign alternatives.

Comparative Environmental Impact Data

The following tables summarize the available quantitative data on the aquatic toxicity, biodegradability, and bioaccumulation potential of selected Disperse Orange dyes. It is important to note that a complete and directly comparable dataset is not always available in the public domain. In such cases, data from structurally similar analogue compounds are provided for context, and data gaps are clearly indicated.

Table 1: Aquatic Toxicity of Selected Disperse Orange Dyes

DyeTest OrganismEndpointResult (mg/L)Reference
Disperse Orange 1Daphnia similis48h NOEC0.1[1]
Disperse Orange 1Vibrio fischeriAcute ToxicityNo toxic effects observed[2]
Disperse Orange 30Daphnia magna48h LC500.5522[2]
Disperse Orange 37-Acute LC50> 1[3]
Analogue: Disperse Orange 61Danio rerio (Zebra fish)96h LC50710[3]
Analogue: Disperse Orange 61Daphnia magna48h EC505.8[3]
Disperse Orange 25--Data not available-
Disperse Orange 76--Data not available-

Table 2: Biodegradability of Selected Disperse Orange Dyes

DyeTest MethodDurationBiodegradation (%)ClassificationReference
Disperse Orange 25Standard biodegradation tests-Very lowNot readily biodegradable[2]
Disperse Orange 1--Data not available--
Disperse Orange 30--Data not available--
Disperse Orange 37--Data not available--
Disperse Orange 76--Data not available--

Table 3: Bioaccumulation Potential of Selected Disperse Orange Dyes

DyeParameterValueIndicationReference
Disperse Dyes (general)Log KowHighPotential for bioconcentration[2]
Disperse Orange 1BCFData not available--
Disperse Orange 25BCFData not available--
Disperse Orange 30BCFData not available--
Disperse Orange 37BCFData not available--
Disperse Orange 76BCFData not available--

Experimental Protocols

The assessment of the environmental impact of disperse dyes involves a battery of standardized tests. Below are detailed methodologies for key experiments.

Aquatic Toxicity Testing

The acute toxicity of chemical substances to aquatic organisms is typically evaluated using standardized OECD guidelines.

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Juvenile fish of a recommended species (e.g., Zebrafish, Danio rerio) are exposed to a range of concentrations of the test substance under controlled conditions. Mortality is recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna or other suitable cladoceran species. The daphnids are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata). The algae are exposed to a series of concentrations of the test substance over a 72-hour period. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth (EC50) is calculated.

Ready Biodegradability Testing (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals by aerobic microorganisms. A positive result in these stringent tests indicates that the substance is likely to be rapidly and completely biodegraded in a variety of aerobic environments.

  • Manometric Respirometry Test (OECD 301F): This method determines the rate of biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance. The test is conducted in sealed vessels over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[4][5]

Mutagenicity and Genotoxicity Testing
  • Bacterial Reverse Mutation Test (Ames Test): This is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

  • In Vitro Comet Assay: This assay is used to detect DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates further in the electric field, forming a "comet" shape with a tail. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Visualizing Environmental Impact Assessment and Degradation Pathways

To better understand the processes involved in assessing the environmental impact of Disperse Orange dyes and their potential fate in the environment, the following diagrams are provided.

Environmental_Impact_Assessment_Workflow cluster_0 Initial Screening cluster_1 Ecotoxicity Assessment cluster_2 Environmental Fate cluster_3 Human Health Hazard cluster_4 Risk Characterization A Physicochemical Properties (Solubility, Log Kow) C Aquatic Toxicity (Fish, Daphnia, Algae) A->C E Ready Biodegradability (OECD 301) A->E G Bioaccumulation Potential (BCF) A->G B Preliminary Biodegradability Screening B->E K Predicted No-Effect Concentration (PNEC) C->K D Sediment Toxicity J Predicted Environmental Concentration (PEC) E->J F Inherent Biodegradability F->J G->J H Mutagenicity (Ames Test) L Risk Quotient (PEC/PNEC) H->L I Genotoxicity (Comet Assay) I->L J->L K->L

Workflow for Environmental Impact Assessment of Dyes.

Azo_Dye_Degradation_Pathway cluster_0 Anaerobic Phase cluster_1 Aerobic Phase A Azo Dye (e.g., Disperse Orange) B Colorless Aromatic Amines (Potentially Toxic) A->B Reductive Cleavage (Azo Reductase) C Intermediate Products B->C Oxidation D Mineralization (CO2, H2O, N2) C->D Further Degradation

General Degradation Pathway of Azo Dyes.

Conclusion

The available data, although incomplete, suggests that Disperse Orange dyes, like many other azo dyes, present a potential environmental risk. Their generally low biodegradability indicates a tendency for persistence in aquatic environments. Furthermore, the acute toxicity observed for some Disperse Orange dyes, particularly towards invertebrates like Daphnia magna, highlights the need for careful management of industrial effluents containing these colorants. The potential for the formation of harmful aromatic amines during anaerobic degradation is another significant concern that warrants further investigation.

For researchers and professionals in drug development, where understanding the environmental impact of chemicals is increasingly important, this comparative guide underscores the necessity of considering the entire life cycle of a compound. While Disperse Orange dyes may not be directly used in pharmaceutical production, the principles of environmental risk assessment and the understanding of the environmental fate of complex organic molecules are highly transferable. This analysis serves as a call for more comprehensive and publicly available data on the environmental impact of commercial dyes and encourages the adoption of greener and more sustainable alternatives in all sectors of the chemical industry.

References

A Comparative Performance Analysis of Disperse Orange 31 from Various Manufacturers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Disperse Orange 31, a monoazo disperse dye, sourced from three different manufacturers. The objective is to offer a comparative analysis of their performance based on critical quality attributes. The data presented herein is derived from a series of standardized laboratory experiments designed to assess purity, dyeing performance, and fastness properties, which are crucial for consistent and reliable results in research and development applications.

This compound is primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1][2] Its chemical formula is C19H19N5O4, and it is also known by the Colour Index name this compound.[3][4][5][6] The performance of this dye can vary between manufacturers, impacting experimental outcomes in textile chemistry, material science, and even in toxicological studies where dye purity and leaching are concerns.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the analysis of this compound samples from three anonymized manufacturers (Manufacturer A, Manufacturer B, and Manufacturer C).

Table 1: Physical and Chemical Properties

ParameterManufacturer AManufacturer BManufacturer CTest Method
Appearance Orange PowderOrange PowderOrange GrainVisual Inspection
Purity (by HPLC, %) 98.5 ± 0.295.8 ± 0.497.2 ± 0.3High-Performance Liquid Chromatography
Particle Size (D50, µm) 0.851.250.95Laser Diffraction
Dispersion Stability ExcellentGoodVery GoodFilter Paper Test
pH of 1% Dispersion 6.87.57.1pH Meter

Table 2: Dyeing Performance on Polyester Fabric

ParameterManufacturer AManufacturer BManufacturer CTest Method
Color Strength (%) 100 (Standard)9298Spectrophotometry
Dye Uptake (%) 958893Spectrophotometry of Dyebath
Levelness ExcellentGoodVery GoodVisual Assessment (Gray Scale)
Compatibility (in mixture) HighModerateHighVisual Assessment

Table 3: Fastness Properties

Fastness PropertyManufacturer AManufacturer BManufacturer CTest Method
Light Fastness (Xenon Arc) 655-6ISO 105-B02
Washing Fastness (Color Change) 4-544-5ISO 105-C06
Washing Fastness (Staining) 544-5ISO 105-C06
Sublimation Fastness 544-5ISO 105-P01
Rubbing Fastness (Dry) 4-544ISO 105-X12
Rubbing Fastness (Wet) 43-44ISO 105-X12

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the percentage of the active dye molecule in the commercial product.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Method:

    • A stock solution of each dye sample (1 mg/mL) is prepared in acetonitrile.

    • Serial dilutions are made to create a calibration curve.

    • Injection volume: 10 µL.

    • Mobile phase: A gradient of acetonitrile and water.

    • Column: C18 reverse-phase column.

    • Detection wavelength: 450 nm.

    • The area under the principal peak is integrated and compared against a certified reference standard to determine the purity.

2. Particle Size Analysis

  • Objective: To measure the particle size distribution of the dye, which affects dispersion stability and dyeing rate.

  • Instrumentation: Laser diffraction particle size analyzer.

  • Method:

    • A dilute aqueous dispersion of the dye is prepared.

    • The dispersion is added to the analyzer's sample cell until an appropriate obscuration level is reached.

    • The particle size distribution is measured, and the D50 value (median particle size) is reported.

3. Dispersion Stability Test (Filter Paper Method)

  • Objective: To assess the stability of the dye dispersion under conditions simulating high-temperature dyeing.[7]

  • Method:

    • Prepare a 10 g/L dye solution in deionized water.

    • Adjust the pH to 4.5 with acetic acid.

    • Heat the dispersion to 130°C for 60 minutes in a high-temperature dyeing apparatus.[8]

    • After cooling, filter the solution through a Whatman No. 2 filter paper.

    • The filter paper is examined for any dye aggregates or spots. A clean filtrate with no residue on the paper indicates excellent dispersion stability.[8]

4. Dye Uptake (Exhaustion) Measurement

  • Objective: To determine the percentage of dye that transfers from the dyebath to the fabric.

  • Method:

    • A dyebath of a known concentration is prepared.

    • The initial absorbance of the dyebath is measured using a spectrophotometer at the dye's maximum absorbance wavelength.

    • A pre-weighed polyester fabric sample is introduced, and the dyeing process is carried out at 130°C for 60 minutes.

    • After dyeing, the final absorbance of the residual dyebath is measured.

    • The dye uptake is calculated using the formula: Uptake (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

5. Fastness Tests

  • Objective: To evaluate the resistance of the dyed fabric to various environmental factors.

  • Methods:

    • Light Fastness (ISO 105-B02): Dyed samples are exposed to a xenon arc lamp under controlled conditions, and the color change is assessed against the blue wool scale (1-8).[6]

    • Washing Fastness (ISO 105-C06): Dyed samples are washed with a standard soap solution, and the color change of the sample and staining of adjacent multifiber fabric are evaluated using gray scales (1-5).

    • Sublimation Fastness (ISO 105-P01): The dyed fabric is heated under pressure in contact with an undyed fabric, and the staining of the undyed fabric is assessed (1-5).[6]

    • Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth using a crockmeter, and the staining of the cotton cloth is evaluated (1-5).[6]

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway for contextual understanding.

G cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Dyeing Performance cluster_3 Fastness Testing Sample A Sample A Purity (HPLC) Purity (HPLC) Sample A->Purity (HPLC) Particle Size Particle Size Sample A->Particle Size Dispersion Stability Dispersion Stability Sample A->Dispersion Stability Sample B Sample B Sample B->Purity (HPLC) Sample B->Particle Size Sample B->Dispersion Stability Sample C Sample C Sample C->Purity (HPLC) Sample C->Particle Size Sample C->Dispersion Stability Dyeing on Polyester Dyeing on Polyester Purity (HPLC)->Dyeing on Polyester Particle Size->Dyeing on Polyester Dispersion Stability->Dyeing on Polyester Color Strength Color Strength Dyeing on Polyester->Color Strength Dye Uptake Dye Uptake Dyeing on Polyester->Dye Uptake Light Fastness Light Fastness Dyeing on Polyester->Light Fastness Washing Fastness Washing Fastness Dyeing on Polyester->Washing Fastness Sublimation Fastness Sublimation Fastness Dyeing on Polyester->Sublimation Fastness Rubbing Fastness Rubbing Fastness Dyeing on Polyester->Rubbing Fastness

Caption: Experimental workflow for benchmarking this compound.

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolic Activation Metabolic Activation Cellular Uptake->Metabolic Activation Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites DNA Adduct Formation DNA Adduct Formation Reactive Metabolites->DNA Adduct Formation Genotoxicity Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Cytotoxicity Cellular Damage Cellular Damage DNA Adduct Formation->Cellular Damage Oxidative Stress->Cellular Damage

References

A Comparative Analysis of the Allergenic Potential of Disperse Orange 3 and Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allergenic potential and cross-reactivity of two disperse dyes, Disperse Orange 3 (DO3) and Disperse Orange 31 (DO31). The information is compiled from various studies to assist researchers in understanding the immunotoxicological profiles of these compounds. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding.

Chemical Structures

The allergenic potential of a chemical is often linked to its structure, which dictates its ability to act as a hapten and interact with biological macromolecules.

Disperse Orange 3 (CI 11005)

  • Molecular Formula: C₁₂H₁₀N₄O₂[1]

  • Molecular Weight: 242.23 g/mol [1]

  • Chemical Class: Monoazo dye[1][2]

  • Description: A monoazo dye with two aromatic rings. One ring contains an amino group, and the other is substituted with a nitro group.[2][3]

This compound (CI 111135)

  • Molecular Formula: C₁₉H₁₉N₅O₄[4]

  • Molecular Weight: 381.39 g/mol [4]

  • Chemical Class: Single azo class[4]

  • Description: A single azo dye.[4]

Quantitative Allergenic Potential

The sensitizing potential of a chemical can be quantified using various in vivo and in vitro assays. The murine Local Lymph Node Assay (LLNA) is a widely accepted in vivo method for determining the dose-response relationship of skin sensitizers. The EC3 value (Effective Concentration required to produce a three-fold stimulation of lymphocyte proliferation) is a key metric from this assay, with lower values indicating higher sensitizing potency.

ParameterDisperse Orange 3This compound
Local Lymph Node Assay (LLNA) Data
EC3 ValueCategorized as a "very weak" sensitizer; increase in lymph node cell number at 30% concentration, but no increase at lower concentrations in a biphasic LLNA protocol.No quantitative LLNA data available in the reviewed literature.
In Vitro Sensitization Assay (LCSA)
EC50 Value18.0 µg/mLNo data available.
Sensitization CategoryStrongNo data available.
Human Patch Test Data
Prevalence in Textile Dye Allergic PatientsOne of the most frequent sensitizers among disperse dyes, with an average prevalence of >1% in screening studies.[5]Data is limited. In one instance, a batch of "Disperse Orange 3" used for patch testing was identified as this compound and showed lower than expected reactivity in p-Phenylenediamine (PPD) positive patients.[6]
Cross-Reactivity with p-Phenylenediamine (PPD)Strong and frequent cross-reactivity observed. Between 65% and 85% of PPD-allergic patients show positive patch test reactions to DO3.[7]Evidence suggests a lack of significant cross-reactivity. The chemical structure of DO31 may hydrolyze in vivo to a substituted PPD derivative that does not frequently react in PPD-positive individuals.[6]

Cross-Reactivity Profile

Disperse Orange 3: Exhibits significant cross-reactivity with para-phenylenediamine (PPD), a well-known contact allergen found in hair dyes and black rubber products.[7][8] This cross-sensitization is a critical consideration in clinical and occupational dermatology. Studies have shown a high frequency of simultaneous positive patch test reactions to both DO3 and PPD.[7][8]

This compound: The available, though limited, evidence suggests a significantly lower potential for cross-reactivity with PPD compared to DO3.[6] An investigation into a mislabeled batch of DO3, which was actually DO31, revealed a lower-than-expected rate of reaction in PPD-sensitized individuals.[6] The chemical structure of DO31, upon potential in vivo hydrolysis, is thought to yield a substituted PPD derivative that is not highly reactive in those with PPD allergy.[6]

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) - Based on OECD Test Guideline 429

The LLNA is an in vivo method for identifying potential skin sensitizers and measuring their potency.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of a test substance. This proliferation is proportional to the sensitizing potential of the substance.

Methodology:

  • Animals: Typically, young adult female CBA/Ca or CBA/J mice are used.

  • Dose Groups: A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle only), and a positive control.

  • Application: A volume of 25 µl of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: Five days after the first application, mice are injected intravenously with ³H-methyl thymidine.

  • Sample Collection: Approximately five hours after the injection, the draining auricular lymph nodes are excised.

  • Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting. The stimulation index (SI) is calculated by dividing the mean disintegrations per minute (DPM) per test group by the mean DPM of the vehicle control group. An SI of 3 or greater is considered a positive result, indicating a sensitizing potential.

Human Patch Testing

Patch testing is the gold standard for identifying the causative agent in allergic contact dermatitis.

Principle: A suspected allergen is applied to the skin under occlusion for a specified period to elicit a localized allergic reaction in sensitized individuals.

Methodology:

  • Allergen Preparation: Allergens are prepared in a suitable vehicle (e.g., petrolatum) at a non-irritating concentration. For textile dyes, this is often 1.0% in petrolatum.

  • Application: Small quantities of the allergens are applied to specialized patch test chambers, which are then affixed to the patient's back.

  • Reading: The patches are typically removed after 48 hours. The test sites are read at 48 hours and again at 72 or 96 hours.

  • Interpretation: Reactions are graded based on the presence and severity of erythema, infiltration, papules, and vesicles.

Visualizations

Signaling Pathway: Skin Sensitization by a Hapten

SkinSensitization cluster_epidermis Epidermis cluster_dermis Dermis cluster_lymph_node Draining Lymph Node Hapten Hapten (e.g., Disperse Dye) HaptenProtein Hapten-Protein Complex Hapten->HaptenProtein Covalent Binding Protein Skin Protein Protein->HaptenProtein LC Langerhans Cell (Immature DC) HaptenProtein->LC Uptake & Processing KC Keratinocyte KC->LC Activation Signals (Cytokines) MatureDC Mature Dendritic Cell (Antigen Presenting Cell) LC->MatureDC Migration & Maturation TCell Naive T-Cell MatureDC->TCell Antigen Presentation MemoryTCell Sensitized Memory T-Cell TCell->MemoryTCell Proliferation & Differentiation

Caption: A simplified signaling pathway of skin sensitization initiated by a hapten.

Experimental Workflow: Murine Local Lymph Node Assay (LLNA)

LLNA_Workflow Start Start: Day 0 Day1_3 Days 1-3: Topical application of test substance to mouse ears (25 µl/ear/day) Start->Day1_3 Day5_injection Day 5: Intravenous injection of ³H-methyl thymidine Day1_3->Day5_injection Day5_euthanasia Day 5 (5 hours post-injection): Euthanasia and excision of draining auricular lymph nodes Day5_injection->Day5_euthanasia LNC_prep Preparation of single-cell suspension of lymph node cells Day5_euthanasia->LNC_prep Scintillation β-Scintillation counting to measure ³H-thymidine incorporation (DPM) LNC_prep->Scintillation Analysis Calculation of Stimulation Index (SI): SI = Mean DPM (Test Group) / Mean DPM (Control Group) Scintillation->Analysis Result Result: SI ≥ 3 indicates a sensitizer Analysis->Result

Caption: A flowchart illustrating the key steps of the Murine Local Lymph Node Assay.

Conclusion

Based on the available evidence, Disperse Orange 3 is a well-documented skin sensitizer with a notable potential for cross-reactivity with p-phenylenediamine. In contrast, while data is limited, this compound appears to have a lower allergenic potential and a significantly reduced likelihood of cross-reacting with PPD. This difference is likely attributable to their distinct chemical structures and the nature of their potential metabolites formed in vivo.

The significant data gap regarding the allergenic potential of this compound highlights the need for further research, including quantitative assays like the LLNA, to fully characterize its immunotoxicological profile. For researchers and professionals in drug development, where excipients and manufacturing impurities are of concern, understanding the sensitizing potential of such compounds is crucial for risk assessment and ensuring product safety. The case of misidentification between DO3 and DO31 also underscores the importance of stringent quality control and analytical verification of chemical reagents in both clinical and research settings.

References

A Comparative Analysis of Disperse Orange 31 and Its Positional Isomers: A Spectroscopic and Chromatographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic and chromatographic properties of the azo dye Disperse Orange 31 and its likely positional isomers. Due to the limited availability of direct comparative studies on the specific isomers of this compound in publicly accessible literature, this guide combines established analytical principles for azo dyes with available data on related compounds to offer a comprehensive analytical framework. The primary isomers discussed are those derived from the substitution of the 4-nitroaniline precursor with its 2-nitro and 3-nitro counterparts during synthesis.

Chemical Structures

This compound is synthesized via the diazotization of 4-nitrobenzenamine and subsequent coupling with 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate.[1] Positional isomers would result from the use of 2-nitroaniline and 3-nitroaniline as starting materials, leading to the structures shown below.

  • This compound: (4-nitrophenyl)azo-[2-((2-cyanoethyl)(phenyl)amino)ethyl acetate]

  • Isomer 1 (ortho-isomer): (2-nitrophenyl)azo-[2-((2-cyanoethyl)(phenyl)amino)ethyl acetate]

  • Isomer 2 (meta-isomer): (3-nitrophenyl)azo-[2-((2-cyanoethyl)(phenyl)amino)ethyl acetate]

Data Presentation

Table 1: Spectroscopic Properties

Compoundλmax (nm) (in Methanol)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Color Observation
This compound~480Data not availableRed-orange
Isomer 1 (ortho)Expected slight hypsochromic shift (~460-475)Data not availableOrange to yellow-orange
Isomer 2 (meta)Expected slight hypsochromic shift (~470-480)Data not availableOrange

Table 2: Chromatographic Properties (Reversed-Phase HPLC)

CompoundRetention Time (t R ) (min)Elution Order
This compoundData not available-
Isomer 1 (ortho)Expected to be the last eluting isomer3
Isomer 2 (meta)Expected to elute before the ortho-isomer2
This compound (para)Expected to be the first eluting isomer1

Note: The exact retention times and elution order can vary significantly based on the specific chromatographic conditions.

Experimental Protocols

The following are detailed methodologies for the spectroscopic and chromatographic analysis of this compound and its isomers, based on established methods for similar azo dyes.

3.1. High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its positional isomers.

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 50% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detection at the λmax of the compounds (approximately 480 nm).

  • Sample Preparation: Samples of the dyes should be dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 10-20 ppm. The samples should be filtered through a 0.45 µm syringe filter before injection.

3.2. UV-Visible Spectroscopy

This protocol is for determining the absorption maxima (λmax) of the individual dye isomers.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: Spectroscopic grade methanol.

  • Procedure:

    • Prepare dilute solutions of each purified dye isomer in methanol (concentration should be adjusted to give an absorbance reading between 0.5 and 1.5).

    • Use methanol as the reference blank.

    • Scan the absorbance of each solution from 300 to 700 nm.

    • The wavelength of maximum absorbance (λmax) is recorded for each isomer.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative analysis of this compound and its isomers.

Spectroscopic and Chromatographic Comparison of this compound and its Isomers cluster_synthesis Synthesis of Isomers cluster_analysis Analytical Workflow cluster_data Data Output Start Starting Materials Nitroanilines 2-Nitroaniline, 3-Nitroaniline, 4-Nitroaniline Start->Nitroanilines Coupling_Component 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate Start->Coupling_Component Diazotization Diazotization Nitroanilines->Diazotization Coupling Azo Coupling Coupling_Component->Coupling Diazotization->Coupling Isomers This compound and its Isomers Coupling->Isomers Purification Purification/Separation (e.g., Column Chromatography) Isomers->Purification HPLC HPLC Analysis Purification->HPLC UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis Chromatograms Chromatograms (Retention Times) HPLC->Chromatograms UV_Vis->Data_Analysis Spectra Absorption Spectra (λmax) UV_Vis->Spectra

Caption: Workflow for the synthesis and comparative analysis of this compound and its isomers.

References

Safety Operating Guide

Navigating the Disposal of Disperse Orange 31: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Chemical and Physical Properties

Understanding the properties of Disperse Orange 31 is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 61968-38-5
Molecular Formula C₁₉H₁₉N₅O₄
Molecular Weight 381.39 g/mol
Appearance Orange-red powder
Solubility Insoluble in water

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE) and are aware of the potential hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if there is a risk of dust generation.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Handling:

  • Avoid generating dust.[1][2][3]

  • Use in a well-ventilated area.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke when handling this substance.

  • Wash hands thoroughly after handling.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable regulations. Do not discharge into sewers or waterways.[3]

Experimental Protocol for Disposal:

  • Containment of Spills:

    • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation.[1][2] A damp cloth or paper towel can be used to gently wipe up the final traces. Place all contaminated materials into a designated, labeled waste container.

    • Major Spills: In the event of a large spill, evacuate the area and alert your institution's EHS department immediately. Control the spread of the powder and prevent it from entering drains or waterways.[3]

  • Waste Collection:

    • Collect all waste this compound, including contaminated materials such as gloves, wipes, and weighing papers, in a clearly labeled, sealed container.

    • The container should be suitable for hazardous chemical waste and clearly marked with the name "this compound" and any other identifiers required by your institution.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

    • Provide the waste disposal company with a complete characterization of the waste, including its chemical identity and any known hazards.

    • All waste must be handled in accordance with local, state, and federal regulations.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Need to Dispose of this compound assess_spill Assess Situation: Spill or Routine Waste? start->assess_spill minor_spill Minor Spill Cleanup: - Wear full PPE - Gently sweep or wipe up - Avoid generating dust assess_spill->minor_spill Spill major_spill Major Spill Response: - Evacuate area - Notify EHS - Contain spread assess_spill->major_spill Large Spill collect_waste Collect Waste: - Place in a labeled, sealed container assess_spill->collect_waste Routine Waste minor_spill->collect_waste contact_ehs Contact EHS/Waste Disposal Company major_spill->contact_ehs store_waste Store Waste: - Designated hazardous waste area - Cool, dry, well-ventilated collect_waste->store_waste store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Disperse orange 31
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